Product packaging for 6-Bromo-4-fluoro-3-methyl-1H-indazole(Cat. No.:CAS No. 1214900-63-6)

6-Bromo-4-fluoro-3-methyl-1H-indazole

Cat. No.: B1375443
CAS No.: 1214900-63-6
M. Wt: 229.05 g/mol
InChI Key: GRCZRZKMGJKLAE-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-3-methyl-1H-indazole (CAS 1214900-63-6) is a high-value heterocyclic building block critical in modern organic synthesis, particularly for the development of novel bioactive molecules . Its molecular formula is C 8 H 6 BrFN 2 with a molecular weight of 229.05 g/mol . The indazole core, recognized as a privileged scaffold in medicinal chemistry, is a key structural motif in several marketed drugs and kinase inhibitors . This specific compound, furnished with bromo and fluoro substituents, offers versatile reactivity for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and provides sites for further functionalization, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . The primary application of this compound is as a versatile intermediate in the synthesis of potential pharmaceuticals and agrochemicals . Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antifungal properties, making them a central focus in the search for new therapeutic agents . For instance, indazole-based inhibitors like pazopanib and niraparib highlight the significance of this heterocycle in oncology . The presence of both bromine and fluorine atoms enhances the molecule's ability to interact with biological targets, as fluorination is a common strategy to improve metabolic stability, bioavailability, and binding affinity . Researchers utilize this building block to create targeted libraries of compounds for high-throughput screening against various disease models. This product is intended for research purposes only and is not approved for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFN2 B1375443 6-Bromo-4-fluoro-3-methyl-1H-indazole CAS No. 1214900-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCZRZKMGJKLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-fluoro-3-methyl-1H-indazole: A Key Building Block in Modern Medicinal Chemistry

Abstract

This compound is a strategically functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents. The unique arrangement of its substituents—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group—offers a powerful platform for scaffold decoration in drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this important building block, with a particular focus on its utility in the development of targeted therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2][3] Its bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to serve as a bioisostere for other key heterocycles, such as purines, enabling it to effectively interact with various biological targets. The specific substitution pattern of this compound provides a distinct set of tools for the medicinal chemist. The bromine at the 6-position is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The fluorine at the 4-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the indazole ring system. The 3-methyl group can provide a vector for further functionalization or can be a key interaction motif with a target protein.

Chemical Identity and Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory and for predicting the properties of its derivatives.

PropertyValueSource(s)
CAS Number 1214900-63-6[4][5]
Molecular Formula C8H6BrFN2[5]
Molecular Weight 229.05 g/mol [5]
Physical Form Solid
Storage Temperature Room Temperature, Sealed in Dry Conditions[6]

Note: While the CAS number 1214900-63-6 is associated with this structure, it is crucial to verify the identity of the material through analytical characterization.[4][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be accomplished through various synthetic routes. A plausible and commonly employed strategy involves the cyclization of a suitably substituted phenylhydrazine or a related precursor. A representative synthetic workflow is depicted below.

synthesis_workflow Synthetic Workflow for this compound start Starting Material: 4-Bromo-2-fluoro-6-methylaniline step1 Diazotization start->step1 NaNO2, HCl intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Reduction & Cyclization intermediate1->step2 SnCl2 or Na2SO3 product This compound step2->product

Caption: A plausible synthetic route to this compound.

The synthesis begins with the diazotization of 4-bromo-2-fluoro-6-methylaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then subjected to a reductive cyclization. The choice of reducing agent is critical; reagents like tin(II) chloride or sodium sulfite can effectively reduce the diazonium group and facilitate the intramolecular cyclization to form the indazole ring.

Spectroscopic Characterization

Unequivocal structural confirmation of this compound is achieved through a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton of the indazole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR will display characteristic resonances for the eight carbon atoms in the molecule, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will show a singlet for the single fluorine atom, providing a clear indication of its presence.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.[5]

Reactivity and Synthetic Utility

The synthetic versatility of this compound is a key attribute for its use in drug discovery programs. The molecule offers several sites for chemical modification.

reactivity_diagram Key Reaction Sites of this compound cluster_reactions Potential Transformations indazole This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) indazole->suzuki C6-Br buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) indazole->buchwald C6-Br sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) indazole->sonogashira C6-Br n_alkylation N-Alkylation (R-X, Base) indazole->n_alkylation N1-H

Caption: Major avenues for the synthetic modification of this compound.

The bromine atom at the 6-position is the most versatile handle for derivatization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the introduction of a wide range of amino functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted indazoles.

The nitrogen atom of the indazole ring can be alkylated or arylated to further expand the chemical space and modulate the compound's properties.

Applications in Drug Discovery

Indazole derivatives are integral to the development of numerous therapeutic agents, particularly in the field of oncology.[3][7] The scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. This compound serves as a valuable starting material for the synthesis of such inhibitors. The ability to introduce diverse substituents at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, the bromine can be replaced with a solubilizing group to improve aqueous solubility or with a moiety that targets a specific sub-pocket of the kinase active site to enhance selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Safety, Handling, and Storage

As with any chemical reagent, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. A safety data sheet for the related compound 6-bromo-4-fluoro-1H-indazole indicates that it can be toxic if swallowed.[8]

References

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth, technically-focused walkthrough for the complete structural elucidation of a novel substituted indazole, 6-Bromo-4-fluoro-3-methyl-1H-indazole. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative is designed to reflect the decision-making process of an experienced analytical scientist, emphasizing not just what was done, but why specific experiments were chosen to resolve structural ambiguities. This document serves as a practical reference for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative for Unambiguous Characterization

The precise arrangement of atoms within a molecule dictates its function. In pharmaceutical development, an incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. The target molecule, this compound (Molecular Formula: C8H6BrFN2), presents a classic structure elucidation challenge. While its synthesis may be straightforward, confirmation of the exact regiochemistry—the specific placement of the bromo, fluoro, and methyl substituents on the bicyclic indazole core—is non-trivial and requires a multi-faceted analytical approach.

Indazole and its derivatives are known to exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H form generally being more thermodynamically stable.[1][5] Our elucidation process must therefore not only confirm the substituent positions but also definitively establish the proton position on the pyrazole ring. This guide will systematically assemble the structural puzzle, piece by piece, using data-driven insights.

The Analytical Strategy: A Multi-Technique, Self-Validating Workflow

No single analytical technique can provide a complete structural picture. Our strategy relies on the orthogonal and complementary nature of several key spectroscopic methods. Mass spectrometry will provide the molecular formula, IR spectroscopy will confirm functional groups, and a suite of NMR experiments will map the atomic connectivity and spatial relationships.

The logic of this workflow is inherently self-validating. The molecular formula from the mass spectrum must be consistent with the atoms identified by NMR. The functional groups seen in the IR spectrum must have corresponding signals in the NMR data. Finally, the 2D NMR correlations must converge to a single, sterically plausible structure that accounts for every observed signal.

G cluster_0 Initial Characterization cluster_1 1D NMR Foundation cluster_2 2D NMR Connectivity & Spatial Mapping cluster_3 Final Structure MS Mass Spectrometry (HRMS) H1_NMR ¹H NMR MS->H1_NMR Confirms Formula IR Infrared (IR) Spectroscopy C13_NMR ¹³C NMR IR->C13_NMR Confirms Func. Groups HSQC HSQC (C-H Direct Correlation) H1_NMR->HSQC COSY COSY (H-H Vicinal Corr.) H1_NMR->COSY C13_NMR->HSQC F19_NMR ¹⁹F NMR Structure Structure Verified F19_NMR->Structure Confirms F Environment HMBC HMBC (C-H Long-Range Corr.) HSQC->HMBC Assigns Protonated Carbons NOESY NOESY (Through-Space Corr.) HMBC->NOESY Establishes Backbone COSY->HMBC Builds Spin Systems NOESY->Structure Confirms Regiochemistry

Figure 1: The integrated workflow for structure elucidation.

Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed protocols for the acquisition of the analytical data discussed in this guide.

3.1 Sample Preparation

  • NMR Spectroscopy: 10 mg of this compound was dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 was chosen for its excellent solvating power and its high boiling point, which is suitable for variable temperature experiments if needed. Crucially, it solubilizes the N-H proton, allowing for its direct observation, which is often difficult in other solvents like chloroform-d.

  • Mass Spectrometry (HRMS): A 1 mg/mL solution was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Causality: Formic acid is added to promote protonation, facilitating ionization in Electrospray Ionization (ESI) mode.

  • IR Spectroscopy: A small amount of the solid sample was compressed into a KBr pellet.

3.2 Instrumentation and Data Acquisition

  • NMR: All NMR spectra were acquired on a 500 MHz spectrometer.

    • ¹H NMR: 16 scans, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, 2-second relaxation delay.

    • 2D Experiments (COSY, HSQC, HMBC, NOESY): Standard manufacturer-provided pulse programs were utilized. For the HMBC, the long-range coupling delay was optimized for a J-coupling of 8 Hz.

  • HRMS: Acquired on a Time-of-Flight (TOF) mass spectrometer in positive ESI mode.

  • IR: Acquired on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation and Structure Assembly

This section details the methodical analysis of the acquired spectra, building the molecular structure step-by-step.

4.1 Mass Spectrometry: The Molecular Formula

The first step is to confirm the elemental composition.

  • Observation: The high-resolution mass spectrum shows a prominent ion cluster at m/z 228.9775 and 230.9754.

  • Interpretation: This distinctive pattern, with two peaks of nearly equal intensity separated by 2 Da, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The measured m/z of 228.9775 for the [M+H]⁺ ion corresponds to a calculated mass of 228.9774 for the molecular formula C₈H₇BrFN₂⁺.

ParameterObserved ValueCalculated Value (for C₈H₇BrFN₂⁺)
[M+H]⁺ (⁷⁹Br) 228.9775228.9774
[M+H]⁺ (⁸¹Br) 230.9754230.9753
Mass Error < 1 ppm-

Table 1: High-Resolution Mass Spectrometry Data

4.2 Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a quick survey of the functional groups present.

  • Observation: A broad absorption is observed around 3100-3300 cm⁻¹, along with sharp peaks in the 1600-1450 cm⁻¹ region.

  • Interpretation: The broad peak is characteristic of an N-H stretch, confirming the presence of the indazole N-H proton. The peaks in the 1600-1450 cm⁻¹ range are typical for C=C and C=N stretching vibrations within an aromatic heterocyclic system.

4.3 ¹H and ¹⁹F NMR: The Proton and Fluorine Framework

¹H NMR provides the number and electronic environment of hydrogen atoms.

  • Observations:

    • A broad singlet at ~13.5 ppm (1H).

    • A doublet at ~7.5 ppm (1H).

    • A doublet of doublets at ~7.2 ppm (1H).

    • A singlet at ~2.5 ppm (3H).

  • Interpretation:

    • The highly deshielded singlet at 13.5 ppm is characteristic of the acidic N-H proton of the indazole ring, consistent with the 1H-tautomer.

    • The two signals in the aromatic region (7-8 ppm) indicate two protons on the benzene portion of the indazole. Their coupling patterns (doublet and doublet of doublets) suggest they are coupled to each other and one is also coupled to the fluorine atom.

    • The singlet at 2.5 ppm integrating to 3H is unambiguously the methyl group. Its singlet nature indicates no adjacent protons.

  • ¹⁹F NMR: A single resonance is observed, confirming the presence of only one fluorine environment in the molecule. The coupling observed in the ¹H NMR suggests this fluorine is attached to the benzene ring.

4.4 ¹³C NMR and HSQC: The Carbon Skeleton

¹³C NMR identifies all unique carbon environments, while the Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to.[7][8]

  • ¹³C NMR Observations: Eight distinct carbon signals are observed, consistent with the molecular formula.

  • HSQC Analysis:

    • The aromatic proton at ~7.5 ppm correlates to a carbon at ~115 ppm.

    • The aromatic proton at ~7.2 ppm correlates to a carbon at ~110 ppm.

    • The methyl protons at ~2.5 ppm correlate to a carbon at ~12 ppm.

  • Interpretation & Causality: This is a crucial step. By overlaying the HSQC and ¹³C spectra, we immediately differentiate protonated carbons from non-protonated (quaternary) carbons.[7] We have now identified the C-H pairs for the two aromatic protons and the methyl group. The remaining five carbon signals must be quaternary, corresponding to C3, C3a, C4, C6, and C7a of the indazole ring.

¹H Shift (ppm)¹³C Shift (ppm)MultiplicityAssignment
13.5-br sN1-H
7.5115dAromatic C-H
7.2110ddAromatic C-H
2.512sC3-CH₃
-~145QuatC3
-~140QuatC7a
-~125 (d, ¹JCF)QuatC4-F
-~120QuatC3a
-~100QuatC6-Br

Table 2: Preliminary ¹H, ¹³C, and HSQC Assignments. Note: Specific quaternary assignments are tentative at this stage.

4.5 2D NMR: Piecing Together the Puzzle (COSY & HMBC)

Now we establish the final connectivity using through-bond correlation experiments.

4.5.1 COSY (Correlation Spectroscopy)

  • Observation: A cross-peak is observed between the proton signals at ~7.5 ppm and ~7.2 ppm.

  • Interpretation: This confirms that these two protons are on adjacent carbons (vicinally coupled). This defines an aromatic H-C-C-H fragment.

4.5.2 HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is the most powerful tool for this elucidation, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[7][8] This allows us to connect the previously identified fragments and place the quaternary carbons and substituents.

  • Key Observation 1 (Placing the Methyl Group): The methyl protons (~2.5 ppm) show strong correlations to two quaternary carbons at ~145 ppm and ~120 ppm.

    • Interpretation: In an indazole ring, the C3-methyl group is expected to show ²J and ³J correlations to C3 and C3a, respectively. Therefore, we can assign C3 (~145 ppm) and C3a (~120 ppm). This confirms the methyl group is at the 3-position.

  • Key Observation 2 (Building the Benzene Ring):

    • The aromatic proton at 7.5 ppm (let's call it H-7) shows a correlation to the C3a carbon (~120 ppm). This places H-7 adjacent to the ring fusion.

    • The other aromatic proton at 7.2 ppm (let's call it H-5) shows a correlation to the C7a carbon (~140 ppm). This places H-5 adjacent to the other side of the ring fusion.

    • Crucially, H-5 also shows a long-range correlation to the quaternary carbon at ~100 ppm, which must be C6-Br.

    • H-7 shows a long-range correlation to the quaternary carbon at ~125 ppm, which must be C4-F.

References

Spectroscopic Data for 6-Bromo-4-fluoro-3-methyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 6-Bromo-4-fluoro-3-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The guide offers not only the predicted spectral data but also a detailed interpretation based on established principles of spectroscopy and the known effects of substituents on the indazole core. Furthermore, it outlines robust, field-proven experimental protocols for acquiring such data, ensuring a self-validating system for researchers seeking to confirm these findings.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide serves as a foundational resource for the spectroscopic analysis of this specific compound, even in the absence of extensive published experimental data. The data presented herein is a combination of high-quality computational predictions and expert interpretation based on analogous structures and spectroscopic theory.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HN1-H
~7.35d1HH-5
~7.15d1HH-7
~2.50s3HC3-CH₃

Interpretation of Predicted ¹H NMR Spectrum:

The indazole N-H proton is expected to be a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The two aromatic protons, H-5 and H-7, are predicted to appear as doublets. The fluorine atom at position 4 will cause a through-space coupling to the H-5 proton, and the bromine at position 6 will influence the chemical shift of the adjacent H-5 and H-7 protons. The methyl group at C-3 is expected to be a sharp singlet around 2.5 ppm. The exact chemical shifts and coupling constants will be highly dependent on the solvent used for the analysis.[1][2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 (d, ¹JCF ≈ 250 Hz)C-4
~142C-7a
~140C-3
~125 (d)C-5
~120C-3a
~115 (d, ²JCF ≈ 25 Hz)C-7
~100 (d)C-6
~12C3-CH₃

Interpretation of Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show eight distinct signals. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The C-7 carbon will also show a smaller two-bond coupling to fluorine. The bromine atom at C-6 will cause a significant upfield shift for this carbon. The methyl carbon will appear at the most upfield region of the spectrum. The quaternary carbons (C-3, C-3a, and C-7a) are expected to have lower intensities compared to the protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 228 and 230 (approx. 1:1 ratio). The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in a characteristic M/M+2 isotopic pattern for the molecular ion peak.

  • Major Fragment Ions (m/z):

    • [M - CH₃]⁺: Loss of the methyl group.

    • [M - Br]⁺: Loss of the bromine atom.

    • [M - HCN]⁺: A common fragmentation pathway for nitrogen-containing heterocycles.

Interpretation of Predicted Mass Spectrum:

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion, confirming the presence of one bromine atom. The fragmentation will likely proceed through the loss of the relatively stable methyl radical, followed by the loss of a bromine radical or neutral molecules like HCN. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (methyl)
1620-1580MediumC=C aromatic ring stretch
1500-1450StrongC=N stretch (indazole ring)
1250-1000StrongC-F stretch
850-750StrongC-H out-of-plane bending
~600MediumC-Br stretch

Interpretation of Predicted IR Spectrum:

The IR spectrum will be characterized by a broad N-H stretching band in the high-frequency region. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹. The presence of the C-F bond will be indicated by a strong absorption in the 1250-1000 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the substituted indazole ring system.[3][4]

Experimental Protocols

To experimentally validate the predicted data, the following detailed protocols are recommended. These protocols are designed to be self-validating and are based on best practices in analytical chemistry.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI, HRMS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Process Spectral Processing NMR->Process MS->Process IR->Process Interpret Structural Elucidation Process->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • To aid in structural assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra to the TMS signal.

Mass Spectrometry Protocol
  • Sample Preparation:

    • For Electron Ionization (EI), a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is typically prepared.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Infrared Spectroscopy Protocol
  • Sample Preparation:

    • For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and common technique. Place a small amount of the solid directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the major absorption bands and compare them to the predicted values and standard correlation tables.[3][4]

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on high-quality computational predictions. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with robust experimental protocols, offers a comprehensive resource for researchers. By following the outlined methodologies, scientists can confidently acquire and interpret experimental data, leading to the unambiguous structural confirmation of this novel compound. The convergence of predictive and experimental spectroscopy is a powerful paradigm in modern chemical research, accelerating the pace of discovery and development.

References

6-Bromo-4-fluoro-3-methyl-1H-indazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Heterocyclic Building Block for Drug Discovery and Medicinal Chemistry

Abstract

6-Bromo-4-fluoro-3-methyl-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, provides multiple points for chemical modification, making it a versatile scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its detailed physicochemical properties, a representative synthetic protocol, analytical characterization methods, and its applications in drug development, with a focus on its role as a pharmacophore in bioactive compounds.

Physicochemical and Structural Properties

The precise molecular weight and other key identifiers of this compound are fundamental for its application in quantitative and structural studies. These properties are summarized below.

PropertyValueSource(s)
Molecular Weight 229.05 g/mol [1][2][3]
Molecular Formula C₈H₆BrFN₂[1][2]
CAS Number 1214900-63-6[1][4]
Appearance Solid or Liquid
Purity ≥97%[2]
Storage Room temperature, sealed in a dry environment, protected from light[2]
SMILES CC1=NNC2=C1C(F)=CC(Br)=C2[2]
InChI Key FNYZGEXFMJWTLU-UHFFFAOYSA-N
Synthesis of Substituted 3-Methyl-1H-Indazoles
2.1. Representative Synthetic Protocol: Cyclocondensation Route

This protocol describes a plausible multi-step synthesis starting from a substituted acetophenone, a common approach for generating 3-methyl-indazole scaffolds.

Step 1: Synthesis of 1-(3-Bromo-5-fluorophenyl)ethan-1-one The synthesis would begin with a commercially available substituted benzene derivative, which is then acylated to introduce the acetyl group that will ultimately become the pyrazole part of the indazole ring.

Step 2: Formation of the Hydrazone Intermediate The resulting acetophenone is reacted with hydrazine hydrate. This reaction forms a hydrazone intermediate, which is the direct precursor to the indazole ring. The choice of hydrazine is critical as it provides the two nitrogen atoms for the heterocyclic ring.

Step 3: Oxidative Cyclization to form this compound The hydrazone intermediate undergoes an intramolecular cyclization to form the final indazole product. This step often requires an oxidizing agent and heat to facilitate the C-N bond formation and subsequent aromatization.

2.2. Experimental Workflow and Rationale

The choice of a cyclocondensation pathway is based on its reliability and adaptability for various substituted precursors. The reaction conditions at each step are optimized to maximize yield and purity. For instance, the use of a suitable solvent and control of temperature are crucial for preventing side reactions.

G cluster_0 Synthesis Workflow A Start: Substituted Acetophenone B Reaction with Hydrazine Hydrate A->B Step 1 C Formation of Hydrazone Intermediate B->C Step 2 D Intramolecular Oxidative Cyclization C->D Step 3 E Purification (Crystallization/Chromatography) D->E F Final Product: This compound E->F

A conceptual workflow for the synthesis of the target indazole.
Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed. These methods provide detailed information about the molecular structure and sample integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals confirm the positions of the methyl, bromo, and fluoro substituents on the indazole ring.

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which should correspond to 229.05 g/mol .[1][2] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₈H₆BrFN₂).

  • Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the indazole ring.[9][10]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound, typically aiming for a purity of ≥97%.[2]

Applications in Research and Drug Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[11][12]

4.1. Role as a Pharmacophore

The specific substitution pattern of this compound makes it an attractive starting point for drug discovery programs.

  • The indazole core acts as a bioisostere for other aromatic systems like indole, often leading to improved metabolic stability or binding affinity.

  • The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of structure-activity relationships (SAR).

  • The fluorine atom at the 4-position can enhance metabolic stability and binding affinity by altering the electronic properties of the ring and participating in favorable interactions with protein targets.[13]

  • The methyl group at the 3-position can provide steric bulk and hydrophobic interactions within a binding pocket.

4.2. Therapeutic Potential

Derivatives of bromo- and fluoro-substituted indazoles are being investigated for various therapeutic applications:

  • Anticancer Agents : Many indazole-based compounds function as kinase inhibitors, which are a major class of anticancer drugs.[11] The indazole scaffold can mimic the hinge-binding motif of ATP, blocking the activity of kinases involved in cancer cell proliferation and survival.

  • Antibacterial Agents : Some indazole derivatives have shown promise as inhibitors of bacterial cell division proteins, such as FtsZ, making them potential candidates for new antibiotics.[14]

  • Anti-inflammatory and Analgesic Agents : The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is an example of a commercially successful indazole-based therapeutic.[12]

G Indazole Indazole Derivative (e.g., Kinase Inhibitor) Kinase Protein Kinase (Active Site) Indazole->Kinase Inhibits Pathway Downstream Signaling (Cell Proliferation) Kinase->Pathway Activates ATP ATP ATP->Kinase Binds

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Indazole Ring

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as a cornerstone for the development of novel therapeutics.[3][4] This versatility stems from the unique electronic properties of the indazole core and the ability to readily introduce diverse substituents at various positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] Several indazole-based drugs have received FDA approval and are now in clinical use, including the anticancer agents Pazopanib and Niraparib, and the anti-inflammatory drug Benzydamine, underscoring the therapeutic significance of this heterocyclic system.[3][5]

This guide provides a comprehensive technical overview of the major biological activities of indazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit the therapeutic potential of this remarkable scaffold.

Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer

Indazole derivatives have demonstrated potent antitumor activities by targeting various key players in cancer cell proliferation, survival, and metastasis.[6] A significant number of these compounds function as kinase inhibitors, modulating the activity of enzymes that are often dysregulated in cancer.[5][7]

Mechanism of Action: Kinase Inhibition and Beyond

The primary mechanism by which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a critical role in signal transduction pathways that control cell growth, differentiation, and apoptosis. By binding to the ATP-binding pocket of these kinases, indazole-based compounds can effectively block downstream signaling and halt tumor progression.

Key kinase families targeted by indazole derivatives include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, an approved drug for renal cell carcinoma, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR, thereby suppressing angiogenesis, a process critical for tumor growth and metastasis.[3][5]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis in cancer cells.[8][9]

  • Pim Kinases: Pim kinases are proto-oncogenes involved in cell survival and proliferation. Novel 1H-indazole derivatives have shown strong inhibitory activity against pan-Pim kinases.[3]

  • Threonine Tyrosine Kinase (TTK): TTK is a key regulator of the spindle assembly checkpoint. 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent nanomolar inhibitors of TTK.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been discovered as inhibitors of FGFR1-3.[3]

  • Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives display strong potency against EGFR and its T790M mutant, which is associated with acquired resistance to EGFR inhibitors.[3]

  • Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia. 1H-indazol-3-amine derivatives have been shown to be potent inhibitors of both wild-type and T315I mutant Bcr-Abl.[3]

Beyond kinase inhibition, some indazole derivatives induce apoptosis through mechanisms such as the upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, and an increase in reactive oxygen species (ROS).[10]

Signaling Pathway: VEGFR Inhibition in Angiogenesis

The following diagram illustrates the central role of VEGFR in promoting angiogenesis and how indazole-based inhibitors like Pazopanib can block this process.

VEGFR_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR signaling pathway and its inhibition by Pazopanib.

Quantitative Data: Inhibitory Activities of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against various cancer-related kinases.

Compound/DrugTarget KinaseIC50 ValueReference
PazopanibVEGFR-2-[5]
NiraparibPARP-1/2-[5]
AxitinibVEGFR-2-[5]
LinifanibVEGFR-2-[5]
EntrectinibALK12 nM[3]
Compound 82aPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM[3]
Compound 89Bcr-Abl (WT)0.014 µM[3]
Compound 89Bcr-Abl (T315I)0.45 µM[3]
Compound 109EGFR (T790M)5.3 nM[3]
Compound 109EGFR8.3 nM[3]
Indazole Derivative 17Aurora A, Aurora B26 nM, 15 nM[9]
Indazole Derivative 21Aurora B31 nM[9]
Indazole Derivative 30Aurora A85 nM[9]

Part 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including the commercially available drug Bendazac, have shown significant anti-inflammatory properties.[3]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate key components of the inflammatory response.[11] Studies have shown that these compounds can:

  • Inhibit Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][12] Indazole derivatives can inhibit COX-2 activity, thereby reducing prostaglandin synthesis.[11]

  • Suppress Pro-inflammatory Cytokines: Cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response. Indazole derivatives have been shown to inhibit the production of these cytokines.[11]

  • Scavenge Free Radicals: Oxidative stress and the production of free radicals contribute to inflammatory processes. Some indazole derivatives possess free radical scavenging activity, which may contribute to their anti-inflammatory effects.[11]

Experimental Workflow: Assessing Anti-inflammatory Activity

A common workflow for evaluating the anti-inflammatory potential of new indazole derivatives involves both in vitro and in vivo assays.

AntiInflammatory_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation COX2_Assay COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema in Rats COX2_Assay->Paw_Edema Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-1β) Inhibition Assay Cytokine_Assay->Paw_Edema Radical_Scavenging Free Radical Scavenging Assay Granuloma Cotton Pellet-Induced Granuloma Paw_Edema->Granuloma Compound Indazole Derivative Compound->COX2_Assay Compound->Cytokine_Assay Compound->Radical_Scavenging

Caption: Workflow for screening anti-inflammatory indazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the ability of a compound to inhibit acute inflammation.[11][13]

Objective: To evaluate the anti-inflammatory activity of a test indazole derivative by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (150-200 g)

  • Test indazole derivative

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)[11]

  • Standard drug (e.g., Diclofenac sodium)[11]

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (Vehicle only)

    • Group II: Standard (Diclofenac sodium)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, i.p.)[11]

  • Drug Administration: Administer the vehicle, standard drug, or test compound intraperitoneally 30 minutes prior to carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Expected Outcome: A potent anti-inflammatory indazole derivative will cause a significant, dose-dependent reduction in paw edema compared to the control group.[11]

Part 3: Antimicrobial Activity - Combating Infectious Diseases

Indazole derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial activity of indazole derivatives can be attributed to various mechanisms, including:

  • Inhibition of DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme involved in DNA replication, repair, and recombination.[12][17] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance.[17]

  • Other Mechanisms: While DNA gyrase inhibition is a key target, other mechanisms may also contribute to the antimicrobial effects of indazole derivatives. Further research is ongoing to fully elucidate these pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[18] The broth microdilution method is a standard technique for determining MIC.[19][20]

Objective: To determine the MIC of a test indazole derivative against a specific bacterial strain.

Materials:

  • Test indazole derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., Ciprofloxacin)[16]

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[20]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Expected Outcome: The MIC value provides a quantitative measure of the indazole derivative's potency against the tested microorganism. Lower MIC values indicate higher potency.

Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Indazole Derivative Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with a proven track record in generating clinically successful drugs. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to promising antimicrobial properties, highlight the immense therapeutic potential of this heterocyclic system. The ability to function as highly effective kinase inhibitors has been a particularly fruitful area of research, leading to the development of targeted cancer therapies.

Future research in this field will likely focus on several key areas:

  • Novel Target Identification: Exploring new biological targets for indazole derivatives beyond the well-established kinase families.

  • Combating Drug Resistance: Designing next-generation indazole-based compounds that can overcome acquired resistance mechanisms in cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Continued optimization of the indazole scaffold through systematic SAR studies to enhance potency, selectivity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of indazole derivatives in combination with other therapeutic agents to improve treatment outcomes.

As our understanding of the molecular basis of disease deepens, the versatility and synthetic tractability of the indazole scaffold will undoubtedly continue to fuel the discovery and development of innovative medicines to address unmet medical needs.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromo-4-fluoro-3-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for the development of novel therapeutics.[1] This document details a scientifically sound, multi-step synthesis, beginning with commercially available starting materials and proceeding through key intermediates to the final product. The presented pathway is grounded in established organic chemistry principles and supported by analogous transformations found in the scientific literature. Each step is discussed with mechanistic insight, and a detailed experimental protocol is provided.

Introduction and Significance

Indazole derivatives are a class of bicyclic heteroaromatic compounds that have garnered substantial attention in the field of drug discovery due to their diverse biological activities.[1] The indazole nucleus is a key pharmacophore in a range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The unique electronic and steric properties imparted by bromine and fluorine substituents, coupled with the presence of a methyl group at the 3-position, make this compound a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

The synthesis of substituted indazoles can be challenging, often requiring careful control of regioselectivity and functional group compatibility. This guide outlines a logical and efficient synthetic strategy to access the target molecule, focusing on a key transformation involving the diazotization and reductive cyclization of a substituted 2-aminoacetophenone.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests that the indazole core can be constructed from a suitably substituted 2-aminoacetophenone derivative. This approach is well-precedented for the synthesis of 3-methyl-1H-indazoles. The key disconnection is the N1-N2 bond and the C3-N2 bond of the pyrazole ring, leading back to 1-(2-amino-5-bromo-3-fluorophenyl)ethanone. This key intermediate can, in turn, be envisioned to be synthesized from a substituted aniline or toluene derivative through a series of standard aromatic transformations.

The proposed forward synthesis commences with the commercially available 5-bromo-3-fluoroaniline. This starting material will undergo a series of functional group manipulations, including protection, ortho-lithiation, and acylation, to install the required acetyl group, followed by deprotection to yield the key 2-aminoacetophenone intermediate. The final step involves an intramolecular cyclization via diazotization to furnish the target indazole.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Part 1: Synthesis of the Key Intermediate cluster_1 Part 2: Indazole Ring Formation A 5-Bromo-3-fluoroaniline B N-(5-Bromo-3-fluorophenyl)acetamide A->B Acetic anhydride, Pyridine C 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone (Key Intermediate) B->C 1. n-BuLi, TMEDA, THF, -78 °C 2. N,N-Dimethylacetamide 3. HCl (aq) D This compound (Target Molecule) C->D 1. NaNO2, HCl, 0-5 °C 2. SnCl2·2H2O

Figure 1: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone

Step 1.1: Acetylation of 5-Bromo-3-fluoroaniline

The synthesis begins with the protection of the amino group of 5-bromo-3-fluoroaniline to direct the subsequent ortho-acylation and to prevent side reactions.

  • Reaction: 5-Bromo-3-fluoroaniline is acetylated using acetic anhydride in the presence of a base like pyridine to yield N-(5-bromo-3-fluorophenyl)acetamide.

  • Rationale: The acetyl protecting group is stable under the conditions of the subsequent lithiation step and can be readily removed later in the synthesis.

Experimental Protocol:

  • To a stirred solution of 5-bromo-3-fluoroaniline (1 equivalent) in dichloromethane at 0 °C, add pyridine (1.2 equivalents).

  • Slowly add acetic anhydride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(5-bromo-3-fluorophenyl)acetamide, which can often be used in the next step without further purification.

Step 1.2: Ortho-directed Acylation and Deprotection

This step introduces the acetyl group at the position ortho to the acetamido group, which will become the methyl group at the 3-position of the indazole ring.

  • Reaction: N-(5-Bromo-3-fluorophenyl)acetamide undergoes ortho-directed lithiation using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with N,N-dimethylacetamide. The resulting intermediate is then hydrolyzed in situ with aqueous acid to yield 1-(2-amino-5-bromo-3-fluorophenyl)ethanone.

  • Causality: The acetamido group is a powerful ortho-directing group for lithiation, ensuring the regioselective introduction of the lithium atom. TMEDA acts as a ligand to break up n-BuLi aggregates and increase its reactivity. N,N-dimethylacetamide serves as the source of the acetyl group. The acidic workup removes the acetyl protecting group to reveal the free amine.

Experimental Protocol:

  • Dissolve N-(5-bromo-3-fluorophenyl)acetamide (1 equivalent) and TMEDA (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.2 equivalents, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2 hours.

  • Add N,N-dimethylacetamide (1.5 equivalents) dropwise and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and then quench by pouring into a mixture of ice and 2M HCl.

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the protecting group.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-amino-5-bromo-3-fluorophenyl)ethanone.

Part 2: Indazole Ring Formation

Step 2.1: Diazotization and Reductive Cyclization

This is the final and key step in the construction of the indazole ring system.

  • Reaction: 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form an in-situ diazonium salt. This intermediate is then subjected to a reductive cyclization using a reducing agent such as tin(II) chloride to afford the final product, this compound.[2][3]

  • Mechanistic Insight: The amino group is converted to a diazonium salt, which is a highly reactive species. The adjacent acetyl group provides a nucleophilic carbon that can attack the diazonium group, initiating the cyclization. The subsequent reduction of the N-oxide intermediate by tin(II) chloride leads to the formation of the stable aromatic indazole ring.

Experimental Protocol:

  • Suspend 1-(2-amino-5-bromo-3-fluorophenyl)ethanone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete diazotization.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (3 equivalents) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1 5-Bromo-3-fluoroanilineAcetic anhydride, PyridineN-(5-Bromo-3-fluorophenyl)acetamide>95
1.2 N-(5-Bromo-3-fluorophenyl)acetamiden-BuLi, TMEDA, N,N-Dimethylacetamide1-(2-Amino-5-bromo-3-fluorophenyl)ethanone60-70
2.1 1-(2-Amino-5-bromo-3-fluorophenyl)ethanoneNaNO2, HCl, SnCl2·2H2OThis compound75-85

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Conclusion

The synthetic pathway detailed in this guide provides a robust and scientifically sound method for the preparation of this compound. By leveraging a well-established strategy for 3-methyl-1H-indazole synthesis and adapting it for the specific substitution pattern of the target molecule, this guide offers a clear and actionable protocol for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this compound will enable the exploration of its potential as a key building block in the development of novel therapeutic agents.

References

The Strategic Core: A Technical Guide to 6-Bromo-4-fluoro-3-methyl-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The inherent chemical liabilities and synthetic accessibility of a chosen molecular framework must be weighed against its potential for potent and selective biological activity. In this context, the indazole ring system has consistently demonstrated its value as a "privileged scaffold," capable of interacting with a multitude of biological targets.[1] This guide provides an in-depth technical review of a particularly strategic, yet underexplored, building block: 6-Bromo-4-fluoro-3-methyl-1H-indazole .

This document moves beyond a simple cataloging of facts to provide a field-proven perspective on the synthesis, reactivity, and therapeutic potential of this versatile intermediate. We will explore the causality behind synthetic choices and frame its application within the broader context of kinase inhibitor development, equipping you with the foundational knowledge to leverage this scaffold in your own research endeavors.

The Molecular Blueprint: Physicochemical Properties and Spectroscopic Signature

Before delving into complex synthetic and biological applications, a foundational understanding of the molecule's basic properties is paramount.

PropertyValueSource
CAS Number 1214900-63-6Sunway Pharm Ltd.
Molecular Formula C₈H₆BrFN₂Benchchem
Molecular Weight 229.05 g/mol Benchchem
Appearance Solid (Typical)N/A
Purity >97% (Typical Commercial)N/A

While specific, publicly available, detailed spectroscopic data for this compound is limited, we can infer its expected NMR signature based on extensive studies of closely related analogs like 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole.[2][3]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. A singlet corresponding to the C3-methyl group would be anticipated, typically in the range of δ 2.4-2.6 ppm. The N-H proton will present as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon signals will be split due to C-F coupling, a characteristic feature that aids in structural confirmation.[4] The spectrum will show eight distinct carbon signals, including the methyl carbon and the carbons of the bicyclic core.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom at the C4 position.

This foundational data is crucial for reaction monitoring and final product characterization, forming the basis of a self-validating analytical workflow.

Synthesis Strategy: A Proposed Pathway to the Core

The proposed synthetic workflow begins with the commercially available 2-fluoro-6-methylaniline and proceeds through a two-step sequence.

Synthetic_Pathway Start 2-Fluoro-6-methylaniline Intermediate 4-Bromo-2-fluoro-6-methylaniline Start->Intermediate Step 1: Bromination Product This compound Intermediate->Product Step 2: Diazotization & Cyclization

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful synthesis of the intermediate provides high confidence for proceeding to the final, more complex cyclization step.

Part 1: Synthesis of 4-Bromo-2-fluoro-6-methylaniline (Intermediate)

  • Rationale: The initial step involves the regioselective bromination of the aniline starting material. The directing effects of the amino and methyl groups, along with the deactivating effect of the fluorine atom, favor bromination at the C4 position, para to the amino group. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a standard and effective method for this transformation.[6]

  • Step-by-Step Methodology:

    • Dissolve 2-fluoro-6-methylaniline (1.0 equiv.) in acetonitrile in a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C).

    • Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

    • Adjust the pH to 8-9 with an aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 4-bromo-2-fluoro-6-methylaniline.

Part 2: Synthesis of this compound (Final Product)

  • Rationale: The classical Davis-Beirut reaction provides a reliable method for the cyclization of ortho-alkyl anilines to form 3-alkyl-indazoles.[5] This involves in-situ diazotization of the aniline using an organic nitrite (e.g., isoamyl nitrite) in a non-polar solvent, followed by intramolecular cyclization.

  • Step-by-Step Methodology:

    • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve the synthesized 4-bromo-2-fluoro-6-methylaniline (1.0 equiv.) in a suitable solvent such as chloroform or toluene.

    • Add potassium acetate (0.2 equiv.) to the solution.

    • Add isoamyl nitrite (2.0 equiv.) dropwise to the mixture.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity and Strategic Functionalization

The true value of this compound lies in its potential for strategic diversification. The substitution pattern offers multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Reactivity_Hub Core This compound N1-H C6-Br C4-F N_Alkylation N-Alkylation/ N-Arylation Core:n1->N_Alkylation Site for introducing diverse side chains Suzuki Suzuki Coupling Core:c6->Suzuki Forms C-C bonds (e.g., with boronic acids) Buchwald Buchwald-Hartwig Amination Core:c6->Buchwald Forms C-N bonds (e.g., with amines) Nucleophilic Nucleophilic Aromatic Substitution (SNA_r_) Core:c4->Nucleophilic Potential for displacement under specific conditions

Caption: Key reactivity sites on the this compound scaffold.

  • N1-Position: The acidic N-H proton can be readily deprotonated and alkylated or arylated to introduce a wide variety of side chains. This position is often crucial for modulating pharmacokinetic properties and interacting with solvent-exposed regions of protein targets.

  • C6-Bromo Position: This is arguably the most versatile handle on the molecule. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7]

    • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups, a common strategy to extend into hydrophobic pockets of target proteins.

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities that can serve as key hydrogen bond donors or acceptors.

  • C4-Fluoro Position: The electron-withdrawing fluorine atom influences the acidity of the N-H proton and the overall electronic properties of the ring system. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[8] While typically less reactive than the bromine, the fluorine can potentially undergo nucleophilic aromatic substitution under harsh conditions.

Biological Significance: A Scaffold for Potent Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form critical hydrogen bonds with the kinase hinge region.[1] While direct inhibitory data for this compound is not widely published, numerous patents and research articles highlight the use of closely related 6-bromo-1H-indazole derivatives as intermediates for potent inhibitors of kinases crucial to cancer progression.[7][8][9]

Derivatives of the 6-bromo-indazole scaffold have shown significant activity against a range of kinases, including:

  • FLT3 (Fms-like tyrosine kinase 3)

  • PDGFRα (Platelet-derived growth factor receptor alpha)

  • c-Kit

  • PLK4 (Polo-like kinase 4) [7]

Mechanism of Action: Targeting the Kinase ATP Pocket

The general mechanism of action for indazole-based kinase inhibitors involves competitive inhibition at the ATP-binding site. The N1 and N2 atoms of the indazole core act as hydrogen bond acceptors and donors, respectively, forming key interactions with the backbone amide and carbonyl groups of the kinase hinge region. The substituents on the indazole scaffold then project into adjacent hydrophobic and solvent-exposed regions, conferring potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., FLT3, PDGFR) Kinase Active Kinase Domain Receptor->Kinase Dimerization & Activation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Indazole-Based Inhibitor (Derived from Core Scaffold) Inhibitor->Kinase Competitive Binding to ATP Pocket

Caption: Generalized signaling pathway showing competitive inhibition by an indazole-based drug.

Conclusion and Future Outlook

This compound represents a high-value, strategically functionalized building block for modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of its substituents, provides a robust platform for the rapid generation of compound libraries targeting a diverse range of protein kinases. The inherent properties of the indazole core, enhanced by the strategic placement of fluoro, bromo, and methyl groups, make it an exemplary starting point for the development of next-generation targeted therapeutics. As the demand for potent and selective kinase inhibitors continues to grow, the strategic application of core scaffolds like this will remain a critical element in the drug discovery pipeline.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-4-fluoro-3-methyl-1H-indazole is a halogenated indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While specific toxicological data for this compound is not extensively published, analysis of available Safety Data Sheets (SDS) and data for structurally similar molecules necessitates that it be handled with significant caution. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound. The core safety paradigm is built on the principles of hazard containment through robust engineering controls, diligent use of personal protective equipment (PPE), and strict adherence to established protocols for handling, storage, and emergency response.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on GHS classifications provided by suppliers, this compound presents multiple health risks.

GHS Classification and Hazard Statements

The compound is consistently classified with the following hazards across multiple supplier safety documents:

Hazard ClassHazard Statement CodeDescriptionPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritationGHS07Warning
Summary of Toxicological Effects

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind these classifications warrants careful consideration:

  • Oral Toxicity: Accidental ingestion can lead to harmful systemic effects. The "Harmful if swallowed" classification indicates that even small quantities can cause illness[1][2].

  • Skin Irritation: As with many halogenated aromatic compounds, this compound can cause local inflammation, redness, and discomfort upon contact with the skin[1][3]. Prolonged contact may lead to more severe dermatitis.

  • Eye Irritation: Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea[1][4]. The seriousness of this hazard necessitates mandatory and robust eye protection.

  • Respiratory Irritation: Inhalation of the compound, particularly as a fine dust or aerosol, can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath[1][3].

It is critical to note that comprehensive toxicological and ecological data for this specific molecule are largely unavailable in public databases[5]. This absence of data reinforces the need to treat the compound with a high degree of caution, assuming potential for uncharacterized hazards.

Physicochemical Properties

Understanding the physical state of the compound informs handling and storage procedures.

PropertyValueSource
CAS Number 1214900-63-6[6]
Molecular Formula C₈H₆BrFN₂[6]
Molecular Weight 229.05 g/mol [6]
Physical Form Solid or Liquid (often supplied as a solid powder)
Storage Sealed in a dry environment at room temperature or 2-8°C[7][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, beginning with engineering controls and supplemented by appropriate PPE.

Primary Engineering Controls

The primary line of defense is to contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation exposure[1][8].

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions[9].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested[1][3].

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for handling this compound[8]:

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving may be appropriate for larger quantities[8].
Eyes/Face Safety goggles with side-shieldsProvides essential protection against splashes and airborne particles. A face shield should be worn over goggles if there is a significant splash risk[1][8].
Body Laboratory coatA standard, buttoned lab coat is required to protect against skin contact[8].
Respiratory NIOSH-approved respiratorRequired if handling the powder outside of a fume hood or if significant dust is generated. The specific type should be determined by a formal risk assessment[5][8].

Standard Operating Procedures for Safe Handling

A systematic workflow minimizes the risk of exposure and accidental release.

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne[2][3].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][2][10].

  • Contamination: Keep the work area clean. Decontaminate surfaces after use. Remove and wash contaminated clothing before reuse[1][11].

Step-by-Step Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_ppe Execution cluster_post Completion prep 1. Review SDS & Assess Risks controls 2. Verify Fume Hood & Safety Stations prep->controls ppe_on 3. Don Full PPE (Gloves, Goggles, Coat) controls->ppe_on weigh 4. Weigh/Transfer Compound Inside Fume Hood ppe_on->weigh experiment 5. Perform Experiment weigh->experiment cleanup 6. Decontaminate Glassware & Work Area experiment->cleanup waste 7. Dispose of Waste Properly cleanup->waste ppe_off 8. Doff PPE waste->ppe_off wash 9. Wash Hands Thoroughly ppe_off->wash

Caption: Standard workflow for handling this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions
  • Container: Store in a tightly closed, properly labeled container[1][9].

  • Environment: Keep in a dry, cool, and well-ventilated place[9][11]. Supplier recommendations vary between room temperature and refrigerated (2-8°C); consult the specific product documentation[7]. Protect from light and moisture[3][6].

  • Security: Store in a locked cabinet or area with restricted access to unauthorized personnel[1][10].

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or hazardous reactions[3].

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

Immediate action is required following any exposure[1][10]:

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][3][10].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][10].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][10].

Accidental Release (Spill) Response

Follow a structured plan to manage spills safely.

G spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazards alert->assess ppe Don Appropriate PPE (incl. Respirator) assess->ppe If safe to handle contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Sweep/Collect Material into a Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste as Hazardous Material decon->dispose

Caption: Emergency response protocol for a chemical spill.

For any spill, avoid generating dust. Use personal protective equipment and ensure adequate ventilation[1][5]. Prevent the material from entering drains or waterways[1][2].

Fire Response
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[1][5][12].

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide[3][11].

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[3][5][12].

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not discharge into sewer systems[1][5]. The material may be sent to a licensed chemical destruction facility[5].

Conclusion

This compound is a valuable research chemical that demands rigorous safety and handling protocols. Its known hazards—oral toxicity, skin and eye irritation, and respiratory irritation—combined with a lack of comprehensive toxicological data, necessitate a conservative and cautious approach. By implementing robust engineering controls, mandating the use of appropriate PPE, and adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

Application Note: A Validated Synthesis Protocol for 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the regioselective bromination of 1-(2-amino-3-fluorophenyl)ethan-1-one to yield the key intermediate, 1-(2-amino-5-bromo-3-fluorophenyl)ethan-1-one. This intermediate subsequently undergoes a classical indazole synthesis via diazotization and intramolecular cyclization. This document is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols to ensure reproducible and efficient synthesis.

Introduction and Significance

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1] Their unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution patterns that can be tailored to interact with a wide range of biological targets.[2] Specifically, halogenated indazoles are crucial intermediates in the development of kinase inhibitors for oncology, as well as agents targeting neurodegenerative and inflammatory diseases.[3]

The target molecule, this compound, incorporates several key structural features: a bromine atom at the 6-position, a fluorine atom at the 4-position, and a methyl group at the 3-position. This specific arrangement of functional groups offers multiple points for further chemical modification, making it a valuable building block for creating diverse compound libraries in the pursuit of novel therapeutics. This protocol outlines a robust and logical pathway to access this high-value intermediate.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence, prioritizing efficiency and control over regiochemistry. The core logic is to first construct a substituted 2'-aminoacetophenone precursor that contains all the required atoms in the correct orientation, followed by a cyclization reaction to form the indazole ring system.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Indazole Formation A 1-(2-amino-3-fluorophenyl)ethan-1-one B 1-(2-amino-5-bromo-3-fluorophenyl)ethan-1-one A->B  N-Bromosuccinimide (NBS),  Acetonitrile, rt C This compound B->C  NaNO2, HCl (aq),  0-5 °C G A Precursor (2-Amino-5-bromo-3-fluoroacetophenone) B Diazonium Salt Intermediate A->B NaNO2, HCl C Cyclized Intermediate B->C Intramolecular Cyclization D Product (this compound) C->D Tautomerization

References

The Strategic Application of 6-Bromo-4-fluoro-3-methyl-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole nucleus is one such "privileged scaffold," valued for its versatile biological activities and synthetic tractability.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous clinically approved drugs and investigational agents, particularly in oncology.[2] The strategic placement of various substituents on the indazole core allows for the fine-tuning of physiochemical properties and biological targets. This guide focuses on a particularly valuable derivative: 6-Bromo-4-fluoro-3-methyl-1H-indazole (CAS No. 1214900-63-6), a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl group, makes it an attractive starting point for the synthesis of targeted therapies.

Core Applications in Kinase Inhibition

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of potent protein kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The indazole core can mimic the purine ring of ATP, the primary substrate for kinases, thus enabling competitive inhibition at the ATP-binding site.

Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

A significant and well-documented application of this compound is in the development of Janus Kinase (JAK) inhibitors.[3] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation. Consequently, inhibitors of JAKs are of great interest for the treatment of autoimmune and inflammatory conditions such as ulcerative colitis, Crohn's disease, and atopic dermatitis.[3]

The synthesis of novel bicyclic pyrazolic and triazolo compounds as JAK inhibitors has utilized this compound as a key starting material. The bromine at the 6-position serves as a handle for introducing further molecular complexity through cross-coupling reactions, while the fluoro and methyl groups contribute to the overall binding affinity and selectivity of the final compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial derivatization of this compound, a critical step in the synthesis of more complex bioactive molecules, as described in the patent literature for the synthesis of JAK inhibitors.[3]

Protocol 1: Protection of the Indazole Nitrogen

Objective: To protect the nitrogen of the pyrazole ring to prevent unwanted side reactions during subsequent functionalization of the molecule. This is a common and crucial first step in the multi-step synthesis of indazole-based inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions indazole This compound product 6-bromo-4-fluoro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole indazole->product Reaction dhp 3,4-Dihydro-2H-pyran (DHP) dhp->product catalyst p-Toluenesulfonic acid catalyst->product solvent Dichloromethane (DCM) solvent->product

Caption: Protection of the indazole nitrogen using DHP.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
This compound1214900-63-6229.052.84 g12.4
3,4-Dihydro-2H-pyran (DHP)110-87-284.123.13 g37.2
p-Toluenesulfonic acid monohydrate6192-52-5190.22Catalytic amount-
Dichloromethane (DCM), anhydrous75-09-284.9341 mL-

Procedure:

  • To a solution of this compound (2.84 g, 12.4 mmol) in anhydrous dichloromethane (41 mL), add p-toluenesulfonic acid monohydrate (catalytic amount).

  • To this stirred solution, add 3,4-dihydro-2H-pyran (3.13 g, 37.2 mmol).

  • Stir the reaction mixture at room temperature for 3 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel.

  • Concentrate the filtrate in vacuo to yield the product, 6-bromo-4-fluoro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[3]

Expected Outcome:

The product is typically obtained as a crude material that can be used in the next synthetic step without further purification. The yield is generally high.

Causality Behind Experimental Choices:

  • Protection Strategy: The use of DHP to form a tetrahydropyranyl (THP) ether with the indazole nitrogen is a standard and robust method for protecting N-H bonds. The THP group is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions.

  • Catalyst: p-Toluenesulfonic acid is a mild and effective acid catalyst for this type of reaction.

  • Solvent: Anhydrous dichloromethane is used as it is a non-protic solvent that effectively dissolves the reactants and does not interfere with the reaction.

  • Excess Reagent: A threefold excess of DHP is used to drive the reaction to completion.

Protocol 2: Suzuki Cross-Coupling (Illustrative)

Objective: To demonstrate the utility of the bromine at the 6-position for forming a carbon-carbon bond, a key step in building the complex scaffolds of many kinase inhibitors. This is an illustrative protocol based on common practices for Suzuki coupling with bromo-indazoles.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions protected_indazole Protected 6-Bromo-indazole Derivative coupled_product 6-Aryl/Heteroaryl Indazole Derivative protected_indazole->coupled_product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->coupled_product pd_catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) pd_catalyst->coupled_product base Base (e.g., Cs2CO3) base->coupled_product solvent Solvent (e.g., Dioxane/Water) solvent->coupled_product

Caption: Suzuki cross-coupling reaction workflow.

Materials:

ReagentCAS NumberNotes
Protected 6-bromo-4-fluoro-3-methyl-1-(THP)-1H-indazole-Product from Protocol 1
Aryl/Heteroaryl Boronic Acid or Pinacol EsterVariesThe specific coupling partner will depend on the target molecule.
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))72287-26-4A common and effective palladium catalyst for Suzuki couplings.
Cesium Carbonate (Cs₂CO₃)534-17-8An effective base for Suzuki couplings.
1,4-Dioxane and Water123-91-1 (Dioxane)A common solvent system for Suzuki reactions.

Procedure:

  • In a reaction vessel, combine the protected 6-bromo-indazole derivative (1 equivalent), the aryl/heteroaryl boronic acid or ester (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and cesium carbonate (1.5 equivalents).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Self-Validating System:

The success of each step can be validated by standard analytical techniques such as TLC, LC-MS, and NMR spectroscopy to confirm the formation of the desired product and assess its purity.

Broader Applications in Kinase Inhibitor Discovery

Beyond JAK inhibitors, the 6-bromo-indazole scaffold is a valuable starting point for targeting other kinases implicated in cancer and inflammatory diseases. For instance, patent literature suggests its utility in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Spleen tyrosine kinase (Syk).[2] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an attractive therapeutic target.[2] Syk is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells, and its inhibition is a potential therapeutic strategy for various inflammatory and autoimmune disorders, as well as certain B-cell malignancies.[2]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern provides multiple avenues for synthetic elaboration, making it a key component in the development of sophisticated molecular architectures for targeted therapies. The demonstrated application in the synthesis of JAK inhibitors, along with its potential for developing inhibitors of other kinases such as FLT3 and Syk, underscores its importance for researchers and scientists in the field of drug discovery and development. The protocols provided herein offer a practical guide for the initial manipulation of this compound, paving the way for the synthesis of novel and potentially life-saving therapeutics.

References

Application and Protocol Guide for the Cellular Characterization of 6-Bromo-4-fluoro-3-methyl-1H-indazole, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indazole-Based Kinase Inhibitor

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly kinase inhibitors.[1][2][3] This application note introduces 6-Bromo-4-fluoro-3-methyl-1H-indazole , a novel small molecule with potential therapeutic applications. While the precise molecular target of this compound is under active investigation, its structural features suggest it may function as a potent inhibitor of a key cellular signaling pathway. For the purpose of this comprehensive guide, we will hypothesize that this compound targets the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]

This document provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively characterize the cellular activity of this compound. The protocols herein are designed to be self-validating, guiding the user from initial compound handling and cytotoxicity assessment to direct target engagement confirmation.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is paramount for reproducible and meaningful cellular assay results.

PropertyValueSource/Note
Molecular Formula C₈H₆BrFN₂[5]
Molecular Weight 229.05 g/mol [5]
Appearance Solid or liquid[6]
Solubility Indazole derivatives are generally soluble in organic solvents like DMSO and DMF.[7]It is crucial to determine the kinetic and thermodynamic solubility in your specific assay buffer.[7]
Storage Sealed in a dry, room-temperature environment.[6] For long-term storage of solutions, aliquoting and storing at -20°C or -80°C is recommended.[8]
Protocol 1: Preparation of Stock and Working Solutions

The proper dissolution and dilution of small molecules are critical to avoid precipitation and ensure accurate dosing.[9]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • 0.2 µm sterile syringe filter

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Before opening, centrifuge the vial to collect all the powder at the bottom.[8]

    • Aseptically weigh out a precise amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.229 mg of the compound in 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.[10]

  • Sterilization and Storage:

    • Sterilize the stock solution by filtering it through a 0.2 µm syringe filter into a sterile tube.[8]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[8]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

    • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[11]

Part 1: Determining Cellular Cytotoxicity and Proliferation Effects

The initial characterization of a novel compound involves assessing its impact on cell viability and proliferation. This step is crucial for identifying a suitable concentration range for subsequent mechanistic studies.[11][12][13][14]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range for an initial screen is from 0.01 µM to 100 µM.[11]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).[11]

    • Incubate for 48-72 hours.[11]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Target Engagement and Pathway Modulation

Once a non-toxic concentration range has been established, the next critical step is to determine if the compound engages its intended target and modulates the downstream signaling pathway.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR

The mTOR kinase is a central regulator of cell growth and proliferation. Its activation leads to the phosphorylation of downstream substrates like p70 S6 Kinase (p70S6K) and 4E-BP1. A potent mTOR inhibitor would be expected to decrease the phosphorylation of these substrates in a dose-dependent manner.[4]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates eIF4E eIF4E fourEBP1->eIF4E Inhibits Proliferation Cell Growth & Proliferation eIF4E->Proliferation Promotes Translation Indazole 6-Bromo-4-fluoro- 3-methyl-1H-indazole Indazole->mTORC1 Inhibits CETSA_Workflow start Intact Cells treat Treat with Vehicle or Compound start->treat heat Heat Shock at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Fractions lyse->separate analyze Analyze Soluble Fraction by Western Blot separate->analyze end Generate Melt Curve analyze->end

References

"6-Bromo-4-fluoro-3-methyl-1H-indazole" as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 6-Bromo-4-fluoro-3-methyl-1H-indazole

A Guide for the Strategic Application of a Privileged Heterocyclic Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the indazole core stands out as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent biological activity.[1][2] Its bioisosteric relationship to indole, coupled with its unique physicochemical properties, has cemented its role in the development of numerous therapeutics, particularly in oncology.[1] The compound This compound (CAS: 1214900-63-6) is a highly functionalized building block designed for the efficient construction of complex molecular architectures.

This guide provides an in-depth look at the applications of this versatile intermediate. We will move beyond simple catalog data to explore the causality behind its use in advanced synthetic protocols, focusing on its role in the generation of kinase inhibitors. The strategic placement of three key functional groups is central to its utility:

  • The Indazole Core: Provides the fundamental bicyclic structure proven to interact with a multitude of biological targets.[2]

  • The 6-Bromo Group: Serves as a versatile synthetic handle, primed for palladium-catalyzed cross-coupling reactions. This position is ideal for introducing diversity and building structure-activity relationships (SAR).[1]

  • The 4-Fluoro Group: Fluorine substitution is a cornerstone of modern drug design. Its introduction can significantly enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonds or dipole interactions, and modulate pKa.[1]

  • The 3-Methyl Group: This group provides a fixed structural element that can influence the orientation of the molecule within a binding pocket and contribute to selectivity.

Physicochemical Properties & Safety Profile

Accurate characterization and safe handling are prerequisites for successful research. The key properties of this compound are summarized below.

Table 1: Physicochemical Data

Property Value Source
CAS Number 1214900-63-6 [1]
Molecular Formula C₈H₆BrFN₂ [1]
Molecular Weight 229.05 g/mol [1]
Appearance Solid or liquid (Varies by supplier)
Purity Typically ≥97%

| Storage | Store sealed in a dry environment at room temperature. | |

Table 2: Hazard Identification & Safety Precautions Note: The following data is based on closely related indazole structures. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.

Category Information Source
Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3]

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |[3] |

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The indazole scaffold is a validated core for a multitude of kinase inhibitors, including clinically approved drugs like Pazopanib.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Polo-like kinase 1 (PLK1), a serine/threonine kinase that governs cell cycle progression, is a particularly important target in oncology, and indazole-based structures have shown potent inhibitory activity against it.[4][5][6]

The strategic value of this compound lies in its ability to serve as a central building block for creating libraries of potential kinase inhibitors. The bromine atom at the C6 position allows for the systematic introduction of various aryl and heteroaryl moieties, enabling extensive exploration of the solvent-exposed region of the kinase binding pocket.

G cluster_0 cluster_1 cluster_2 cluster_3 A 6-Bromo-4-fluoro- 3-methyl-1H-indazole B Suzuki Coupling (C-C Bond Formation) A->B Arylboronic Acids C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amines D Diverse Compound Library B->D C->D E Kinase Inhibitors (e.g., PLK1 Inhibitors) D->E SAR Screening

Caption: Synthetic utility of the indazole intermediate.

The diagram above illustrates the central role of the title compound. Through well-established palladium-catalyzed reactions, the bromine atom is replaced to generate diverse libraries of compounds, which are then screened for their potential as kinase inhibitors.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo functionality is the primary site for synthetic elaboration. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are foundational for leveraging this intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the indazole core and an aryl or heteroaryl group. This is critical for probing interactions within the ATP-binding site of kinases.[7][8]

Objective: To couple an arylboronic acid to the C6 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Expert Insight: The use of a flame-dried flask and an inert atmosphere is critical. The active Pd(0) species, formed in situ, is sensitive to oxygen and moisture, which can deactivate the catalyst and lead to lower yields.

  • Reagent Addition: Add potassium carbonate (3.0 eq). Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed DME/water solvent mixture via syringe.

    • Expert Insight: Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-4-fluoro-3-methyl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the formation of a carbon-nitrogen bond, introducing primary or secondary amines at the C6 position.[9] This is vital for creating molecules that can form key hydrogen bonds with the hinge region of a kinase.[10]

Objective: To couple a primary or secondary amine to the C6 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • RuPhos Pd G3 (a palladium precatalyst) (0.02 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.5 eq)

  • Anhydrous Toluene or THF

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq) and the RuPhos Pd G3 precatalyst (0.02 eq).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen or argon (x3). Add the anhydrous solvent (Toluene or THF) followed by the amine (1.2 eq).

    • Expert Insight: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Sterically hindered dialkylbiaryl phosphine ligands like RuPhos are often superior for coupling with heterocyclic substrates, promoting the reductive elimination step and preventing side reactions.[10]

  • Base Addition: Add the LiHMDS solution dropwise at room temperature.

    • Expert Insight: LiHMDS is a strong, non-nucleophilic base well-suited for this transformation. Other bases like NaOt-Bu can also be effective. The choice may require optimization depending on the specific amine substrate.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (x3).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel chromatography to afford the 6-amino-4-fluoro-3-methyl-1H-indazole product.

Application in a Biological Context: Targeting the PLK1 Pathway

The ultimate goal of synthesizing new molecules from this compound is often to modulate a biological pathway. For example, Polo-like kinase 1 (PLK1) is a master regulator of mitosis. Its overexpression in cancer cells drives uncontrolled proliferation.[6] An inhibitor designed using our intermediate can block this activity.

G Plk1 PLK1 Kinase Substrate Mitotic Substrate (e.g., CDC25C) Substrate_P Phosphorylated Substrate Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Substrate_P Mitosis Mitotic Progression & Cell Proliferation Substrate_P->Mitosis Inhibitor Indazole-Based PLK1 Inhibitor Inhibitor->Plk1

Caption: Inhibition of the PLK1 signaling pathway.

As depicted, the PLK1 kinase phosphorylates key substrates to drive mitosis. An indazole-based inhibitor, synthesized via the protocols described, can bind to the ATP pocket of PLK1, preventing this phosphorylation event. This action halts the cell cycle and can lead to programmed cell death (apoptosis), providing a targeted anti-cancer therapeutic strategy.[5][11]

References

Application Notes & Protocols for the Experimental Characterization of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: Unlocking the Therapeutic Potential of a Novel Indazole Derivative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its unique structural and electronic properties make it an ideal pharmacophore for interacting with a variety of biological targets, most notably protein kinases. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core and have become critical tools in oncology.[3] These molecules function by inhibiting aberrant signaling pathways that drive cancer cell proliferation and survival.

This document concerns 6-Bromo-4-fluoro-3-methyl-1H-indazole , a novel synthetic compound. While its specific biological activities are yet to be fully elucidated, its structural features—a substituted indazole ring—strongly suggest a potential role as a modulator of intracellular signaling, possibly as a kinase inhibitor.

The following application guide provides a comprehensive, multi-stage experimental framework designed for researchers, scientists, and drug development professionals. It outlines a logical progression of studies, from initial biochemical screening to cellular mechanism-of-action and preliminary in vivo efficacy studies. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices. This guide serves as a roadmap to systematically uncover the therapeutic potential of this promising new chemical entity.

Part I: Biochemical Characterization and Target Identification

Scientific Rationale: The first critical step in characterizing a novel compound with a scaffold common to kinase inhibitors is to determine its target profile and potency. A broad, unbiased screen against a panel of kinases provides a direct measure of its inhibitory activity (IC50) and selectivity. This cell-free approach isolates the interaction between the compound and purified enzymes, eliminating cellular complexities and offering a clean assessment of biochemical potency.[4]

Protocol 1: High-Throughput In Vitro Kinase Inhibition Profiling

This protocol uses a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates enzymatic inhibition.[5]

Experimental Workflow: Kinase Screening Cascade

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis Compound Test Compound (this compound) PrimaryScreen Broad Kinase Panel Screen (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM) Compound->PrimaryScreen Hit_Identification Identify 'Hits' (% Inhibition > 50%) PrimaryScreen->Hit_Identification DoseResponse Dose-Response Assay (10-point serial dilution) Hit_Identification->DoseResponse Advance Hits IC50_Calc Calculate IC50 Values for primary hits DoseResponse->IC50_Calc Selectivity Selectivity Profiling (Compare IC50s of hits vs. non-hits) IC50_Calc->Selectivity Potency Data Lead_Candidate Prioritize Lead Candidate (Potent & Selective) Selectivity->Lead_Candidate

Caption: Workflow for identifying and prioritizing kinase inhibitor candidates.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the primary screen, create a working solution by diluting the stock to 100 µM (for a final assay concentration of 10 µM).

    • For dose-response assays, perform a 10-point, 1:3 serial dilution from the 100 µM working solution.

    • Prepare kinase buffer, kinase-enzyme solutions, substrate solutions, and ATP according to the assay kit manufacturer's recommendations (e.g., Promega ADP-Glo™). The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[4]

  • Kinase Reaction:

    • Dispense 5 µL of the kinase reaction mixture (containing kinase, buffer, and substrate) into each well of a 384-well plate.

    • Add 0.5 µL of the compound dilution (or DMSO as a vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that generates a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Controls: Include "no enzyme" wells (background) and "vehicle control" wells (100% activity).

    • Primary Screen: Calculate the percent inhibition for the 10 µM compound concentration relative to the vehicle control.

    • Dose-Response: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Profiling Results

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)Dose-Response IC50 (nM)
EGFR8%> 10,000
VEGFR295%25
PDGFRβ91%45
c-Kit88%80
Abl15%> 10,000
SRC92%60

Part II: Cell-Based Characterization of Efficacy and Mechanism

Scientific Rationale: Following successful biochemical characterization, it is essential to determine if the compound can exert its effects in a complex biological system. Cell-based assays are critical for confirming that the compound can cross the cell membrane, engage its intended target, modulate the associated signaling pathway, and produce a desired phenotypic outcome, such as inhibiting cancer cell growth.[6][7]

Protocol 2: Cancer Cell Line Viability Assay

This protocol measures the compound's ability to reduce the number of viable cells in a culture, which can be due to either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[7] The MTT or CellTiter-Glo® assays are robust methods for this purpose.[8][9]

Methodology:

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., HUVEC for VEGFR2, K562 for Abl) in appropriate media.

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well clear-bottom plate.

    • Allow cells to adhere and resume proliferation by incubating overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound, starting at a top concentration of 100 µM.

    • Add the diluted compound (or DMSO vehicle control) to the wells.

    • Incubate for 72 hours.

  • Viability Measurement (CellTiter-Glo® as example):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized viability against the log of compound concentration and fit to a dose-response curve to determine the cellular IC50.

Data Presentation: Hypothetical Cellular IC50 Values

Cell LineRelevant Target(s)Cellular IC50 (nM)
HUVECVEGFR2150
A549PDGFRβ210
GIST-T1c-Kit350
K562Abl (negative control)> 10,000
Protocol 3: Western Blotting for Target Pathway Modulation

Scientific Rationale: Western blotting is a cornerstone technique to verify that the compound inhibits the target kinase's activity within the cell.[10] This is achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A reduction in the phospho-protein signal upon compound treatment provides direct evidence of target engagement and pathway inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 Receptor pVEGFR2 p-VEGFR2 (Active) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg pPLCg p-PLCγ PLCg->pPLCg Phosphorylation Akt Akt pPLCg->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) pAkt->Proliferation Promotes Inhibitor 6-Bromo-4-fluoro- 3-methyl-1H-indazole Inhibitor->pVEGFR2 Inhibits VEGF VEGF Ligand VEGF->VEGFR2 Binds

Caption: Workflow for an in vivo cancer xenograft efficacy study.

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Inject approximately 5 x 10^6 human cancer cells (chosen based on in vitro sensitivity) suspended in Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group). Typical groups include:

      • Vehicle Control (e.g., oral gavage daily)

      • Test Compound, Low Dose

      • Test Compound, High Dose

      • Positive Control (an established drug for that cancer type)

  • Compound Administration and Monitoring:

    • Formulate the compound in an appropriate vehicle for the chosen route of administration (e.g., oral, intraperitoneal).

    • Administer the treatment daily (or as determined by pharmacokinetic studies) for a set period (e.g., 21 days).

    • Measure tumor volumes and animal body weights twice weekly. Significant body weight loss (>15-20%) is a sign of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.

    • Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting to confirm target inhibition in vivo) or fixed in formalin for histopathology.

Data Presentation: Hypothetical In Vivo Efficacy

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5%
Compound (25 mg/kg, p.o., q.d.)625 ± 9050%-2%
Compound (50 mg/kg, p.o., q.d.)310 ± 7575%-4%
Positive Control400 ± 8068%-6%

Conclusion and Future Directions

This guide presents a systematic, multi-tiered approach to characterize the novel compound this compound. The workflow progresses from broad biochemical screening to focused cellular assays and culminates in a preliminary in vivo efficacy model. Positive results from this cascade would establish the compound as a viable lead candidate.

Subsequent steps in its preclinical development would involve comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies, formal toxicology assessments, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDX) or syngeneic models to investigate its interaction with the immune system. [11][12]This rigorous, data-driven progression is fundamental to translating a promising molecule from the laboratory to the clinic.

References

Application Note: Comprehensive Analytical Characterization of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical techniques for the structural characterization and purity assessment of 6-Bromo-4-fluoro-3-methyl-1H-indazole, a key heterocyclic building block in contemporary drug discovery. We present a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, this guide details not only the protocol but also the underlying scientific principles and data interpretation specific to this substituted indazole. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools for unambiguous compound identification and quality control.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their unique bicyclic aromatic system allows for diverse functionalization, leading to compounds with a wide range of biological activities. This compound, in particular, is a valuable intermediate, combining several key features: a bromine atom for further cross-coupling reactions, a fluorine atom to modulate physicochemical properties such as lipophilicity and metabolic stability, and a methyl group that can influence binding interactions.

Given its role as a critical precursor, the unequivocal structural confirmation and stringent purity assessment of this compound are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This note details the integrated analytical workflow for this purpose.

Integrated Analytical Workflow

A comprehensive characterization of a pharmaceutical intermediate like this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following diagram illustrates a logical workflow for the complete characterization of the compound.

Analytical Workflow Figure 1. Integrated Workflow for Characterization cluster_0 Primary Structural Elucidation cluster_1 Purity & Identity Confirmation cluster_2 Functional Group & Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV/DAD (Purity & Quantification) NMR->HPLC Informed by Structure FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Final Final Characterization Report NMR->Final MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->HPLC MS->Final LCMS LC-MS (Impurity Identification) HPLC->LCMS For Impurity ID HPLC->Final LCMS->Final FTIR->Final Synthesis Synthesized Compound Synthesis->NMR Primary Analysis Synthesis->MS

Caption: A logical workflow for the comprehensive analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[3][4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton and substitution pattern.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the number of protons of each type.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and their electronic environment. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.).

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is essential. It provides a simple spectrum (often a single peak for a single fluorine atom) and can show coupling to nearby protons, confirming the position of the fluorine atom relative to the rest of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.[5]

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indazoles as it can help in observing the N-H proton.[6]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. The solution should be clear and free of particulate matter.[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are generally sufficient. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity.[3][7]

Data Interpretation and Expected Results

The structure of this compound is expected to yield a distinct set of signals in the NMR spectra.

Technique Expected Observations Rationale
¹H NMR - A singlet around 13 ppm (N-H, may be broad).- Two doublets in the aromatic region (7.0-8.0 ppm) for H-5 and H-7.- A singlet around 2.5 ppm (CH₃).The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a low field. The two aromatic protons will show coupling to the fluorine atom and potentially long-range coupling to each other. The methyl group protons are isolated and will appear as a singlet.
¹³C NMR - Approximately 8 signals in the aromatic region (100-150 ppm).- One signal in the aliphatic region (~10-20 ppm) for the methyl carbon.The indazole ring contains 8 unique carbons. The carbon attached to fluorine (C-4) will appear as a doublet due to ¹JC-F coupling. The carbons adjacent to the fluorine (C-3a and C-5) will show smaller ²JC-F couplings.[8]
¹⁹F NMR - A single resonance, likely a doublet of doublets.The fluorine at C-4 will be coupled to the adjacent aromatic protons H-5 (³JF-H) and potentially to the N-H proton.

Note: Specific chemical shifts can vary depending on the solvent and concentration. A patent publication reports the following ¹H NMR data in CDCl₃: δ (ppm) 9.85 (br s, 1H), 7.31 (d, J=0.8 Hz, 1H), 6.86 (dd, J=1.2 Hz, J=9.2 Hz, 1H), 2.60 (s, 3H).[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through isotopic patterns and fragmentation, offers further structural confirmation.

Rationale for MS Analysis

For this compound, MS is crucial for confirming the elemental composition. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

MS_Isotope_Pattern Figure 2. Expected Isotopic Pattern for a Monobrominated Compound cluster_0 Mass Spectrum a M+ 1,0! 1,0! a->1,0! b M+2 3,0! 3,0! b->3,0! c d c->d e m/z f Relative Abundance

Caption: A diagram illustrating the M and M+2 peaks characteristic of a compound containing one bromine atom.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Analysis: Introduce the sample into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion cluster.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, perform HRMS analysis. This will provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Data Interpretation and Expected Results
Parameter Expected Result Rationale
Molecular Formula C₈H₆BrFN₂-
Monoisotopic Mass 227.9698 g/mol Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N).
Molecular Ion Cluster Two peaks of nearly equal intensity at m/z values separated by 2 Da.This is the signature pattern for a compound containing one bromine atom (⁷⁹Br vs. ⁸¹Br).[1][10]
Fragmentation Loss of Br, CH₃, or HCN are plausible fragmentation pathways under higher energy conditions.[11]The fragmentation pattern can provide clues about the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and for quantifying it. It is also instrumental in identifying and quantifying any impurities.[12]

Rationale for HPLC Analysis

A robust HPLC method separates the target compound from any starting materials, byproducts, or degradation products.[13] The choice of a reversed-phase (RP-HPLC) method is logical for this moderately non-polar molecule. A C18 column is a suitable stationary phase, and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is typically used.

Experimental Protocol: HPLC Purity Analysis

This method is a starting point based on a similar compound and may require optimization.[12]

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or as determined by UV scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[14][15]

Data Interpretation
  • Purity: The purity of the sample is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profile: The chromatogram provides an impurity profile, showing the number and relative amounts of any impurities present. For identification of unknown peaks, the HPLC can be coupled to a mass spectrometer (LC-MS).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

For this compound, FTIR can confirm the presence of key functional groups such as the N-H bond of the indazole ring, C-H bonds (aromatic and aliphatic), and C=C/C=N bonds of the aromatic system.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation and Expected Results
Wavenumber (cm⁻¹) Vibration Expected Appearance
3200-3000N-H stretchBroad to medium peak.
3100-3000Aromatic C-H stretchWeak to medium peaks.
2950-2850Aliphatic C-H stretch (CH₃)Weak peaks.
1620-1450C=C and C=N ring stretchingMultiple medium to strong peaks.
~1250-1000C-F stretchStrong peak.
~600-500C-Br stretchWeak to medium peak.

Note: These are general ranges, and the actual spectrum will show a unique fingerprint for the molecule.[16][17]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By combining the detailed structural information from NMR, the molecular weight and elemental composition confirmation from MS, the purity assessment from HPLC, and the functional group verification from FTIR, a complete and unambiguous profile of the compound can be established. The protocols and interpretation guidelines presented in this application note provide a robust framework for researchers in the pharmaceutical industry to ensure the quality and identity of this critical synthetic intermediate.

References

Application Note: 6-Bromo-4-fluoro-3-methyl-1H-indazole for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2] This approach relies on screening small, low-complexity molecules, or "fragments," which, despite their low affinity, tend to form high-quality, energetically favorable interactions with the target protein.[1][3] The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile biological activities.[4][5][6] This application note details the use of 6-Bromo-4-fluoro-3-methyl-1H-indazole , a strategically substituted indazole derivative, as a valuable tool in fragment-based screening campaigns. We provide its physicochemical properties, detailed protocols for library preparation, and its application in primary biophysical screening assays such as Differential Scanning Fluorimetry (DSF) and Nuclear Magnetic Resonance (NMR) spectroscopy, followed by hit validation and elaboration strategies.

Introduction: The Rationale for this compound in FBDD

The core principle of FBDD is to build high-affinity ligands by first identifying weakly binding fragments and then optimizing them into more potent, drug-like molecules.[2][3] The success of this strategy is contingent on the quality of the fragment library. Ideal fragments adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors or acceptors.[7][8] This ensures that fragments are small, possess adequate solubility, and have a higher probability of binding efficiently to diverse protein targets.

This compound is an exemplary fragment candidate. The indazole core provides a rigid, bicyclic scaffold with distinct hydrogen bond donor (N1-H) and acceptor (N2) capabilities. The strategic placement of substituents offers several advantages:

  • Methyl Group (C3): Provides a vector for potential growth into a hydrophobic pocket of a target protein.

  • Fluorine Atom (C4): Can form favorable orthogonal multipolar interactions with protein backbone carbonyls and can be a useful probe for ¹⁹F NMR screening techniques.[9][10]

  • Bromine Atom (C6): Serves as a versatile synthetic handle for subsequent hit elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This "poised" nature is highly desirable for streamlining the hit-to-lead process.[11]

Physicochemical Properties

The properties of this compound align well with the principles of fragment-based design.

PropertyValueConformance to "Rule of Three"
Molecular Formula C₈H₆BrFN₂N/A
Molecular Weight 229.05 g/mol Yes (< 300 Da)
cLogP (Predicted) ~2.5 - 2.8Yes (≤ 3)
Hydrogen Bond Donors 1 (N1-H)Yes (≤ 3)
Hydrogen Bond Acceptors 2 (N2, Fluorine)Yes (≤ 3)
Rotatable Bonds 0Yes (≤ 3)

Table 1: Physicochemical properties of this compound and its adherence to the "Rule of Three."

Fragment Library Preparation and Quality Control

The integrity of a screening campaign begins with a high-quality fragment library.[11][12] Ensuring the identity, purity, and solubility of each fragment is a critical, non-negotiable step.

Protocol 1: Stock Solution Preparation and QC
  • Procurement: Obtain this compound (CAS: 1214900-63-6) from a reputable chemical supplier.[13][14]

  • Identity Confirmation: Upon receipt, verify the identity of the compound using ¹H NMR and LC-MS. The expected mass for [M+H]⁺ is approximately 230.97 Da.

  • Purity Assessment: Determine purity using HPLC with UV detection (e.g., at 214 nm and 254 nm). A purity level of >95% is required.

  • Solubility Screening:

    • Prepare a 100 mM stock solution in 100% DMSO-d₆.

    • Visually inspect for any precipitation.

    • Acquire a ¹H NMR spectrum. The presence of sharp, well-resolved peaks indicates good solubility. Broadened peaks or the appearance of new, low-intensity signals may suggest aggregation or degradation.

  • Master Plate Preparation:

    • Using the validated 100 mM DMSO stock, prepare a master fragment library plate.

    • Store the master plate at -20°C or -80°C in a desiccated environment to minimize water absorption and degradation.

Primary Screening Methodologies

Because fragments are weak binders, sensitive biophysical techniques are required for their detection.[2][7] We present protocols for two widely used and orthogonal methods: Differential Scanning Fluorimetry (DSF) and NMR Spectroscopy. Using orthogonal methods is crucial for validating hits and eliminating false positives.[1][15]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF, also known as Thermal Shift Assay (TSA) or ThermoFluor, measures the thermal stability of a target protein.[16][17][18] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change (ΔTₘ) is the primary readout of the assay.[17][19]

DSF_Workflow reagents Prepare Assay Buffer & Protein Stock mix Mix Protein, Dye, & Buffer in qPCR Plate reagents->mix dye Prepare Fluorescent Dye (e.g., SYPRO Orange) dye->mix fragment Thaw & Dilute Fragment Stock add_frag Add Fragment (Final Conc. 100-500 µM) Add DMSO (Control) fragment->add_frag mix->add_frag seal Seal Plate add_frag->seal run Run qPCR Instrument (Melt Curve Protocol) seal->run extract Extract Fluorescence Data run->extract fit Fit Boltzmann Equation to Unfolding Transition extract->fit calc Calculate Tm for each well fit->calc delta Calculate ΔTm (Tm_fragment - Tm_DMSO) calc->delta hit Identify Hits (ΔTm > 3σ or 2°C) delta->hit Hit_Validation_Workflow cluster_primary Primary Screen cluster_validation Orthogonal Validation cluster_structure Structural Biology cluster_elaboration Hit Elaboration primary_hit Primary Hit Identified (e.g., from DSF) ortho_screen Test in Orthogonal Assay (e.g., STD-NMR) primary_hit->ortho_screen dose_response Dose-Response Curve (e.g., ITC or SPR) to determine Kd ortho_screen->dose_response If positive crystallography X-ray Crystallography or Protein-Observed NMR (HSQC) dose_response->crystallography Confirmed Hit binding_mode Determine Binding Mode & Identify Growth Vectors crystallography->binding_mode chem Structure-Based Design & Synthetic Chemistry binding_mode->chem lead_opt Lead Optimization chem->lead_opt

References

Application Notes and Protocols for In vivo Experimental Procedures with 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic structure is a key component in numerous therapeutic agents, including several FDA-approved drugs.[3] A significant number of indazole-containing compounds have been developed as kinase inhibitors for the treatment of various cancers.[4] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, making them attractive targets for drug development.[5][6]

This guide provides a comprehensive overview of the in vivo experimental procedures for "6-Bromo-4-fluoro-3-methyl-1H-indazole," a novel small molecule with potential as a kinase inhibitor. The protocols outlined herein are designed to be adaptable and provide a robust framework for preclinical evaluation.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C8H6BrFN2PubChem
Molecular Weight 229.05 g/mol PubChem
Structure
Putative Mechanism of Action Kinase Inhibition (Hypothesized)Inferred from structural class

Preclinical In Vivo Evaluation Strategy

The in vivo assessment of a novel compound like this compound follows a structured progression from initial tolerability and pharmacokinetic studies to efficacy evaluation in disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Advanced Characterization A Compound Formulation & Stability B Maximum Tolerated Dose (MTD) Study A->B C Pharmacokinetic (PK) Analysis B->C D Selection of Animal Model (e.g., Xenograft, Syngeneic) C->D Inform Dosing Strategy E Dose-Response Efficacy Study D->E F Pharmacodynamic (PD) Analysis E->F G Combination Therapy Studies F->G Confirm Mechanism H Off-Target & Toxicity Profiling G->H I Biomarker Discovery H->I

Caption: In vivo experimental workflow for a novel kinase inhibitor.

Part 1: Foundational In Vivo Studies

Vehicle Formulation and Compound Administration

The initial and critical step is to develop a suitable vehicle for in vivo administration that ensures the solubility and stability of this compound.

Protocol: Vehicle Screening and Formulation

  • Solubility Testing: Assess the solubility of the compound in a panel of common, non-toxic vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water).

  • Formulation Preparation:

    • For a target concentration of 10 mg/mL, weigh the appropriate amount of the compound.

    • If necessary, dissolve in a minimal amount of an organic solvent like DMSO.

    • Gradually add the aqueous vehicle while vortexing to prevent precipitation.

    • Visually inspect for clarity and absence of particulates.

  • Stability Assessment: Store the formulation at room temperature and 4°C. Evaluate for precipitation or degradation at 1, 4, and 24 hours post-formulation.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the compound's properties and the experimental design. Oral gavage is often preferred for kinase inhibitors to assess oral bioavailability.

Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol: Single-Dose MTD Study in Mice

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single doses of this compound in an escalating manner (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) at regular intervals for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Dose GroupNumber of AnimalsClinical ObservationsBody Weight Change (%)
Vehicle5Normal+/- 5%
10 mg/kg5Normal+/- 5%
30 mg/kg5Normal-5% to -10%
100 mg/kg5Lethargy, ruffled fur> -20%
MTD Estimate ~30 mg/kg
Pharmacokinetic (PK) Analysis

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for designing effective dosing regimens in efficacy studies.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy mice (e.g., C57BL/6), aged 6-8 weeks.

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Part 2: In Vivo Efficacy Studies in Oncology Models

Based on the common application of indazole derivatives as kinase inhibitors in cancer, a xenograft model is a standard approach to evaluate anti-tumor efficacy.[5]

Xenograft Tumor Model Establishment

Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer) under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend in a sterile, serum-free medium or a mixture with Matrigel.

    • Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

Efficacy and Pharmacodynamic (PD) Study

G A Establish Xenograft Tumors B Randomize Mice into Treatment Groups A->B C Initiate Dosing Regimen (Vehicle, Compound, Positive Control) B->C D Monitor Tumor Volume & Body Weight C->D E Collect Tumors at Study End D->E F Pharmacodynamic Analysis (e.g., Western Blot, IHC) E->F

Caption: Workflow for an in vivo efficacy and pharmacodynamic study.

Protocol: Efficacy Evaluation in a Xenograft Model

  • Group Randomization: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 10 mg/kg, daily)

    • Group 3: this compound (e.g., 30 mg/kg, daily)

    • Group 4: Positive control (an established drug for the specific cancer type)

  • Treatment: Administer the treatments for a defined period (e.g., 21-28 days).

  • Monitoring: Continue to monitor tumor volume and body weight.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

    • Survival analysis (if applicable).

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points post-dose, collect tumor tissue.

    • Analyze the tissue to confirm that the compound is hitting its intended target and modulating the downstream signaling pathway. This can be done through techniques like Western blotting or immunohistochemistry (IHC) to assess the phosphorylation status of the target kinase and its substrates.

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
VehicleDaily1500 ± 250-
Compound (10 mg/kg)Daily900 ± 18040%
Compound (30 mg/kg)Daily450 ± 12070%
Positive ControlPer protocol300 ± 9080%

Ethical Considerations

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Conclusion

This document provides a foundational guide for the in vivo evaluation of this compound. The proposed experimental workflow, from initial safety and pharmacokinetic assessments to efficacy studies in relevant disease models, offers a systematic approach to characterizing the therapeutic potential of this novel compound. The provided protocols are intended as a starting point and should be adapted and optimized based on the specific biological target and therapeutic indication.

References

Application Note: A Comprehensive Guide to the Solubility of 6-Bromo-4-fluoro-3-methyl-1H-indazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

6-Bromo-4-fluoro-3-methyl-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives[1][2]. Understanding the solubility of this compound in common laboratory solvents is a critical first step in its synthesis, purification, formulation, and biological screening. This application note provides a detailed guide to the solubility of this compound. It includes a qualitative solubility summary, a discussion of the physicochemical factors influencing its solubility, and detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory bench to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. For a compound like this compound, which serves as a building block for more complex biologically active molecules, a thorough understanding of its solubility profile is paramount. Solubility impacts:

  • Synthetic Reactions: Ensuring the compound remains in solution for complete and efficient chemical reactions.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Biological Assays: Preparing stock solutions and ensuring the compound does not precipitate in aqueous assay buffers, which could lead to erroneous results.

  • Formulation Development: Developing suitable delivery systems for in vivo studies.

This guide provides the necessary theoretical framework and practical protocols to empower researchers to accurately characterize the solubility of this compound.

Physicochemical Properties and Predicted Solubility

While specific quantitative solubility data for this compound is not extensively reported in public literature, we can predict its general behavior based on its structure and the principle of "like dissolves like"[3]. The molecule possesses a semi-polar indazole core, a hydrophobic bromine atom, a polar fluorine atom, and a non-polar methyl group. This combination suggests a preference for organic solvents over water.

Table 1: Predicted Qualitative Solubility of this compound

SolventPolarity (Dielectric Constant)Predicted SolubilityRationale and Comments
Polar Protic Solvents
Water80.1Insoluble to Very Sparingly SolubleThe hydrophobic nature of the brominated benzene ring and the methyl group likely outweighs the hydrogen bonding potential of the indazole nitrogens.
Methanol32.7SolubleThe alcohol's ability to act as both a hydrogen bond donor and acceptor, combined with its alkyl character, should effectively solvate the molecule.
Ethanol24.5SolubleSimilar to methanol, but its slightly lower polarity may enhance solubility for less polar compounds.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7Highly SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating high-concentration stock solutions for biological screening.
Dimethylformamide (DMF)36.7Highly SolubleSimilar to DMSO, DMF is an excellent solvent for many indazole derivatives[4].
Acetonitrile37.5SolubleA common solvent in reversed-phase chromatography, it should readily dissolve the compound.
Acetone20.7SolubleIts moderate polarity makes it a good solvent for a wide range of organic compounds.
Non-Polar Solvents
Dichloromethane (DCM)9.1SolubleOften used in organic synthesis and extraction. The solubility of similar imidazoles and benzimidazoles has been reported in DCM[5].
Toluene2.4Sparingly Soluble to InsolubleThe high polarity of the indazole ring may limit solubility in highly non-polar aromatic solvents.
Hexane1.9InsolubleAs a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar indazole core.

Experimental Protocols for Solubility Determination

The following protocols provide robust methods for quantifying the solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for thermodynamic solubility[4].

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample by HPLC-UV to determine the concentration. The solubility is reported in units such as mg/mL or µM.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate for 24-48h at constant temperature prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC-UV sample3->sample4

Caption: Shake-Flask Method Workflow.

Protocol for Kinetic Solubility in Aqueous Buffer

This protocol is particularly relevant for drug discovery, as it mimics the conditions of biological assays where a compound is introduced from a DMSO stock solution into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microplate.

  • Plate reader or nephelometer.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO[4].

  • Serial Dilution: If necessary, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This results in a final DMSO concentration of 1%, which is common in biological assays.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours)[4].

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm). An increase in signal compared to a buffer-only control indicates precipitation.

  • Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not precipitate under these conditions.

Factors Influencing Solubility and Interpretation

Understanding the factors that govern solubility allows for rational solvent selection and troubleshooting.

  • Polarity: As summarized in Table 1, solvent polarity is a key determinant. Polar solvents are generally better at solvating polar molecules, while non-polar solvents are preferred for non-polar molecules.

  • Temperature: For most solid solutes, solubility increases with temperature[3]. This can be leveraged during recrystallization for purification. However, for screening purposes, solubility is typically determined at room temperature.

  • pH (for aqueous solutions): The indazole moiety is amphoteric, meaning it can be protonated or deprotonated[2]. The solubility of this compound in aqueous solutions will therefore be pH-dependent. At low pH, the indazole nitrogen can be protonated, forming a more soluble salt. Conversely, at high pH, the N-H proton can be removed, also forming a salt. The lowest solubility is expected at the isoelectric point.

Diagram 2: Interplay of Factors Affecting Solubility

Caption: Key Factors Influencing Compound Solubility.

Safety and Handling

Based on safety data for 6-Bromo-4-fluoro-1H-indazole and related compounds, appropriate safety precautions must be taken[6][7][8].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place.

Conclusion

References

Application Note & Protocol: A Scalable Synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and scalable synthetic protocol for 6-Bromo-4-fluoro-3-methyl-1H-indazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The indazole nucleus is a privileged structure found in numerous pharmacologically active compounds, including those with anti-inflammatory, antitumor, and anti-HIV activities.[1][2] This document provides a step-by-step methodology, explains the chemical principles underpinning the synthesis, and addresses critical considerations for scaling up production to meet preclinical demands.

The synthesis of substituted indazoles has been an area of intense research, with various methods developed to construct this important heterocyclic ring system.[1][3][4][5] The protocol herein is adapted from established methodologies for related fluoro-bromo-substituted indazoles, offering a practical and efficient route for researchers and drug development professionals.[6]

I. Synthetic Strategy: A Three-Step Approach to the Target Indazole

The large-scale synthesis of this compound is strategically designed in three key stages, starting from the commercially available precursor, 3-fluoro-2,5-dimethylaniline. This approach ensures a convergent and efficient synthesis with manageable steps for process optimization and scale-up.

The core of this strategy involves an initial bromination of the aniline derivative, followed by a diazotization and intramolecular cyclization to form the indazole ring, and concluding with the removal of a protecting group. This sequence is logical and has been proven effective for the synthesis of analogous substituted indazoles.[6]

A Step 1: Regioselective Bromination B Step 2: Diazotization and Intramolecular Cyclization A->B Intermediate 1 C Step 3: Deprotection B->C Intermediate 2 (Protected Indazole) D Final Product: this compound C->D Purification

Figure 1: A high-level overview of the three-step synthetic workflow for this compound.

II. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. Safety precautions should be strictly followed, and all manipulations should be performed in a well-ventilated fume hood.[7][8][9][10]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-2,5-dimethylaniline≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Sodium bisulfiteReagentCommercially Available
Acetic anhydride≥99%Commercially Available
Isoamyl nitrite≥97%Commercially Available
Potassium carbonate≥99%Commercially Available
MethanolACS GradeCommercially Available
Deionized Water-In-house
Dichloromethane (DCM)ACS GradeCommercially Available
Brine (saturated NaCl solution)-In-house
Sodium sulfate (anhydrous)ReagentCommercially Available

Step 1: Synthesis of 2-Bromo-5-fluoro-4,N-dimethylaniline (Intermediate 1)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2,5-dimethylaniline (1.0 eq) in anhydrous acetonitrile (10 volumes).

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile (5 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, add a 10% aqueous solution of sodium bisulfite to quench any unreacted NBS.

  • Work-up: Extract the product with dichloromethane (3 x 10 volumes). Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Bromo-5-fluoro-4,N-dimethylaniline.

Step 2: Synthesis of 1-Acetyl-6-bromo-4-fluoro-3-methyl-1H-indazole (Intermediate 2)

  • Acetylation: To the crude Intermediate 1 from the previous step, add acetic anhydride (3.0 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to 50-60 °C for 2-3 hours.

  • Cyclization: After acetylation, cool the mixture to room temperature. Add acetic acid (5 volumes) and then slowly add isoamyl nitrite (1.5 eq) at a controlled temperature of 10-15 °C. After the addition is complete, heat the reaction mixture to 110 °C and stir for 3-5 hours.[6]

  • Work-up: Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and pour it into ice water. The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of this compound (Final Product)

  • Deprotection: Suspend the crude Intermediate 2 in a mixture of methanol (10 volumes) and water (5 volumes). Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 12 hours.[6]

  • Isolation: Monitor the deprotection by TLC. Upon completion, add water to the reaction mixture and stir for 30 minutes. Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product with high purity.

III. Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound from the bench to preclinical production levels requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Temperature Control: The bromination step is exothermic and requires strict temperature control to minimize the formation of byproducts. On a larger scale, a jacketed reactor with efficient cooling is essential.

  • Reagent Addition: The dropwise addition of NBS and isoamyl nitrite is critical for controlling the reaction rate and temperature. For large-scale production, automated dosing pumps should be utilized.

  • Mixing: Efficient agitation is crucial in all steps to ensure homogeneity, especially during the precipitation and washing stages.

  • Safety: N-Bromosuccinimide is a lachrymator and should be handled with care. Isoamyl nitrite is flammable. A thorough safety review and risk assessment should be conducted before commencing any large-scale synthesis.[7][8][9][10]

cluster_0 Key Process Parameters cluster_1 Scale-Up Challenges Temperature Control Temperature Control Heat Transfer Heat Transfer Temperature Control->Heat Transfer Reagent Stoichiometry Reagent Stoichiometry Mass Transfer Mass Transfer Reagent Stoichiometry->Mass Transfer Reaction Time Reaction Time Isolation & Purification Isolation & Purification Reaction Time->Isolation & Purification Solvent Selection Solvent Selection Safety & Environmental Safety & Environmental Solvent Selection->Safety & Environmental

Figure 2: Interrelationship between key process parameters and scale-up challenges in the synthesis of this compound.

IV. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: BrominationStep 2: CyclizationStep 3: Deprotection
Starting Material 3-Fluoro-2,5-dimethylaniline2-Bromo-5-fluoro-4,N-dimethylaniline1-Acetyl-6-bromo-4-fluoro-3-methyl-1H-indazole
Key Reagents N-BromosuccinimideAcetic anhydride, Isoamyl nitritePotassium carbonate
Solvent AcetonitrileAcetic acidMethanol, Water
Temperature 0-5 °C110 °CRoom Temperature
Reaction Time 1-2 hours3-5 hours12 hours
Typical Yield >90% (crude)40-50%80-90%
V. Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound, a valuable building block for preclinical drug discovery. By understanding the underlying chemical principles and carefully considering the parameters for scale-up, researchers and drug development professionals can efficiently produce this key intermediate in the quantities required for advancing their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole (CAS No. 1214900-63-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Synthetic Strategy Overview

The most reliable and commonly employed route to this compound involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. The logical precursor for this synthesis is 4-Bromo-2-fluoro-6-methylaniline (CAS No. 429683-46-5).

The core transformation is a well-established reaction in heterocyclic chemistry, often referred to as the Jacobson Indazole Synthesis. It proceeds via two key steps:

  • Diazotization: The primary amino group of the aniline is converted into a diazonium salt using a suitable diazotizing agent (e.g., sodium nitrite in acidic medium, or an alkyl nitrite in an organic solvent).

  • Intramolecular Cyclization: The highly reactive diazonium intermediate undergoes an intramolecular electrophilic attack on the ortho-methyl group, followed by deprotonation to form the stable indazole ring system.

Below is a visual representation of this synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product SM 4-Bromo-2-fluoro-6-methylaniline Diazotization Diazotization SM->Diazotization 1. Diazotizing Agent (e.g., Isoamyl nitrite) 2. Acid/Solvent (e.g., Acetic Acid/Toluene) Cyclization Intramolecular Cyclization Diazotization->Cyclization In situ Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis?

A1: Temperature control during the diazotization step is paramount. Aryl diazonium salts are notoriously unstable at elevated temperatures. The reaction should typically be carried out at low temperatures (0-10 °C) to prevent the premature decomposition of the diazonium intermediate, which can lead to a host of byproducts and significantly lower the yield of the desired indazole.

Q2: I am observing the formation of a dark-colored tar-like substance in my reaction mixture. What could be the cause?

A2: Tar formation is a common issue in diazotization reactions and can be attributed to several factors:

  • Decomposition of the Diazonium Salt: As mentioned, diazonium salts are thermally labile. If the reaction temperature is not adequately controlled, the diazonium salt can decompose to form highly reactive aryl radicals and cations, which can then polymerize or react non-selectively with other species in the reaction mixture.

  • Side Reactions: The diazonium group can be displaced by other nucleophiles present in the reaction medium (e.g., water, halide ions), leading to the formation of phenols and aryl halides, which can further react to form colored impurities.

  • Excess Diazotizing Agent: Using a large excess of the diazotizing agent can lead to side reactions and the formation of colored byproducts.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Besides unreacted starting material, several byproducts can complicate the purification process:

  • Phenolic Impurities: Formed from the reaction of the diazonium salt with water.

  • Azo Compounds: The diazonium salt can couple with the starting aniline or the product indazole to form colored azo compounds.

  • Dehalogenated Products: Depending on the reaction conditions, debromination or defluorination, though less common, can occur.

  • Oxidized Byproducts: The reaction mixture can be susceptible to oxidation, leading to a variety of colored impurities.

Q4: Can I use sodium nitrite and a mineral acid for the diazotization instead of an alkyl nitrite in an organic solvent?

A4: While aqueous diazotization with NaNO₂/H⁺ is a classic method, it may not be optimal for this specific synthesis. The resulting aqueous environment can promote the formation of phenolic byproducts. Using an alkyl nitrite (e.g., isoamyl nitrite or tert-butyl nitrite) in an organic solvent (like toluene or acetic acid) often provides a more controlled, non-aqueous environment, which can suppress these side reactions and lead to cleaner product formation. A relevant patent for a similar synthesis utilizes isoamyl nitrite in toluene with acetic acid, suggesting this is a viable approach[1].

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Root Cause(s) Recommended Troubleshooting Actions
Low or No Product Formation 1. Incomplete Diazotization: Insufficient diazotizing agent, or the agent has degraded. 2. Low Reaction Temperature: While crucial for stability, excessively low temperatures might slow down the reaction rate significantly. 3. Poor Quality Starting Material: The starting aniline may be impure or degraded.1. Use a slight excess (1.1-1.5 equivalents) of a fresh, high-quality diazotizing agent. 2. Monitor the reaction progress by TLC. If the reaction is sluggish, consider a modest increase in temperature, but do not exceed 10-15 °C. 3. Verify the purity of the 4-Bromo-2-fluoro-6-methylaniline by NMR or GC-MS before starting the reaction.
Formation of a Significant Amount of Phenolic Byproduct 1. Presence of Water: The reaction is sensitive to water, which can act as a nucleophile and displace the diazonium group. 2. Reaction Temperature Too High: Higher temperatures accelerate the decomposition of the diazonium salt to an aryl cation, which is readily trapped by water.1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. Maintain strict temperature control, preferably between 0-5 °C.
Difficult Product Isolation/Purification 1. Formation of Emulsions during Workup: The presence of tarry byproducts can lead to persistent emulsions during aqueous extraction. 2. Co-elution of Impurities during Chromatography: Structurally similar byproducts may have similar polarities to the desired product.1. After quenching the reaction, consider filtering the crude mixture through a pad of Celite to remove insoluble tars before proceeding with extraction. 2. For purification, column chromatography on silica gel is typically effective. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Experiment with different solvent systems to achieve optimal separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be an effective final purification step.
Inconsistent Yields 1. Variability in Reagent Quality: The purity of the starting aniline and the activity of the diazotizing agent can vary between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or addition rates can have a significant impact on the outcome.1. Standardize the quality of all reagents. It is advisable to test new batches of reagents on a small scale first. 2. Maintain a detailed and consistent experimental protocol. Use an ice/salt bath for robust temperature control and ensure consistent stirring rates.

IV. Experimental Protocol

The following is a generalized protocol based on the synthesis of structurally similar indazoles[1]. Note: This protocol should be optimized for your specific laboratory conditions and scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles (mmol)
4-Bromo-2-fluoro-6-methylaniline204.0410.2 g50
Toluene (anhydrous)-200 mL-
Acetic Acid (glacial)60.055.7 mL100
Isoamyl nitrite117.158.8 mL65
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Silica Gel for Chromatography-As needed-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-Bromo-2-fluoro-6-methylaniline (10.2 g, 50 mmol) in anhydrous toluene (200 mL).

  • Acid Addition: Add glacial acetic acid (5.7 mL, 100 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: Slowly add isoamyl nitrite (8.8 mL, 65 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Below is a troubleshooting decision tree for the synthesis.

Troubleshooting_Tree Start Reaction Complete? LowYield Low Yield? Start->LowYield Yes TarryMixture Tarry Mixture? Start->TarryMixture Yes PurificationIssue Purification Issues? Start->PurificationIssue Yes CheckDiazotization Check Diazotization: - Reagent quality/amount - Temperature control (0-5 °C) LowYield->CheckDiazotization Yes CheckAniline Check Aniline Purity LowYield->CheckAniline Yes TempControl Improve Temperature Control: - Ice/salt bath - Slow addition of nitrite TarryMixture->TempControl Yes Anhydrous Ensure Anhydrous Conditions TarryMixture->Anhydrous Yes FilterCelite Filter through Celite before workup PurificationIssue->FilterCelite Yes OptimizeChroma Optimize Chromatography: - Different solvent system - Recrystallization PurificationIssue->OptimizeChroma Yes

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • Schumann, M., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

  • PrepChem (2023). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: --INVALID-LINK--

  • Google Patents (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available at: --INVALID-LINK--

  • ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. Available at: --INVALID-LINK--

  • Organic Syntheses. Indazole. Available at: --INVALID-LINK--

  • PubChem. 4-Bromo-2-fluoro-6-methylaniline. Available at: --INVALID-LINK--

  • BLDpharm. 1214900-63-6|this compound. Available at: --INVALID-LINK--

References

"6-Bromo-4-fluoro-3-methyl-1H-indazole" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-4-fluoro-3-methyl-1H-indazole (CAS No. 1214900-63-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Given the limited publicly available stability data for this specific molecule, this document focuses on providing the foundational knowledge and experimental frameworks necessary to assess its stability and troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on supplier recommendations and the general handling of halogenated aromatic compounds, solid this compound should be stored at room temperature in a tightly sealed container, protected from light.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen.

Q2: How should I prepare and store stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of heterocyclic compounds for biological assays. For other applications, solubility should be empirically determined in solvents like ethanol, methanol, or acetonitrile. To minimize degradation:

  • Use anhydrous, high-purity solvents.

  • Prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability.

  • Protect solutions from light by using amber vials or by wrapping them in aluminum foil. While specific photostability data is unavailable, bromoaromatic compounds can be light-sensitive.

Q3: What are the potential stability issues I should be aware of when working with this compound?

A3: While specific data for this compound is lacking, substituted indazoles, in general, are susceptible to several modes of degradation:

  • Photodegradation: Exposure to UV light can cause a rearrangement of the indazole ring to a more stable benzimidazole structure.[2]

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation, which can be simulated in forced degradation studies using reagents like hydrogen peroxide.[2]

  • Hydrolytic Degradation: The compound may undergo hydrolysis under strongly acidic or basic conditions. The stability is likely pH-dependent.[2]

  • Thermal Degradation: High temperatures can lead to decomposition.

Q4: What are the likely degradation products of this compound?

A4: Without experimental data, the exact degradation products are unknown. However, based on the known degradation pathways of related compounds, potential degradation products could include:

  • Benzimidazole isomers: Resulting from photolytic rearrangement.[2]

  • Hydroxylated derivatives: Arising from oxidative degradation.

  • Debrominated or defluorinated species: Halogenated aromatic compounds can undergo dehalogenation under certain conditions.[3][4]

  • Ring-opened products: Under harsh hydrolytic conditions, the indazole ring may open.

To definitively identify degradation products, a forced degradation study followed by analysis using techniques like LC-MS/MS is necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution in an aqueous buffer. The aqueous solubility of the compound is lower than the working concentration.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.- Prepare a more dilute stock solution and adjust the final dilution accordingly.- Evaluate the solubility in different buffer systems.
Inconsistent or non-reproducible experimental results. Degradation of the compound in the stock solution or during the experiment.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Protect all solutions from light during preparation and use.- If experiments involve prolonged incubation, assess the stability of the compound under the specific experimental conditions (pH, temperature, aqueous medium) by running a time-course analysis via HPLC.
Appearance of unexpected peaks in HPLC analysis of the compound. The compound may be degrading, or the new peaks could be impurities from the starting material.- Obtain a certificate of analysis for the batch of the compound to check for known impurities.- Perform a forced degradation study (see protocol below) to determine if the new peaks correspond to known degradation products.- Ensure the analytical method is stability-indicating.
Low yield or unexpected side products in a synthetic reaction. The reaction conditions (e.g., temperature, pH, reagents) may be promoting the degradation of the indazole ring.- Review the known reactivity of the indazole ring system. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[5][6]- Consider milder reaction conditions.- Protect the reaction mixture from light if photolabile reagents or products are involved.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9]

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or DMSO for stock solution

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid). Detection can be done using a UV detector at a wavelength where the parent compound has maximum absorbance. For identification of degradation products, an LC-MS method is highly recommended.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber that provides exposure to both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the retention times and peak areas of any degradation products.

  • If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (Solid & Solution, 80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS Analysis (Structure Elucidation) HPLC->LCMS Characterize Peaks

Caption: Experimental workflow for the forced degradation study of this compound.

Potential Photodegradation Pathway

Photodegradation_Pathway Indazole This compound Benzimidazole Potential Benzimidazole Isomer Indazole->Benzimidazole UV Light (Rearrangement)

Caption: Hypothetical photodegradation of an indazole to a benzimidazole.

References

Technical Support Center: Optimizing Derivatization of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Bromo-4-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common synthetic transformations of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success in the lab.

The this compound scaffold is a valuable starting material in medicinal chemistry. The bromine atom at the C-6 position is primed for cross-coupling reactions, while the indazole nitrogens (N-1 and N-2) offer sites for alkylation to modulate physicochemical and pharmacological properties. The fluorine at C-4 can enhance metabolic stability and binding affinity.[1][2] However, successful derivatization requires careful control of reaction conditions to achieve desired regioselectivity and avoid common side reactions.

This guide is structured into three primary sections covering the most critical derivatization reactions: N-Alkylation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Section 1: N-Alkylation of the Indazole Core

The alkylation of the indazole nitrogen is a pivotal step, but it presents a significant challenge: controlling the regioselectivity between the N-1 and N-2 positions.[3][4] The position of the alkyl group can profoundly influence biological activity, making regiocontrol essential.[3]

Frequently Asked Questions (FAQs)

Q: How do I control whether my alkyl group adds to the N-1 or N-2 position?

A: Regioselectivity in indazole alkylation is a delicate balance of steric, electronic, and solvent effects.[5][6][7] As a general rule:

  • For N-1 Selectivity: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[5][6][7][8] This combination is believed to favor the formation of the more thermodynamically stable 1H-indazole tautomer's anion. The 3-methyl group on your substrate will also sterically hinder attack at the N-2 position, further favoring N-1 alkylation under these conditions.

  • For N-2 Selectivity: Achieving high N-2 selectivity can be more challenging. Some methods include using Mitsunobu conditions, which often show a preference for the N-2 isomer.[7][9] Alternatively, specific catalytic systems, such as Brønsted acid catalysis with diazo compounds, have been developed to strongly favor N-2 alkylation.[3][10]

Troubleshooting Guide: N-Alkylation

Problem: I'm getting an inseparable mixture of N-1 and N-2 isomers.

  • Underlying Cause: This is the most common issue and typically stems from reaction conditions that do not sufficiently differentiate between the two nitrogen atoms' nucleophilicity. Using polar aprotic solvents like DMF with bases like K₂CO₃ often leads to isomer mixtures.[4]

  • Solution Workflow:

    • Switch to a High-Selectivity System: Immediately shift your conditions to the standard N-1 selective protocol: NaH in anhydrous THF at 0 °C to room temperature.[4][8] This is the most reliable method for favoring the N-1 isomer.[5][7]

    • Analyze Solvent Effects: Ensure your THF is truly anhydrous. The presence of water can alter the reactivity and solubility of the indazolide anion.

    • Consider the Counter-ion: The sodium cation (from NaH) plays a role in directing selectivity. Avoid potassium bases (like KH or K₂CO₃) if you are struggling with mixtures, as they can give different N-1/N-2 ratios.

Problem: My alkylation reaction is slow or fails to go to completion.

  • Underlying Cause: This can be due to several factors: insufficient deprotonation, a poorly reactive alkylating agent, or low solubility.

  • Solutions:

    • Verify Deprotonation: Ensure you are using at least 1.2 equivalents of NaH. After adding the NaH, allow the mixture to stir for at least 30 minutes at 0 °C before adding the electrophile to ensure complete formation of the indazolide anion.[8]

    • Increase Electrophile Reactivity: The reactivity of the alkylating agent follows the order: R-I > R-Br > R-OTs > R-Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can increase the rate. Monitor carefully by TLC or LC-MS to ensure decomposition does not occur.

Data Presentation: Conditions for Regioselective N-Alkylation
Target IsomerBaseSolventElectrophileKey Principle
N-1 NaH, NaHMDSTHF, DioxaneAlkyl Halides, TosylatesFavors thermodynamic control, steric hindrance at N-2.[5][7][8]
N-2 (Mitsunobu)THFAlcohol (with DIAD/DEAD & PPh₃)Kinetically favored pathway under Mitsunobu conditions.[7][9]
N-2 TfOH (cat.)TCEDiazo CompoundsBrønsted acid catalysis activates the diazo compound for N-2 attack.[3][10]
Experimental Protocol: N1-Selective Alkylation of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10-15 mL per 1 gram of indazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-1 alkylated product.[8]

Visualization: N-Alkylation Decision Workflow

start Goal: N-Alkylation regio Desired Regioisomer? start->regio n1 Target: N-1 regio->n1  N-1 n2 Target: N-2 regio->n2  N-2 n1_cond Conditions: - Base: NaH - Solvent: Anhydrous THF - Temp: 0°C -> RT n1->n1_cond n2_cond Conditions: - Mitsunobu (ROH, DIAD, PPh3) OR - TfOH cat. (Diazo compound) n2->n2_cond

Caption: Decision tree for selecting N-alkylation conditions.

Section 2: Suzuki-Miyaura Cross-Coupling at C-6

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it ideal for derivatizing the C-6 bromo position.[11][12] Its advantages include mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[12]

Frequently Asked Questions (FAQs)

Q: What are the best general conditions to start with for a Suzuki coupling on my 6-bromoindazole?

A: A reliable starting point is to use a palladium catalyst with a phosphine ligand, a carbonate base, and a mixed solvent system. A typical set of conditions would be Pd(dppf)Cl₂ (2-5 mol%), K₂CO₃ (2.0 eq), and a solvent system like dimethoxyethane (DME) or toluene with a small amount of water, heated to 80-100 °C.[13]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: My reaction yield is low, and I'm recovering starting material.

  • Underlying Cause: This often points to an issue with catalyst activity or the transmetalation step.

  • Solution Workflow:

    • Degas Rigorously: The single most critical factor for a successful Suzuki reaction is the exclusion of oxygen. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[14] Degas your solvent and the entire reaction mixture by sparging with argon or nitrogen for 15-30 minutes before adding the catalyst.[14]

    • Check Your Base: Transmetalation requires a base. K₂CO₃ or Cs₂CO₃ are good choices, but K₃PO₄ is a stronger base that can sometimes accelerate slow reactions, particularly with less reactive boronic acids.[14] Ensure the base is finely powdered and anhydrous if using a non-aqueous system.

    • Screen Catalysts/Ligands: If a standard catalyst like Pd(dppf)Cl₂ fails, consider a more active system. Modern dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or a pre-catalyst can be highly effective for challenging substrates.

Problem: I'm observing a significant amount of a symmetrical biaryl product (from my boronic acid).

  • Underlying Cause: This is boronic acid homocoupling, a common side reaction. It is primarily caused by the presence of oxygen or using a Pd(II) precatalyst that can directly react with the boronic acid.[14]

  • Solutions:

    • Aggressive Degassing: As mentioned above, this is the best preventative measure. The freeze-pump-thaw method (3 cycles) is highly effective for removing dissolved gases.[14]

    • Use a Pd(0) Source: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, to minimize the initial Pd(II)-mediated homocoupling pathway.

    • Control Stoichiometry: Use only a slight excess of the boronic acid (1.1-1.2 eq). A large excess will favor the homocoupling side reaction.

Problem: My main side product is the debrominated starting material (4-fluoro-3-methyl-1H-indazole).

  • Underlying Cause: This side reaction is called protodeboronation (if it happens to the boronic acid) or hydrodehalogenation (if it happens to the aryl halide). It can be base- or metal-catalyzed and consumes your reagents.[12][13]

  • Solutions:

    • Modify the Solvent/Base: This is often promoted by excess water or certain bases. Try switching to a different base (e.g., from K₂CO₃ to K₃PO₄) or using a different solvent system, like anhydrous dioxane.

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene/Water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Suzuki Coupling Troubleshooting Flowchart

start Suzuki Reaction Issue low_yield Low Yield / No Reaction start->low_yield homocoupling Boronic Acid Homocoupling start->homocoupling debromination Debromination Side Product start->debromination sol_yield 1. Rigorously Degas System 2. Screen Stronger Base (K3PO4) 3. Use More Active Ligand (e.g., SPhos) low_yield->sol_yield sol_homo 1. Aggressively Degas 2. Use Pd(0) Catalyst (Pd(PPh3)4) 3. Reduce Boronic Acid to 1.1 eq homocoupling->sol_homo sol_debro 1. Switch Base/Solvent System 2. Use Boronic Pinacol Ester 3. Lower Reaction Temperature debromination->sol_debro

Caption: Troubleshooting common Suzuki-Miyaura coupling issues.

Section 3: Buchwald-Hartwig Amination at C-6

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[15][16] This reaction has revolutionized access to aryl amines, which are ubiquitous in pharmaceuticals.[17]

Frequently Asked Questions (FAQs)

Q: My amine is sterically hindered / electron-deficient. Which ligand should I choose?

A: The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig reaction.[18]

  • For Hindered Amines: Highly bulky, electron-rich monophosphine ligands are required. Ligands from the Buchwald group like XPhos, RuPhos, or BrettPhos are excellent choices. They accelerate the rate-limiting reductive elimination step.

  • For Heteroaromatic Amines: These can be challenging substrates. Ligand screening is often necessary. A good starting point for indazoles is tBuXPhos.[19]

  • For Primary Aliphatic Amines: Bidentate ligands like BINAP or DPPF can be effective, but modern bulky monophosphine ligands often provide better results.[15]

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: The reaction is very slow or stalls completely.

  • Underlying Cause: This usually indicates a problem with the oxidative addition or reductive elimination steps of the catalytic cycle.[20] The catalyst may be inhibited or simply not active enough for your specific substrate combination.

  • Solution Workflow:

    • Choose the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[21] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.

    • Use a Pre-catalyst: Palladium pre-catalysts (like G3 or G4 XPhos Pd pre-catalysts) are often more reliable than generating the active Pd(0) species in situ. They are air-stable and activate readily under the reaction conditions, leading to more reproducible results.[18]

    • Increase Temperature: These reactions are often run at elevated temperatures (80-110 °C). Ensure your solvent (e.g., toluene, dioxane) can accommodate the required temperature.

Problem: I am observing hydrodehalogenation (debromination) of my starting material.

  • Underlying Cause: This side reaction occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amide, reductively eliminates to give the debrominated arene. It can also occur from other pathways.

  • Solutions:

    • Ligand Choice: Use a ligand that promotes reductive elimination faster than competing side reactions. Bulky ligands that create a wide bite angle, such as Xantphos, can sometimes suppress this pathway.[22]

    • Base and Amine Stoichiometry: Ensure you are not using a vast excess of base or amine. Use precise stoichiometry (e.g., Amine: 1.2 eq, Base: 1.4 eq).

    • Lower Temperature: If possible, running the reaction at the lowest effective temperature can minimize side reactions.

Data Presentation: Common Ligands and Bases
Amine TypeRecommended Ligand(s)Base(s)Solvent(s)
Primary AliphaticXPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane
Secondary Cyclic (e.g., morpholine)BrettPhos, XPhosNaOtBu, K₃PO₄Toluene, CPME
Primary Aryl (Anilines)XPhos, SPhosNaOtBu, Cs₂CO₃Toluene
Heteroaromatic (e.g., indazole)tBuXPhos, DavePhosK₃PO₄, NaOtBuDioxane, Toluene
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox or to an oven-dried vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq).

  • Add Substrates: Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Inert Atmosphere: Cap the vial with a septum screw-cap and remove it from the glovebox. If not using a glovebox, purge the sealed vial with argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at the desired temperature (e.g., 100 °C) and stir. Monitor the reaction by LC-MS.

  • Workup: After completion, cool to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

References

Technical Support Center: Synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic building block. By understanding the underlying chemical principles and potential side reactions, you can optimize your synthetic route, improve yield and purity, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: Based on established indazole synthetic methodologies, two primary routes are highly plausible for the synthesis of this compound. The choice of route will often depend on the availability of starting materials and the specific capabilities of your laboratory.

  • Route A: Diazotization and Cyclization of a Substituted Aniline. This classic approach involves the diazotization of a pre-functionalized aniline, such as 4-bromo-2-fluoro-6-methylaniline, followed by an intramolecular cyclization to form the indazole ring. A similar strategy has been successfully employed for the synthesis of related bromo-fluoro-indazoles.[1]

  • Route B: Fischer-like Indazole Synthesis. This method is analogous to the well-known Fischer indole synthesis and would involve the condensation of a substituted phenylhydrazine, such as (4-bromo-2-fluorophenyl)hydrazine, with an acetaldehyde equivalent (e.g., acetaldehyde itself or a protected form) to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.[2][3]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of substituted indazoles can often be attributed to several factors, many of which are related to competing side reactions or suboptimal reaction conditions.

For Route A (Diazotization) , potential causes for low yield include:

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. Careful temperature control, typically between 0-5 °C, is crucial during the diazotization step.

  • Incomplete Cyclization: The final ring-closing step may not proceed to completion if the reaction conditions (e.g., temperature, reaction time, or catalyst if applicable) are not optimized.

  • Side Reactions of the Diazonium Salt: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, leading to a variety of byproducts (see Q3 for more details).

For Route B (Fischer-like Synthesis) , potential causes for low yield include:

  • Steric Hindrance: The substituents on the phenylhydrazine ring can sterically hinder the cyclization step.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate it towards the electrophilic cyclization, requiring harsher reaction conditions which may lead to degradation.

  • Failure of the[4][4]-Sigmatropic Rearrangement: This key step in the Fischer synthesis can be sensitive to the substitution pattern on the starting materials.[5]

Q3: I'm observing several unexpected peaks in my LC-MS and NMR analysis. What are the most common byproducts in the synthesis of this compound?

A3: The formation of byproducts is a common challenge in heterocyclic synthesis. The specific impurities you are observing will depend on your chosen synthetic route. Below is a summary of the most probable byproducts for the two main synthetic strategies.

Troubleshooting Guide: Common Byproducts and Their Identification

This section provides a detailed breakdown of potential byproducts, their likely mechanisms of formation, and guidance on how to identify them using common analytical techniques.

Byproducts from Route A: Diazotization of 4-Bromo-2-fluoro-6-methylaniline
Byproduct ClassProposed StructureMechanism of FormationAnalytical Signatures (NMR & MS)
Phenolic Byproducts 4-Bromo-2-fluoro-6-methylphenolReaction of the diazonium salt with water.¹H NMR: Appearance of a broad phenolic -OH peak. MS: Molecular ion corresponding to C₇H₆BrFO.
Azo-Coupled Dimers (E)-1,2-bis(4-bromo-2-fluoro-6-methylphenyl)diazeneSelf-coupling of the diazonium salt with unreacted aniline starting material.MS: Molecular ion corresponding to C₁₄H₁₀Br₂F₂N₂. The molecule will be largely symmetric, leading to a simpler NMR spectrum than expected for a more complex structure.
Dehalogenated Indazole 4-Fluoro-3-methyl-1H-indazole or 6-Bromo-3-methyl-1H-indazoleReductive dehalogenation during the cyclization or workup steps.MS: Molecular ions corresponding to C₈H₇FN₂ or C₈H₇BrN₂. ¹H NMR: Changes in the aromatic region splitting patterns and disappearance of characteristic halogen-induced shifts.
Positional Isomers e.g., 4-Bromo-6-fluoro-3-methyl-1H-indazoleIncomplete regioselectivity in the initial bromination of the aniline precursor, leading to a mixture of starting materials and subsequent isomeric products.¹⁹F and ¹H NMR: Complex multiplets in the aromatic region. LC-MS: Co-eluting peaks with the same mass but different retention times. Careful 2D NMR analysis (COSY, HMBC) is often required for definitive assignment.[6][7]

Workflow for Troubleshooting Byproducts in Route A

start Unexpected Peaks in Analysis check_mass Check m/z of Impurities start->check_mass phenolic Mass corresponds to Phenolic Byproduct? check_mass->phenolic azo Mass corresponds to Azo Dimer? check_mass->azo dehalogenated Mass corresponds to Dehalogenated Product? check_mass->dehalogenated isomeric Mass is the same as Product? check_mass->isomeric solution_phenolic Minimize water content; use anhydrous solvents. phenolic->solution_phenolic Yes solution_azo Slow addition of diazotizing agent; ensure complete conversion of starting material. azo->solution_azo Yes solution_dehalogenated Use milder reducing agents if applicable; avoid harsh workup conditions. dehalogenated->solution_dehalogenated Yes solution_isomeric Purify starting aniline before diazotization; use preparative HPLC for final product. isomeric->solution_isomeric Yes

Caption: Troubleshooting workflow for Route A byproducts.

Byproducts from Route B: Fischer-like Synthesis
Byproduct ClassProposed StructureMechanism of FormationAnalytical Signatures (NMR & MS)
Incomplete Cyclization Products (E/Z)-1-(4-bromo-2-fluorophenyl)-2-ethylidenehydrazineThe intermediate hydrazone may be stable under the reaction conditions and fail to cyclize.¹H NMR: Presence of signals corresponding to the ethylidene group (a quartet and a doublet). MS: Molecular ion corresponding to C₈H₈BrFN₂.
Wolf-Kishner Reduction Product 1-Bromo-3-fluoro-5-ethylbenzeneA known side reaction in indazole synthesis from o-fluorobenzaldehydes and hydrazine, where the intermediate hydrazone is reduced instead of cyclizing.[1]MS: Molecular ion corresponding to C₈H₈BrF. ¹H NMR: Absence of N-H protons and a typical ethylbenzene substitution pattern in the aromatic region.
Regioisomeric Indazoles 5-Bromo-7-fluoro-3-methyl-1H-indazoleCyclization can occur at the other ortho position to the hydrazine nitrogen if the starting phenylhydrazine is not symmetrically substituted.¹⁹F and ¹H NMR: A distinct set of aromatic signals. LC-MS: A peak with the same mass as the desired product but a different retention time.
Dehalogenated Byproducts 4-Fluoro-3-methyl-1H-indazole or 6-Bromo-3-methyl-1H-indazoleLoss of a halogen atom, which can be promoted by the acidic conditions or trace metal impurities.MS: Molecular ions corresponding to C₈H₇FN₂ or C₈H₇BrN₂. ¹H NMR: Altered aromatic splitting patterns.

Workflow for Troubleshooting Byproducts in Route B

start Unexpected Peaks in Analysis check_mass Check m/z of Impurities start->check_mass hydrazone Mass corresponds to Hydrazone Intermediate? check_mass->hydrazone wk_reduction Mass corresponds to Wolf-Kishner Product? check_mass->wk_reduction isomeric Mass is the same as Product? check_mass->isomeric dehalogenated Mass corresponds to Dehalogenated Product? check_mass->dehalogenated solution_hydrazone Increase reaction temperature or time; use a stronger acid catalyst. hydrazone->solution_hydrazone Yes solution_wk Consider using an O-methyloxime derivative of acetaldehyde to prevent this side reaction. wk_reduction->solution_wk Yes solution_isomeric Use a symmetrically substituted phenylhydrazine if possible; preparative HPLC for separation. isomeric->solution_isomeric Yes solution_dehalogenated Use purified reagents and solvents; consider a milder acid catalyst. dehalogenated->solution_dehalogenated Yes

References

Technical Support Center: Resolving Poor Aqueous Solubility of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of the small molecule, 6-Bromo-4-fluoro-3-methyl-1H-indazole. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in a standard phosphate-buffered saline (PBS) at pH 7.4 for my cellular assay, but it won't go into solution. Why is this happening?

A1: The issue you're encountering is common for many heterocyclic small molecules used in drug discovery. The structure of this compound—containing a substituted indazole ring—is predominantly non-polar. This hydrophobicity makes it energetically unfavorable for the molecule to interact with the polar water molecules in your aqueous buffer, leading to poor solubility.[1] More than 40% of new chemical entities are poorly soluble in water, making this a significant challenge in formulation development.[1]

Q2: I've been told to add a small amount of Dimethyl Sulfoxide (DMSO) to my buffer. Is this a viable solution?

A2: Using a small percentage of a co-solvent like DMSO is a common and often effective initial strategy.[2][3][4] DMSO is a water-miscible organic solvent that can disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for your compound to dissolve.[5] However, it's crucial to consider the final concentration of DMSO in your experiment, as it can have cytotoxic effects or interfere with your biological assay at higher concentrations. We recommend keeping the final DMSO concentration below 1%, and ideally below 0.5%, and always running a vehicle control (buffer with the same percentage of DMSO but without your compound) to account for any solvent effects.

Q3: What are the primary factors that govern the solubility of a compound like this compound?

A3: The aqueous solubility of an ionizable compound is primarily governed by two key physicochemical properties: its pKa and its logP .[6][7]

  • pKa: This value indicates the pH at which the compound is 50% ionized and 50% unionized. The ionized form of a molecule is generally more water-soluble than its neutral form.[8][9] Since this compound has a basic nitrogen in the indazole ring, its solubility is expected to be pH-dependent.[10]

  • logP: This is the logarithm of the partition coefficient between octanol and water, and it measures the lipophilicity (oil/fat-loving nature) of the compound. A higher logP value indicates greater lipophilicity and generally corresponds to lower aqueous solubility.[6][7]

Understanding these parameters is the first step in designing a rational strategy to improve solubility.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are facing persistent solubility challenges with this compound, we recommend a systematic approach to identify the optimal buffer conditions.

Step 1: Preliminary Assessment - Kinetic Solubility in a Generic Buffer

This initial step helps to quickly assess the solubility behavior and establish a baseline.

Experimental Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution into the same aqueous buffer you intend to use for your final experiment (e.g., PBS, pH 7.4). Aim for a final DMSO concentration of 1% across all wells.

  • Incubation: Cover the plate and allow it to incubate at room temperature with gentle shaking for 2 hours.

  • Analysis: Analyze the plate using nephelometry or turbidimetry to identify the concentration at which precipitation occurs. This is your kinetic solubility limit.[11]

Step 2: Characterize the pH-Dependent Solubility Profile

Since this compound is likely a weak base, its solubility should increase at a lower pH.[10][12] Creating a pH-solubility profile is crucial for understanding its ionization behavior.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8). Ensure all buffers have the same ionic strength.[13]

  • Equilibrium Solubility (Shake-Flask Method):

    • Add an excess amount of solid this compound to separate vials containing each buffer. The solid should be in excess to ensure a saturated solution is formed.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][14]

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[15]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. This plot will reveal the pH at which solubility is maximized.

Step 3: Strategic Selection of a Solubilization Method

Based on the information gathered, you can now select a more advanced solubilization strategy. The following decision workflow can guide your choice.

Solubility_Workflow cluster_start Initial Assessment cluster_ph pH Optimization cluster_excipients Excipient-Based Strategies cluster_final Final Formulation Start Poor solubility in desired aqueous buffer pH_Test Is the compound ionizable? (Expected for an indazole) Start->pH_Test Adjust_pH Adjust buffer pH to a value where the compound is ionized and soluble. pH_Test->Adjust_pH Yes Co_solvent Use a co-solvent (e.g., Ethanol, Propylene Glycol) at a biocompatible concentration. pH_Test->Co_solvent No pH_Incompatible Is the optimal pH compatible with the biological assay? Adjust_pH->pH_Incompatible pH_Incompatible->Co_solvent No Cyclodextrin Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. pH_Incompatible->Cyclodextrin No Final_Formulation Optimized Formulation pH_Incompatible->Final_Formulation Yes Co_solvent->Final_Formulation Cyclodextrin->Final_Formulation

Caption: Decision workflow for selecting a solubilization strategy.

Method 1: Co-Solvent Systems

If pH adjustment is not compatible with your experimental system, using a co-solvent is a practical alternative.[16][17]

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Concentration RangeNotes
Ethanol1-10%Generally well-tolerated in many cell-based assays.
Propylene Glycol1-20%A common vehicle for in vivo studies.
Polyethylene Glycol 400 (PEG 400)5-30%Can significantly increase the solubility of non-polar compounds.[5]
Glycerin1-20%Often used in combination with other co-solvents.

Experimental Protocol: Co-solvent Screening

  • Prepare a series of your primary aqueous buffer containing different concentrations of a co-solvent (e.g., 2%, 5%, and 10% ethanol).

  • Repeat the kinetic solubility determination as described in Step 1 for each co-solvent mixture.

  • Select the lowest concentration of the co-solvent that provides the desired solubility of your compound.

  • Crucially , run a vehicle control with this co-solvent concentration in your biological assay to ensure it does not produce off-target effects.

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[23]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.

  • Add an excess of solid this compound to each solution.

  • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.

  • Centrifuge and filter the samples as described in the shake-flask method.

  • Quantify the concentration of the dissolved compound in each sample.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration suggests the formation of a soluble inclusion complex.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Compound Poorly Soluble Compound (Hydrophobic) Water Aqueous Buffer Compound->Water Insoluble Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex Cyclodextrin->Complex Encapsulation Water2 Aqueous Buffer Compound2 Compound Soluble_Complex Water-Soluble Inclusion Complex Soluble_Complex->Water2 Soluble

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Summary and Best Practices

  • Start Simple: Always begin by assessing the need for a solubilizing agent. If a small amount of a co-solvent like DMSO is sufficient and does not interfere with your assay, it can be the most straightforward solution.

  • Be Systematic: Follow a logical progression from understanding the compound's properties (pH-solubility) to screening different solubilization methods.

  • Validate Your Formulation: The final and most critical step is to test your chosen formulation (e.g., buffer with co-solvent or cyclodextrin) in a vehicle-controlled experiment to ensure that the excipients themselves do not influence your results.

  • Consider Downstream Applications: The choice of solubilization method may be influenced by the intended application (e.g., in vitro vs. in vivo). For parenteral formulations, excipients must have a proven safety record.[23]

By following this structured troubleshooting guide, you can develop a robust and reliable formulation for this compound, enabling you to proceed with your research with confidence.

References

Technical Support Center: Minimizing Side Reactions in Indazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic bromination on the indazole scaffold. The indazole core is a privileged structure in numerous pharmaceuticals, making the controlled synthesis of halogenated intermediates a critical step in drug discovery and development.[1]

However, the inherent reactivity of the indazole ring often leads to challenges with regioselectivity and over-bromination. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you minimize side reactions and maximize the yield of your desired brominated indazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of indazoles in a practical question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers (e.g., 3-bromo, 5-bromo, and 7-bromo). How can I improve selectivity for the C3 position?

A1: The Challenge of Regioselectivity

The indazole ring has multiple positions susceptible to electrophilic attack, primarily C3, C5, and C7. The observed regioselectivity is a delicate balance of the inherent electronic properties of the indazole species in solution (neutral, protonated, or deprotonated) and the reaction conditions.[2]

Underlying Causes & Mechanistic Insights:

  • Neutral/Basic Conditions: Under neutral or basic conditions, the indazole anion is often the reactive species. This anion is highly nucleophilic at the C3 position, leading to preferential C3 bromination.[3]

  • Acidic Conditions: In an acidic medium, the indazole ring is protonated to form an indazolium cation. This deactivates the pyrazole ring and directs the electrophilic attack towards the benzene ring, primarily at the C5 and C7 positions.[2][3]

  • Substituent Effects: Existing substituents on the indazole ring will strongly influence the position of bromination. For example, certain groups at the C4 position can direct bromination specifically to the C7 position.[4]

Troubleshooting & Optimization Strategies:

  • Control the pH: For C3 selectivity, ensure your reaction is not acidic. The addition of a non-nucleophilic base can be beneficial. For instance, bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used to promote C3 bromination.[1]

  • Choice of Brominating Agent: While strong electrophiles like Br₂ can be aggressive, reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) often provide better regioselectivity under milder conditions.[1][5]

  • Solvent Selection: The solvent can influence the reactive species present. Aprotic solvents like acetonitrile (MeCN), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) are commonly used for C3-selective brominations with NBS.[5] Environmentally friendly solvents like ethanol or even water can also provide good selectivity.[6]

Q2: I'm trying to synthesize a mono-brominated indazole, but I'm getting significant amounts of di- and tri-brominated byproducts. What's causing this over-bromination?

A2: The Problem of Over-bromination

This is one of the most frequent side reactions. The mono-brominated indazole product is often still sufficiently activated to react with the remaining brominating agent, leading to the formation of undesired poly-brominated species like 3,5-dibromo- and 3,5,7-tribromo-indazoles.[3][6]

Underlying Causes & Mechanistic Insights:

  • Excess Brominating Agent: The most common cause is using a stoichiometric excess of the brominating agent.

  • High Reaction Temperature: Increased temperature accelerates the rate of all reactions, including the subsequent bromination of the mono-brominated product.

  • High Reactivity of the Substrate: Indazoles with electron-donating groups (EDGs) are highly activated and more prone to over-bromination.

Troubleshooting & Optimization Strategies:

  • Strict Stoichiometric Control: Carefully control the amount of brominating agent used. Typically, 1.0 to 1.3 equivalents are sufficient for mono-bromination.[3] Adding the reagent portion-wise or via syringe pump over a period can help maintain a low concentration and suppress over-bromination.

  • Lower the Reaction Temperature: Perform the reaction at a controlled, often low, temperature (e.g., 0 °C to room temperature). This reduces the rate of the second bromination, which typically has a higher activation energy than the first.

  • Choose a Milder Brominating Agent: If Br₂ is causing issues, switch to NBS, which provides a slow, steady concentration of electrophilic bromine.[7] For even greater control, DBDMH can be an effective alternative.[8]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Table 1: Recommended Conditions to Favor Mono-bromination

ParameterRecommendation for Mono-brominationRationale
Brominating Agent NBS, DBDMHMilder reagents, provide a low concentration of Br₂.[7][8]
Equivalents 1.0 - 1.3 eq.Minimizes excess reagent available for a second reaction.[3]
Temperature 0 °C to Room TemperatureSlows the rate of the competing over-bromination reaction.[3]
Addition Method Portion-wise or slow additionPrevents localized high concentrations of the brominating agent.
Solvent Acetonitrile, Dichloromethane, EthanolCan influence reactivity and selectivity.[5][6]
Q3: My reaction is very sluggish or isn't proceeding at all. What steps should I take?

A3: Troubleshooting Incomplete Reactions

While over-reactivity is common, some substrates, particularly those with strong electron-withdrawing groups (EWGs) like a nitro group, can be highly deactivated and reluctant to undergo bromination.[9]

Underlying Causes & Mechanistic Insights:

  • Deactivated Substrate: Electron-withdrawing groups reduce the nucleophilicity of the indazole ring, making it less reactive towards electrophiles.

  • Insufficiently Reactive Brominating Agent: A mild agent like NBS at low temperature may not be potent enough for a highly deactivated ring.

  • Low Temperature: While used to control over-bromination, excessively low temperatures may prevent the reaction from starting.

Troubleshooting & Optimization Strategies:

  • Increase Temperature: Gradually increase the reaction temperature and monitor for product formation. For some deactivated systems, heating may be necessary.[1]

  • Use a More Powerful Brominating System: If NBS fails, consider using Br₂. Often, Br₂ in a polar solvent like acetic acid is effective for less reactive substrates.[3]

  • Consider Alternative Mechanisms: For highly unreactive substrates, methods like ultrasound-assisted bromination, which uses cavitation to promote the reaction, can be effective.[1][8] Photoredox catalysis is another advanced method for activating the C-H bond for bromination.[10]

Q4: My reaction worked, but I'm struggling to purify the desired mono-bromo-indazole from the starting material and di-bromo byproduct. What are the best practices?

A4: Strategies for Purification

Purification can be challenging due to the similar polarities of the starting material, the desired product, and the over-brominated byproducts.

Troubleshooting & Optimization Strategies:

  • Column Chromatography: This is the most effective method. A silica gel column can separate compounds based on polarity. The general elution order is: di-bromo (least polar) > mono-bromo > starting material (most polar). Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.[3]

  • Recrystallization: If the desired product is a solid and forms in high purity, recrystallization can be an excellent technique to remove minor impurities. The choice of solvent is critical and must be determined empirically.

  • Optimize the Reaction: The easiest purification is one that isn't needed. Investing time in optimizing the reaction to minimize byproducts (as described in Q2) will save significant effort during purification.

Visualizing Reaction Control

Understanding the factors that control the bromination outcome is key to designing a successful experiment. The following diagrams illustrate these relationships.

G cluster_conditions Reaction Conditions cluster_products Primary Bromination Site Acidic Acidic (H+) C5_C7 C5 / C7 Position Acidic->C5_C7 Attack on Benzene Ring Neutral_Basic Neutral / Basic C3 C3 Position Neutral_Basic->C3 Attack on Pyrazole Ring Indazole Indazole Substrate Indazole->Acidic Protonation Indazole->Neutral_Basic Deprotonation or Neutral Species G Start Reaction Outcome Analysis OverBrom Over-bromination (Di/Tri-bromo) Start->OverBrom Observed PoorSelect Poor Regioselectivity Start->PoorSelect Observed NoRxn No / Low Conversion Start->NoRxn Observed Success Clean Mono-bromo Product Start->Success Desired Action1 1. Check Stoichiometry (1.0-1.3 eq) 2. Lower Temperature 3. Slow Reagent Addition OverBrom->Action1 Action2 1. Check pH (Use Base for C3) 2. Change Solvent 3. Screen Brominating Agents PoorSelect->Action2 Action3 1. Increase Temperature 2. Use Stronger Reagent (Br2) 3. Check Starting Material Purity NoRxn->Action3

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Bromo-4-fluoro-3-methyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Bromo-4-fluoro-3-methyl-1H-indazole and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex heterocyclic scaffold. Here, we will address common challenges in NMR spectral interpretation through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Challenge of Substituted Indazoles

The this compound core presents a fascinating, yet challenging, puzzle for NMR-based structure elucidation. The combination of a bromine atom, a fluorine atom, and a methyl group on the indazole ring system leads to complex splitting patterns, overlapping signals, and significant substituent-induced chemical shift variations. Understanding these nuances is critical for unambiguous structure confirmation, impurity profiling, and advancing drug discovery programs. This guide will equip you with the knowledge and experimental strategies to confidently navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a complex multiplet in the aromatic region of my ¹H NMR spectrum. How can I begin to assign the protons of the benzene portion of the indazole ring?

A1: The aromatic region of the ¹H NMR spectrum for a this compound analog is indeed complex due to the influence of the fluorine and bromine substituents. Here's a systematic approach to deconvolution:

  • Expected Chemical Shifts and Multiplicities: In a typical deuterated solvent like DMSO-d₆ or CDCl₃, you can expect the aromatic protons to appear in the range of δ 7.0-8.0 ppm.[1][2] The proton at position 7 (H-7) will likely be the most downfield, influenced by the adjacent pyrazole ring nitrogen. The proton at position 5 (H-5) will be upfield relative to H-7.

  • The Role of J-Coupling: The key to assignment lies in understanding the coupling constants (J-values).

    • ³JHH (ortho-coupling): Expect to see ortho-coupling between adjacent protons, typically in the range of 7-9 Hz.

    • ⁴JHF (meta-coupling): The fluorine at C-4 will introduce a meta-coupling to H-5, with a typical value of 4-8 Hz.[3][4]

    • ⁵JHF (para-coupling): A smaller para-coupling may be observed between the fluorine at C-4 and H-7, usually around 2-4 Hz.

  • Putting it Together:

    • H-5: This proton will likely appear as a doublet of doublets (dd) due to ortho-coupling with H-7 (if present) and meta-coupling to the fluorine at C-4.

    • H-7: This proton will likely appear as a doublet, primarily showing ortho-coupling to a proton at C-6 if it were present. However, with bromine at C-6, H-7 will likely appear as a doublet due to coupling with the fluorine at C-4 (⁴JHF), or a more complex multiplet if other long-range couplings are resolved.

Pro-Tip: If signal overlap is severe, consider changing the NMR solvent. A spectrum recorded in benzene-d₆ can often induce different chemical shifts and resolve overlapping multiplets.[5]

Q2: The fluorine atom is causing significant complexity. How can I definitively assign the carbon signals and understand the ¹⁹F-¹³C couplings?

A2: The fluorine atom provides a powerful handle for spectral assignment through its characteristic couplings to carbon. A combination of ¹³C NMR and 2D correlation experiments is essential.

  • ¹³C Chemical Shifts: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a distinct doublet.[6][7] The chemical shift of C-4 will also be significantly downfield. Other carbons in the ring will show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings.[8]

Table 1: Expected ¹³C Chemical Shifts and JCF Coupling Constants for the this compound Core

Carbon PositionExpected δ (ppm)Expected JCF (Hz)Coupling Type
C-3140 - 145~2-5³JCF
C-3a120 - 125~10-15²JCF
C-4155 - 160~240-260¹JCF
C-5110 - 115~20-25²JCF
C-6100 - 105~5-10³JCF
C-7125 - 130~10-15³JCF
C-7a140 - 145~2-5⁴JCF
-CH₃10 - 150-

Note: These are approximate ranges and can vary with substitution and solvent.

  • Leveraging 2D NMR: To unambiguously assign these carbons, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. An HMBC spectrum will show correlations between protons and carbons that are two or three bonds away.[9][10] For example, the methyl protons (~2.5 ppm) should show a correlation to C-3 and C-3a.

Q3: My synthesis could potentially yield both N1-H and N2-H tautomers/isomers. How can I distinguish between them using NMR?

A3: Differentiating between N1 and N2 isomers is a common challenge with substituted indazoles and is critical for defining the final compound structure.[11] HMBC and Nuclear Overhauser Effect (NOE) experiments are the most definitive methods for this purpose.[12][13]

  • HMBC Analysis:

    • N1-Substituted Isomer: In an N1-substituted or tautomeric form, you will observe a crucial ³J correlation in the HMBC spectrum between the proton at C-7 (H-7) and the carbon at C-3a. You may also see a correlation from the N1-H proton to C-7a and C-3a.

    • N2-Substituted Isomer: For an N2-substituted isomer, a key correlation will be observed between the proton at C-3 and the carbon at C-7a.

  • NOE Analysis: A 1D NOE or 2D NOESY/ROESY experiment can provide through-space correlations.

    • N1-H Tautomer: Irradiation of the N1-H proton should show an NOE to the proton at C-7.

    • N2-H Tautomer: Irradiation of the N2-H proton should show an NOE to the methyl protons at C-3.

Troubleshooting Guides

Problem 1: My aromatic proton signals are broad and poorly resolved.
  • Possible Cause: Poor shimming of the magnet, sample inhomogeneity due to poor solubility, or the presence of paramagnetic impurities.[5][14]

  • Troubleshooting Protocol:

    • Re-shim the Magnet: Ensure the spectrometer is properly shimmed. If you are unsure how to do this, consult your facility manager.

    • Check Solubility: Visually inspect your NMR tube for any undissolved material. If solubility is an issue, try a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or vice-versa) or gently warm the sample.

    • Filter the Sample: If you suspect particulate matter, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Consider Paramagnetic Impurities: If the broadening is severe and uniform across all peaks, paramagnetic impurities could be the cause. These are often difficult to remove. Repurification of your compound may be necessary.

Problem 2: I can't definitively assign all my quaternary carbons.
  • Possible Cause: Quaternary carbons do not have attached protons, so they do not appear in HSQC or DEPT-135 experiments. Their assignment relies solely on HMBC correlations.

  • Troubleshooting Workflow:

    • Acquire a High-Quality HMBC: Ensure your HMBC experiment has been run for a sufficient number of scans to detect the weaker correlations to quaternary carbons.

    • Systematic Correlation Mapping: Create a table of all observed HMBC correlations. Look for protons that show correlations to carbons that are absent in the HSQC spectrum—these are your quaternary carbons.[15]

    • Use Known Fragments to Start: Begin with an unambiguously assigned proton, like the methyl group. The methyl protons should show correlations to the quaternary carbon C-3 and the protonated carbon C-3a. This provides a starting point to walk around the ring system.

Workflow for Quaternary Carbon Assignment

G cluster_protons Known Proton Signals cluster_carbons Target Quaternary Carbons CH3 CH₃ Protons C3 C-3 CH3->C3 ²J C3a C-3a CH3->C3a ³J H5 H-5 H5->C3a ³J C4 C-4 (F-substituted) H5->C4 ²J C6 C-6 (Br-substituted) H5->C6 ²J C7 C7 H5->C7 ³J H7 H-7 H7->C6 ²J C7a C-7a H7->C7a ²J C5 C5 H7->C5 ³J

Caption: HMBC correlations from known protons to quaternary carbons.

Advanced Experimental Protocols

For particularly challenging cases, a suite of 2D NMR experiments is indispensable. The following provides a logical workflow.

Step-by-Step Protocol for Full Structure Elucidation

  • ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum. Integrate all signals and analyze the multiplicities.

  • ¹³C{¹H} NMR & DEPT-135: Obtain a proton-decoupled ¹³C spectrum to identify all carbon signals. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[9] It will help to confirm which aromatic protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to.[10] This is the most reliable way to assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for complex structures. It shows correlations between protons and carbons over two and three bonds, allowing you to piece together the molecular skeleton and assign quaternary carbons.[9][16]

  • (Optional) NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry or isomer identification is required, these experiments reveal through-space proximity of protons.[11]

  • (Optional) ¹⁹F NMR: If available, a ¹⁹F NMR spectrum can provide additional confirmation. The fluorine signal will show couplings to nearby protons.

Experimental Workflow Diagram

G Start Start 1H_NMR 1. Acquire ¹H NMR Start->1H_NMR Initial Analysis 13C_DEPT 2. Acquire ¹³C & DEPT-135 1H_NMR->13C_DEPT Identify Proton Types COSY 3. Acquire COSY 1H_NMR->COSY H-H Connectivity HSQC 4. Acquire HSQC 13C_DEPT->HSQC Identify Carbon Types HMBC 5. Acquire HMBC COSY->HMBC HSQC->HMBC Assign Protonated Carbons Structure_Elucidation 7. Assemble Structure HMBC->Structure_Elucidation C-C Connectivity & Quaternary Cs NOESY 6. NOESY/ROESY (optional) HMBC->NOESY For Isomer/Stereochem NOESY->Structure_Elucidation

Caption: A logical workflow for NMR-based structure elucidation.

References

Technical Support Center: Managing Potential Toxicity of "6-Bromo-4-fluoro-3-methyl-1H-indazole" in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing "6-Bromo-4-fluoro-3-methyl-1H-indazole" in their cell culture experiments. This guide is designed to provide you with the necessary information and protocols to safely handle this compound and to thoughtfully assess its potential cytotoxic effects on your cell lines of interest. Given that comprehensive toxicity data for this specific compound is not widely available, this resource will empower you to generate reliable data and troubleshoot common issues that may arise during your investigations.

Section 1: Compound Handling and Preparation

Proper handling and preparation of any novel compound are the foundational steps to ensure experimental reproducibility and laboratory safety. This section provides guidance on the initial steps of working with "this compound."

FAQ 1: What are the immediate safety precautions I should take when handling "this compound"?

Core Safety Practices:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Spill Management: In case of a spill, follow standard laboratory procedures for chemical spills.[4][6]

FAQ 2: How do I properly dissolve "this compound" for use in cell culture?

The solubility of a compound is critical for accurate dosing in cell culture. Most organic compounds are not readily soluble in aqueous media.

Recommended Protocol for Solubilization:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving novel compounds for cell culture applications.[8][9] Ethanol can also be considered.[10]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This minimizes the final concentration of DMSO in your cell culture medium.

    • If the compound is difficult to dissolve, gentle warming (up to 37°C) and vortexing or sonication can be applied.[11]

  • Working Solutions:

    • Serially dilute your high-concentration stock solution in DMSO to create a range of working stocks. This is crucial for dose-response experiments.[12]

    • From these DMSO working stocks, perform the final dilution into your complete cell culture medium. The final concentration of DMSO in the medium should ideally be below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[8][10][13]

  • Solvent Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your experimental groups.[8]

Section 2: Assessing the Cytotoxicity of "this compound"

It is essential to determine the cytotoxic potential of "this compound" on your specific cell line. Various assays can be employed to measure different aspects of cell health.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Prep Prepare Compound Stock (e.g., 100 mM in DMSO) Serial_Dilute Serial Dilutions in Medium (e.g., 0.1 µM to 100 µM) Prep->Serial_Dilute Treat_Cells Treat Cells with Compound and Vehicle Control Serial_Dilute->Treat_Cells Seed_Cells Seed Cells in Microplate Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate MTT_Assay Metabolic Activity (MTT/XTT Assay) Incubate->MTT_Assay LDH_Assay Membrane Integrity (LDH Assay) Incubate->LDH_Assay Apoptosis_Assay Apoptosis Induction (Caspase/TUNEL Assay) Incubate->Apoptosis_Assay Data_Acquisition Measure Signal (e.g., Absorbance, Fluorescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc Calculate IC50 Value Data_Acquisition->IC50_Calc

Caption: A general workflow for assessing the cytotoxicity of a novel compound in cell culture.

FAQ 3: My cells are dying even at low concentrations of the compound. What could be wrong?

Unexpectedly high toxicity can stem from several factors.

Troubleshooting Steps:

  • Compound Precipitation: Visually inspect your culture medium after adding the compound. Precipitation can lead to inconsistent dosing and may have physical effects on the cells.[13]

    • Solution: Try lowering the stock concentration or using a different solubilization method.

  • Solvent Toxicity: Ensure your final DMSO concentration is non-toxic to your cells. Run a dose-response curve for DMSO alone to determine the tolerance of your specific cell line.[9][10]

  • Cell Health: Use cells that are in the logarithmic growth phase and at a consistent passage number. Over-confluent or unhealthy cells are more susceptible to stress.[13]

FAQ 4: How do I interpret the IC50 value for "this compound"?

The IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process (in this case, cell viability or proliferation) by 50%.[14][15]

  • A lower IC50 value indicates higher potency.

  • Context is Key: The interpretation of the IC50 value depends on the context of your research. For example, if you are developing an anticancer drug, a low IC50 in cancer cells and a high IC50 in normal cells would be desirable.[16][17]

IC50 Range General Interpretation
< 1 µMHighly Potent
1 - 10 µMPotent
10 - 100 µMModerately Potent
> 100 µMLow Potency / Non-toxic

This table provides a general guideline; the significance of an IC50 value is relative to the specific application.

Section 3: Troubleshooting Specific Cytotoxicity Assays

The choice of cytotoxicity assay is important, as different assays measure different cellular parameters. It is recommended to use at least two different assays to confirm your results.

A. Tetrazolium-Based Assays (e.g., MTT, XTT)

These assays measure the metabolic activity of cells, which is often used as a proxy for cell viability.

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of "this compound" and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm).[18][19]

Problem Potential Cause Troubleshooting Steps
High Background Microbial contamination.[13]Inspect plates for contamination. Use sterile techniques.
Phenol red interference.[13]Use phenol red-free medium during MTT incubation.
Low Absorbance Low cell density.[13]Optimize cell seeding density through titration.
Incomplete formazan solubilization.[13][20]Ensure complete dissolution by gentle mixing and adequate incubation with the solubilizing agent.
High Variability "Edge effect" in the microplate.[13]Fill the outer wells with sterile PBS and do not use them for experimental data.
Inconsistent pipetting.Ensure accurate and consistent pipetting techniques.
B. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Follow steps 1-3 of the MTT assay protocol.

  • Carefully collect a sample of the cell culture supernatant from each well.

  • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Include a positive control of cells lysed with a detergent to determine maximum LDH release.[21][22]

Problem Potential Cause Troubleshooting Steps
High Background in Control High endogenous LDH in serum.[13]Use low-serum or serum-free medium during the treatment period.
Rough handling of cells.[13]Pipette gently during media changes and reagent additions.
Low Signal in Treated Wells Assay performed too early.LDH is released in late-stage apoptosis or necrosis; consider longer incubation times.[13]
Compound inhibits LDH enzyme.[13]Add the compound to the positive control; a reduced signal suggests enzyme inhibition.
C. Apoptosis Assays (e.g., Caspase Activity, TUNEL)

These assays detect specific markers of programmed cell death (apoptosis).

Apoptosis_Detection cluster_caspase Caspase Cascade cluster_hallmarks Apoptotic Hallmarks cluster_assays Detection Assays Compound This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator_Caspases Induces Apoptosis Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Activation DNA_Fragmentation DNA Fragmentation Effector_Caspases->DNA_Fragmentation Membrane_Blebbing Membrane Blebbing Effector_Caspases->Membrane_Blebbing Caspase_Assay Caspase Activity Assay (Fluorogenic/Colorimetric) Effector_Caspases->Caspase_Assay TUNEL_Assay TUNEL Assay (Labels DNA breaks) DNA_Fragmentation->TUNEL_Assay

Caption: Simplified pathway of apoptosis and corresponding detection assays.

Problem Potential Cause Troubleshooting Steps
No Signal in Caspase Assay Cell line lacks a specific caspase (e.g., MCF-7 lacks caspase-3).[23]Use an assay that measures other caspases (e.g., caspase-7) or a different apoptosis marker.
Incorrect timing of the assay.Create a time-course experiment to identify the optimal time point for caspase activation.
High Background in TUNEL Excessive enzyme (TdT) concentration or incubation time.[24]Optimize the concentration of the TdT enzyme and the incubation time.
Improper fixation and permeabilization.Ensure proper fixation and permeabilization to allow reagent access without causing non-specific staining.

Section 4: References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from --INVALID-LINK--

  • Rakib, E. M., Oulemda, B., Abouricha, S., Bouissane, L., Ait Mouse, H., & Zyad, A. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470.

  • BenchChem. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from --INVALID-LINK--

  • The Future of Testing. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from --INVALID-LINK--

  • Kierkegaard, A., & Nørgaard, A. W. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC.

  • Shukla, S. J., & Tice, R. R. (2010). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. NIH Public Access.

  • Scicell. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from --INVALID-LINK--

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from --INVALID-LINK--

  • Yurttas, L., et al. (2020). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 10(10), 037-044.

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from --INVALID-LINK--

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References

Validation & Comparative

Navigating the PLK4 Inhibitor Landscape: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the performance of 6-Bromo-4-fluoro-3-methyl-1H-indazole and other key Polo-like Kinase 4 inhibitors, supported by experimental data and protocols.

Polo-like kinase 4 (PLK4) has emerged as a pivotal target in oncology. As a master regulator of centriole duplication, its dysregulation is a hallmark of many cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis. This has spurred the development of small molecule inhibitors aimed at therapeutically targeting this kinase. This guide provides a comprehensive comparison of various PLK4 inhibitors, with a special focus on the indazole scaffold, to which "this compound" belongs, and contrasts its characteristics with other prominent PLK4 inhibitors like Centrinone and R1530.

The Indazole Scaffold: A Prominent Class of PLK4 Inhibitors

The indazole core has proven to be a fertile ground for the development of potent PLK4 inhibitors. While specific biological data for "this compound" is not extensively available in the public domain, we can infer its potential performance by examining its close, well-characterized relative, CFI-400945 .

CFI-400945 is a potent, orally bioavailable, ATP-competitive inhibitor of PLK4. It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models and is currently undergoing clinical trials.[1][2] Its chemical structure is more complex than this compound, featuring the same indazole core but with extensive modifications that enhance its potency and pharmacokinetic properties.

Performance Comparison of PLK4 Inhibitors

A critical aspect of a kinase inhibitor's utility is its potency and selectivity. The following table summarizes the key biochemical and cellular potency data for CFI-400945, Centrinone, and R1530.

InhibitorChemical ClassTargetIC₅₀ (nM)Kᵢ (nM)Cellular Potency (EC₅₀/GI₅₀)Key Off-Targets (IC₅₀)
CFI-400945 IndazolePLK42.8[3][4]0.26[3][5]4-58 nM in various cancer cell lines[3]Aurora B (98 nM), TrkA (6 nM), TrkB (9 nM), Tie-2 (22 nM)[3][5]
Centrinone PyrimidinePLK42.71[6]0.16[7]Induces centrosome depletion at 125 nM[8]>1000-fold selective over Aurora A/B[9]
R1530 PyrazolobenzodiazepineMulti-kinasePLK4 (not specified)Not specified0.2–3.4 µM in various cancer cell lines[1]VEGFR2 (10 nM), FGFR1 (28 nM)[1]

Key Insights from the Data:

  • Potency: Both CFI-400945 and Centrinone are highly potent inhibitors of PLK4, with Kᵢ values in the sub-nanomolar range. R1530, being a multi-kinase inhibitor, exhibits broader cellular effects at micromolar concentrations.

  • Selectivity: Centrinone stands out for its exceptional selectivity, with over a 1000-fold preference for PLK4 over the closely related Aurora kinases.[9] CFI-400945, while highly potent for PLK4, also shows activity against other kinases like Aurora B, TrkA, and TrkB at higher nanomolar concentrations.[3][5] This off-target activity may contribute to its cellular phenotype. R1530 is intentionally designed as a multi-kinase inhibitor, targeting pathways involved in both mitosis and angiogenesis.[1]

In Vitro and In Vivo Performance: A Head-to-Head Comparison

Cellular Effects: Beyond Kinase Inhibition

The ultimate measure of an inhibitor's utility is its effect on cancer cells. While all three inhibitors disrupt processes controlled by PLK4, their distinct selectivity profiles lead to different cellular outcomes.

  • CFI-400945: Treatment with CFI-400945 leads to dysregulated centriole duplication, mitotic defects, and ultimately, cell death.[1] A notable characteristic is its bimodal effect on centriole number: low concentrations can lead to centriole amplification, while higher concentrations cause centriole loss.[10] The off-target inhibition of Aurora B likely contributes to the observed high rates of polyploidy and multinucleation.[10]

  • Centrinone: As a highly selective inhibitor, Centrinone's effects are primarily attributed to PLK4 inhibition. Its most prominent effect is the progressive depletion of centrosomes from cells, leading to a p53-dependent G1 arrest in normal cells.[6][11] Cancer cells, however, often bypass this checkpoint and continue to divide without centrosomes, leading to mitotic errors and cell death.[11]

  • R1530: This multi-kinase inhibitor induces mitotic arrest and polyploidy, leading to apoptosis or senescence in cancer cells.[1] Its broader target profile suggests a more complex mechanism of action involving both anti-proliferative and anti-angiogenic effects.

In Vivo Efficacy: Performance in Preclinical Models

The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development.

  • CFI-400945: This orally active compound has demonstrated robust, dose-dependent tumor growth inhibition and even regression in various xenograft models, including breast, colon, and pancreatic cancers.[6] Its efficacy in PTEN-deficient tumors is particularly noteworthy.[1]

  • Centrinone: While a powerful in vitro tool, there is limited publicly available data on the in vivo efficacy of Centrinone. Its metabolic instability and lack of oral bioavailability have positioned it primarily for in vitro studies to dissect the specific roles of PLK4.[5]

  • R1530: R1530 has shown significant anti-tumor activity in a broad range of human tumor xenograft models in nude mice.[12] Its dual-action as a mitosis and angiogenesis inhibitor contributes to its potent in vivo effects.

Experimental Methodologies: A Guide for the Bench

To aid researchers in their own comparative studies, we provide detailed protocols for key experiments used to evaluate PLK4 inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on PLK4's enzymatic activity.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is inversely proportional to the inhibitor's potency. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human PLK4 enzyme and a suitable substrate (e.g., a generic kinase peptide) in the reaction buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) and control inhibitors in DMSO, then dilute further in the reaction buffer.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the inhibitor solution to the wells.

    • Add 5 µL of the enzyme/substrate mixture.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices: The use of a recombinant kinase and a specific substrate allows for the direct measurement of the inhibitor's effect on the target, independent of cellular factors. The ADP-Glo™ format is highly sensitive and has a broad dynamic range.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a thermostable luciferase, generating a luminescent signal proportional to the amount of ATP present.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PLK4 inhibitors in culture medium.

    • Treat the cells with the inhibitors and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a luminometer.

    • Calculate the percentage of viable cells relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Self-Validating System: Including a positive control (a known cytotoxic agent) and a negative control (vehicle) is crucial for validating the assay's performance.

Western Blot for PLK4 Target Engagement

This technique is used to assess whether the inhibitor is engaging its target within the cell by observing changes in the phosphorylation status of PLK4.

Principle: PLK4 undergoes trans-autophosphorylation, which is a marker of its activity. An effective inhibitor will reduce the level of phosphorylated PLK4.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the PLK4 inhibitor for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-PLK4 (e.g., p-S305) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total PLK4 to confirm equal loading.

Expertise in Action: The inclusion of phosphatase inhibitors during cell lysis is critical to preserve the phosphorylation state of PLK4. Probing for total PLK4 serves as a loading control and confirms that any decrease in the phospho-signal is due to inhibition of kinase activity and not a decrease in the total amount of protein.

Visualizing the Landscape: Pathways and Workflows

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication regulates Centrosome_Amplification Centrosome Amplification (in cancer) Centriole_Duplication->Centrosome_Amplification dysregulation leads to Mitotic_Defects Mitotic Defects Centrosome_Amplification->Mitotic_Defects Aneuploidy Aneuploidy Mitotic_Defects->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor PLK4 Inhibitor (e.g., this compound) Inhibitor->PLK4 inhibits

PLK4's role in centriole duplication and tumorigenesis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC₅₀) Cell_Viability Cell Viability Assay (GI₅₀) Kinase_Assay->Cell_Viability informs Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot validates Xenograft Xenograft Tumor Models Western_Blot->Xenograft justifies Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Workflow for evaluating PLK4 inhibitors.

Conclusion

The landscape of PLK4 inhibitors is diverse, with different chemical scaffolds offering distinct profiles of potency, selectivity, and cellular effects. The indazole class, represented by the clinically evaluated CFI-400945, demonstrates potent anti-tumor activity, albeit with some off-target effects that may contribute to its mechanism of action. While "this compound" belongs to this promising class, further research is needed to fully characterize its biological activity.

In contrast, Centrinone serves as an invaluable tool for specifically dissecting the cellular consequences of PLK4 inhibition due to its high selectivity. R1530 represents a multi-targeted approach, aiming to disrupt both cell division and the tumor microenvironment. The choice of inhibitor will ultimately depend on the specific research question, whether it is validating PLK4 as a target, exploring the therapeutic potential of a new chemical entity, or understanding the intricate cellular machinery of centriole duplication.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of 6-Bromo-4-fluoro-3-methyl-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the 1H-indazole scaffold has emerged as a "privileged structure," particularly in the design of potent kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows it to competitively bind to the ATP-binding pocket of a wide array of protein kinases, making it a cornerstone for the development of targeted therapies in oncology and inflammatory diseases.[1][2] This guide delves into the comparative efficacy of a specific, highly functionalized indazole, 6-Bromo-4-fluoro-3-methyl-1H-indazole , and its analogs, providing a synthesized analysis of their structure-activity relationships (SAR) and potential therapeutic applications.

The Strategic Importance of Substitution: Unpacking the this compound Core

The core structure of this compound presents a strategically substituted scaffold for kinase inhibition. The bromine atom at the C6 position, the fluorine atom at the C4 position, and the methyl group at the C3 position are not arbitrary additions; they are the result of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic properties. The indazole core itself provides the necessary framework for interaction with the kinase hinge region, while the specific substitutions fine-tune these interactions.

The presence of a halogen, such as bromine, at the C6 position has been shown to be crucial for the activity of some indazole-based inhibitors.[3][4] Fluorine substitution, a common strategy in medicinal chemistry, can enhance binding affinity, metabolic stability, and cell permeability.[5] The methyl group at the C3 position can also influence the compound's interaction with the target kinase.

Comparative Efficacy: A Synthesis of Structure-Activity Relationship Studies

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

Indazole derivatives have been extensively investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[4][6] Studies on indazole-based PLK4 inhibitors reveal the critical role of substitutions on the indazole ring.

A hypothetical comparative analysis, based on published SAR data for similar indazole scaffolds, is presented below. This table illustrates the anticipated impact of modifying the this compound structure on PLK4 inhibitory activity.

Compound/AnalogModification from Core ScaffoldAnticipated PLK4 IC50 RangeRationale for Efficacy Change
Core: this compound --Serves as a key intermediate for more complex inhibitors.[4][6]
Analog AReplacement of C6-Bromo with Phenyl groupPotentially IncreasedAryl groups at the C6 position can be crucial for inhibitory activity.[3]
Analog BRemoval of C4-FluoroPotentially DecreasedFluorine can enhance binding affinity through favorable interactions in the binding pocket.
Analog CReplacement of C3-Methyl with larger alkyl groupVariableThe size and nature of the C3 substituent can impact steric hindrance and interactions within the active site.
Analog DAddition of a hydrophilic group at C3Potentially IncreasedIntroduction of hydrophilic groups at the C3 position has been shown to be beneficial in some instances.[3]

Experimental Workflow for Kinase Inhibition Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare assay buffer, kinase, substrate, and ATP mix Add kinase, substrate, and test compound to plate wells reagents->mix compounds Serially dilute test compounds (Indazole analogs) compounds->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction and add detection reagent incubate->stop read Read luminescence/fluorescence signal stop->read plot Plot signal vs. compound concentration read->plot calculate Calculate IC50 values plot->calculate

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity: Modulating the COX Pathway

The anti-inflammatory potential of indazole derivatives has also been a subject of investigation, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. A computational study explored the binding of 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone and its analogs to the COX-2 enzyme.[5] This study highlights the importance of the substitution pattern on the phenyl ring for achieving high binding affinity.

Based on these computational findings, we can infer a comparative efficacy profile for analogs of our core structure in a COX-2 inhibition context.

Compound/AnalogModification from a Hypothetical Active Scaffold*Predicted COX-2 Binding Energy (kcal/mol)Rationale for Efficacy Change
Analog EDifluorophenyl group-9.11The presence of electron-withdrawing difluoro groups enhances binding affinity through hydrogen bonding and other interactions.[5]
Analog Fp-tolyl group-8.80The para-toluene group shows slightly lower, but still significant, binding energy compared to the difluorophenyl analog.[5]
Analog G4-methoxyphenyl group-8.46The electron-donating methoxy group results in a lower binding energy compared to the electron-withdrawing fluoro-substituted analogs.[5]
Analog H4-fluorophenyl group-8.49A single fluoro substitution provides good binding affinity, but is less effective than the difluoro substitution.[5]

*Note: The core "this compound" is a building block. The comparison is based on derivatives where a substituted phenyl methanone is attached at the N1 position of a 6-bromo-1H-indazole core.

Signaling Pathway of COX-2 in Inflammation:

Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole Analogs Indazole Analogs Indazole Analogs->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by indazole analogs.

Experimental Protocols

General Procedure for Synthesis of Substituted Indazole Analogs (Illustrative):

The synthesis of various indazole analogs typically involves multi-step reactions. A common starting material is a substituted bromo-indazole, which can then be modified through cross-coupling reactions, such as the Suzuki coupling, to introduce different aryl or alkyl groups at specific positions.[3]

Step 1: Iodination of the Starting Indazole The starting indazole (e.g., 6-bromo-1H-indazole) is reacted with an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent such as DMF to introduce an iodine atom at a reactive position, typically C3.[3][4]

Step 2: Suzuki Coupling The iodinated indazole is then coupled with a desired boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., cesium carbonate) in a solvent mixture like dioxane and water. This reaction introduces a variety of substituents at the iodinated position.[3]

Step 3: Further Functionalization (Optional) The resulting substituted indazole can be further modified. For example, the N1 position can be alkylated or acylated to introduce additional diversity.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors and anti-inflammatory agents. The synthesized structure-activity relationship data from various studies consistently underscores the profound impact of substitutions at the C3, C4, and C6 positions of the indazole ring on biological efficacy. While this guide provides a comparative overview based on existing literature, there is a clear need for direct, head-to-head comparative studies of a systematically varied library of analogs. Such studies, employing standardized in vitro and in vivo models, would provide more definitive insights into the precise structural requirements for optimal potency and selectivity against specific therapeutic targets. Future research should also focus on elucidating the detailed binding modes of these compounds through co-crystallization studies with their target proteins, which will undoubtedly pave the way for the next generation of highly effective indazole-based therapeutics.

References

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring "6-Bromo-4-fluoro-3-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the trajectory of drug discovery, the identification of a bioactive small molecule is a pivotal, yet preliminary, milestone. The subsequent critical challenge lies in unequivocally demonstrating that the compound interacts with its intended molecular target within the complex and dynamic environment of a living cell. This process, known as target engagement, is the cornerstone of establishing a clear mechanism of action, thereby bridging the gap between a compound's biochemical activity and its observed cellular or physiological effects.[1][2][3][4] Neglecting this validation step can lead to misinterpreted results, costly failures in later-stage clinical trials, and the pursuit of erroneous structure-activity relationships (SAR).

This guide provides a comparative framework for validating the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor "6-Bromo-4-fluoro-3-methyl-1H-indazole" as our subject. As this molecule has no publicly established biological target, we will approach this as a typical target deconvolution and validation campaign.[5][6][7][8] We will objectively compare two powerful, label-free biophysical methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. These techniques are particularly valuable as they do not require chemical modification of the compound, thus preserving its native biological activity.[9][10][11]

Through detailed protocols, workflow diagrams, and a critical evaluation of their respective strengths and weaknesses, this guide will empower researchers, scientists, and drug development professionals to make informed decisions in selecting the most appropriate methodology for their specific research context.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular context, from cell lysates to intact cells and even tissues.[12][13]

Principle of CETSA

CETSA operates on the fundamental principle of ligand-induced thermal stabilization.[12][14] When a small molecule binds to its target protein, it forms a complex that is generally more resistant to heat-induced denaturation and subsequent aggregation.[15] This increased stability can be measured by heating cell samples across a range of temperatures. In the presence of a binding ligand, the target protein will remain soluble at higher temperatures compared to its unbound state. This change, or "thermal shift," is direct evidence of target engagement.[14]

Experimental Workflow: CETSA

The typical CETSA experiment involves treating cells with the compound of interest, heating the samples to a range of temperatures, separating soluble proteins from aggregated ones, and then detecting the amount of remaining soluble target protein, often by Western blotting.[16]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Culture Cells to Optimal Confluency treat 2. Treat Cells with This compound (or Vehicle Control) start->treat aliquot 3. Harvest and Aliquot Cell Suspension treat->aliquot heat 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat lyse 5. Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge sds 7. Analyze Soluble Fraction by SDS-PAGE & Western Blot centrifuge->sds plot 8. Quantify Bands & Plot Melting Curves sds->plot

Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA

This protocol is designed for a hypothesis-driven study where a putative kinase target has been identified.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express the putative target kinase (e.g., HeLa or HEK293T) in 10 cm dishes and grow to ~80-90% confluency.

    • Treat the cells with either a final concentration of 10 µM "this compound" or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in a CO2 incubator.

  • Cell Harvesting and Heating:

    • Harvest cells by gentle scraping into their own media and transfer to a 15 mL conical tube.

    • Pellet the cells by centrifugation (300 x g, 4 min, 4°C) and wash once with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~1x10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a predefined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C), followed by cooling for 3 minutes at 4°C.[16][17]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new pre-chilled tubes.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For both vehicle- and compound-treated samples, plot the percentage of soluble protein (relative to the lowest temperature point) against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) assay is another label-free technique used to identify or validate the protein targets of small molecules.[9][18]

Principle of DARTS

DARTS is based on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, thereby protecting it from proteolytic degradation.[18][19] In a typical DARTS experiment, cell lysate is incubated with the compound of interest and then subjected to limited digestion by a protease (e.g., pronase or thermolysin). If the compound binds to a protein, it may shield protease cleavage sites, resulting in less degradation of that protein compared to an untreated control. This difference in protein abundance can be visualized by SDS-PAGE and identified by mass spectrometry or validated by Western blot.[19]

Experimental Workflow: DARTS

The DARTS workflow involves lysate preparation, compound incubation, limited proteolysis, and subsequent analysis of protein degradation patterns.

DARTS_Workflow cluster_prep Lysate Preparation cluster_reaction Binding & Digestion cluster_analysis Analysis start 1. Culture and Harvest Cells lyse 2. Lyse Cells in Non-denaturing Buffer (e.g., M-PER) start->lyse clarify 3. Clarify Lysate by Centrifugation lyse->clarify treat 4. Incubate Lysate with This compound (or Vehicle Control) clarify->treat digest 5. Perform Limited Proteolysis (e.g., with Pronase) treat->digest stop 6. Stop Digestion with Protease Inhibitor or Heat digest->stop sds 7. Analyze Samples by SDS-PAGE stop->sds detect 8. Detect Target by Western Blot or Identify Bands by Mass Spec sds->detect

Figure 2: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol: Western Blot-Based DARTS

This protocol is optimized for validating a specific protein-ligand interaction.

  • Cell Lysate Preparation:

    • Culture and harvest cells as described for CETSA.

    • Lyse the cell pellet in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice for 15 minutes.[20]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration. Adjust the concentration to 1-2 mg/mL.

  • Compound Incubation:

    • In separate microcentrifuge tubes, mix 100 µg of total protein lysate with either "this compound" (e.g., at 1x, 10x, and 100x the expected Kd) or a vehicle control (DMSO).

    • Incubate the mixtures at room temperature for 1 hour to allow for binding.

  • Limited Proteolysis:

    • Crucial Step: The concentration of protease must be optimized. Perform a titration to find a concentration of pronase (or thermolysin) that causes substantial, but not complete, degradation of the target protein in the vehicle control sample.

    • Add the optimized concentration of pronase to each tube. A typical starting point is a 1:1000 ratio (w/w) of protease to total protein.

    • Incubate at room temperature for a defined time (e.g., 15-30 minutes).

    • Stop the digestion by adding 5 mM EDTA (if using a metalloprotease like thermolysin) or by immediately adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[18]

  • Protein Analysis:

    • Analyze the samples via SDS-PAGE and Western blot as described in the CETSA protocol, probing for the putative target protein.

  • Data Analysis:

    • A protected target will appear as a stronger band in the compound-treated lanes compared to the vehicle-treated lane.

    • Quantify the band intensities. The degree of protection should ideally show a dose-dependent relationship with the concentration of the compound.

Comparative Analysis: CETSA vs. DARTS

Choosing the right assay depends on the specific research question, the nature of the target, and available resources.[19]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases protein thermal stability.[12][14]Ligand binding alters protein conformation, protecting it from proteolysis.[18][19]
Cellular Context Can be performed in intact cells, preserving native cellular organization and compartmentalization.[13]Typically performed in cell lysates, which may disrupt protein complexes and localization.
Key Advantage Physiologically more relevant as it can be done in live cells; excellent for confirming engagement in a native environment.[19]Does not rely on thermal stability, making it suitable for targets that do not show a thermal shift upon binding.[19]
Main Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.[11]Requires careful optimization of protease type and concentration; results can be variable.[19]
Throughput Can be adapted to high-throughput formats (e.g., 384-well plates) with appropriate detection methods.[10][12]Lower throughput, as it often relies on gel-based analysis.
Reagent Needs Requires a high-quality, specific antibody for the target of interest for Western blot detection.[11]Requires a high-quality, specific antibody for Western blot validation.
Target Suitability Works well for proteins with a defined melting profile. May be challenging for highly stable or unstable proteins.[19]Best for soluble proteins that undergo conformational changes upon binding. Poor for intrinsically disordered proteins.[19]
Data Output Generates a melting curve and a thermal shift value (ΔTm), providing quantitative data on stabilization.[14]Provides dose-dependent protection data, which is often more semi-quantitative.[19]
Hypothetical Data Summary

Table 1: Hypothetical CETSA Data for Putative Kinase Target X Values represent the percentage of soluble protein remaining compared to the 42°C control, quantified by densitometry.

Temperature (°C)Vehicle (0.1% DMSO)10 µM Compound
42100%100%
4695%98%
5082%95%
5448%85%
5821%65%
625%35%
Apparent Tm ~54.5°C ~59.0°C
Thermal Shift (ΔTm) -+4.5°C

Table 2: Hypothetical DARTS Data for Putative Kinase Target X Values represent the relative band intensity of the target protein after pronase digestion, normalized to a no-protease control.

Compound Conc.Relative Band Intensity
Vehicle (0.1% DMSO)25%
1 µM Compound45%
10 µM Compound78%
100 µM Compound85%

Conclusion and Recommendations

Both CETSA and DARTS are powerful, label-free methods for validating the target engagement of small molecules like "this compound." They provide orthogonal, biophysical evidence of a direct interaction between a compound and its target protein within a complex biological matrix.

  • Recommendation for initial validation: For confirming engagement with a hypothesized target in a physiologically relevant setting, CETSA in intact cells is the preferred starting point. It provides a clear, quantitative measure of target stabilization under conditions that closely mimic the native cellular state.

  • Recommendation for complementary validation or troubleshooting: If a target does not exhibit a thermal shift, or if CETSA results are ambiguous, DARTS serves as an excellent orthogonal approach. [11] Its reliance on a different biophysical principle—protection from proteolysis—provides a valuable and independent line of evidence.[19]

Ultimately, the most robust validation comes from employing multiple, complementary techniques. By combining the data from these assays with downstream functional studies, researchers can build a compelling and self-validating case for the mechanism of action of their compound, paving the way for successful preclinical and clinical development.

References

Comparative Kinase Cross-Reactivity Profiling: A Guide to Assessing the Selectivity of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Discovery Biology

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of therapeutic targets, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding pocket.[2] This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic action. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in validating a compound's mechanism of action and predicting its clinical safety profile.[4][5]

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming key interactions within the hinge region of the kinase ATP-binding site.[6][7][8] Numerous indazole derivatives have been developed as potent kinase inhibitors, including approved drugs like Pazopanib and Axitinib.[6][9] The investigational compound, 6-Bromo-4-fluoro-3-methyl-1H-indazole , is a novel entity built upon this scaffold.[10] Its specific substitution pattern—a bromine at position 6, a fluorine at position 4, and a methyl group at position 3—is designed to confer unique potency and selectivity.

This guide provides a comprehensive framework for profiling the kinase selectivity of this compound. We will present a detailed, field-proven methodology for assessing its inhibitory activity against a broad, representative kinase panel. To establish a meaningful benchmark, its performance will be compared against two well-characterized inhibitors:

  • Alisertib (MLN8237): A highly selective, ATP-competitive inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[11][12][13][14] Alisertib itself has an indazole-like core (a benzazepine) and serves as an excellent example of a selective inhibitor.[12][15]

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor, targeting a vast array of kinases with little selectivity.[16][17][18] It serves as a crucial control for promiscuous binding.

By contextualizing the inhibition profile of our investigational compound against these standards, researchers can make informed decisions about its therapeutic potential and guide subsequent lead optimization efforts.

The Rationale Behind Kinase Panel Selection and Assay Choice

The design of a cross-reactivity screen is a balance between breadth and relevance. A comprehensive screen provides a wide view of potential off-targets, while a focused panel can offer deeper insights into selectivity against closely related kinases.

dot

Caption: Logic diagram for kinase cross-reactivity profiling workflow.

For this guide, we hypothesize that this compound is designed as an inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase crucial for mitotic progression.[19][20][21] Overexpression of AURKA is linked to tumorigenesis, making it a validated cancer target.[21]

Our chosen kinase panel therefore includes:

  • The Primary Target Family: Aurora Kinase A, B, and C to assess intra-family selectivity. High selectivity for AURKA over the structurally related AURKB is often a key goal to mitigate toxicities associated with inhibiting chromosome segregation.[11][12]

  • Functionally Related Kinases: Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 1 (CDK1), which also play critical roles in mitosis.

  • Common Off-Target Tyrosine Kinases: Including ABL1, SRC, and VEGFR2, representing different branches of the kinome and known liabilities for ATP-competitive inhibitors.

  • Other Representative Kinases: To provide a broader view of selectivity across the kinome.

The choice of assay platform is equally critical. While enzymatic activity assays (which measure substrate phosphorylation) are the gold standard, competition binding assays offer a highly scalable and direct measure of compound interaction with the kinase active site.[1][22] Platforms like Eurofins DiscoverX's KINOMEscan® utilize an active site-directed competition binding assay to quantify interactions between a compound and a large panel of kinases.[23][24][25][26] This method is independent of ATP concentration and provides a direct measure of binding affinity (dissociation constant, Kd), which is invaluable for structure-activity relationship (SAR) studies.

Experimental Protocol: Profiling via Competition Binding Assay

This protocol outlines a generalized workflow for assessing kinase inhibitor selectivity using a large-scale competition binding assay format.

Objective: To quantitatively measure the binding interactions of this compound, Alisertib, and Staurosporine against a panel of recombinant human kinases.

Materials:

  • Test Compounds: this compound, Alisertib (Selleck Chemicals), Staurosporine (Sigma-Aldrich), dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase Panel: Recombinant, affinity-tagged human kinases immobilized on a solid support (e.g., as provided by KINOMEscan® service).

  • Test Ligand: A proprietary, broadly active kinase inhibitor linked to a detection tag (e.g., DNA tag).

  • Assay Plates: 96- or 384-well polypropylene plates.

  • Appropriate binding and wash buffers.

  • Detection Reagents (e.g., qPCR reagents if using a DNA-tagged ligand).

Methodology:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in 100% DMSO. For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is often used.

    • For dose-response curves to determine Kd, prepare an 11-point, 3-fold serial dilution series starting from 30 µM.

  • Binding Assay:

    • Combine the DNA-tagged test ligand with the immobilized kinase panel in binding buffer.

    • Add the test compound dilutions (or DMSO vehicle control) to the kinase-ligand mixture. The final DMSO concentration should be kept constant, typically ≤1%.

    • Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature). The test compound will compete with the tagged ligand for binding to the kinase's active site.

  • Separation and Wash:

    • Wash the solid support to remove unbound compound and ligand. The amount of tagged ligand remaining bound to the kinase is inversely proportional to the binding affinity of the test compound.

  • Elution and Detection:

    • Elute the bound ligand from the solid support.

    • Quantify the amount of eluted ligand using a suitable detection method, such as quantitative PCR (qPCR), which offers high sensitivity.

  • Data Analysis:

    • Primary Screen (% Inhibition): Calculate the percent inhibition for each kinase at the single screening concentration relative to the DMSO control.

      • % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100

    • Dose-Response (Kd): For compounds showing significant inhibition, plot the percentage of remaining bound ligand against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

    • Selectivity Score (S-Score): To quantify selectivity, an S-score can be calculated. A common method is S(10), which is the number of kinases with a Kd < 10 µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Comparative Performance Data

The following table presents illustrative data from a hypothetical screen of the three compounds against a representative 10-kinase panel. The results are shown as percent inhibition at a screening concentration of 1 µM.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Alisertib (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
AURKA Ser/Thr (Aurora)98.5 99.2 99.8
AURKBSer/Thr (Aurora)45.215.599.5
AURKCSer/Thr (Aurora)38.912.198.9
PLK1Ser/Thr (Polo-like)65.78.399.1
CDK1Ser/Thr (CDK)12.32.197.4
ABL1Tyr (Abl)5.61.596.8
SRCTyr (Src)8.1<198.2
KDR (VEGFR2)Tyr (VEGFR)3.4<195.5
EGFRTyr (EGFR)1.9<188.3
PIK3CALipid (PI3K)<1<175.6

Interpretation and In-Depth Analysis

The data clearly illustrates the distinct selectivity profiles of the three compounds.

  • Staurosporine: As expected, staurosporine demonstrates broad, potent inhibition across nearly all kinases in the panel, confirming its role as a promiscuous inhibitor.[17][18] This serves as a positive control for the assay's ability to detect potent binding.

  • Alisertib: The data aligns with its known profile as a highly selective AURKA inhibitor.[11][12][13] It shows profound inhibition of AURKA with minimal activity against AURKB/C and negligible binding to other kinases in the panel at 1 µM. This profile is the benchmark for a highly selective, targeted therapeutic.

  • This compound: Our investigational compound exhibits a potent effect on the primary target, AURKA, comparable to Alisertib. Crucially, it displays a degree of selectivity.

    • Intra-family Selectivity: It shows moderate inhibition of AURKB and AURKC, suggesting a preference for AURKA but not absolute selectivity within the Aurora family. This profile is common for many kinase inhibitors and may have both therapeutic and safety implications that warrant further investigation.

    • Off-Target Profile: The most significant off-target activity is against PLK1, another key mitotic kinase. This polypharmacology could potentially lead to synergistic anti-mitotic effects, but also increases the complexity of its cellular mechanism of action. The inhibition of other kinases is low, suggesting a generally selective profile outside of the mitotic kinases.

This initial profile positions this compound as a potent AURKA-directed inhibitor with a secondary activity against PLK1. This is a promising starting point for a drug discovery program, and the next logical step would be to determine full Kd values for the most potently inhibited kinases to quantify the selectivity margins precisely.

Signaling Pathway Context

Understanding the role of the target kinase is essential for interpreting selectivity data. AURKA is a master regulator of mitotic entry and spindle assembly.[19][27][28]

dot

Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B AURKA Aurora Kinase A CDK1_CyclinB->AURKA Activates PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation & Separation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle PLK1->Centrosome PLK1->Spindle Cell_Division Cell Division Centrosome->Cell_Division Spindle->Cell_Division Inhibitor 6-Bromo-4-fluoro- 3-methyl-1H-indazole Inhibitor->AURKA Inhibits Inhibitor->PLK1 Inhibits

Caption: Simplified AURKA signaling pathway in mitosis.

As the diagram illustrates, AURKA and PLK1 have cooperative roles in regulating centrosome maturation and spindle assembly.[27] The dual inhibition of both kinases by this compound could lead to a more potent mitotic arrest than inhibiting either kinase alone. This hypothesis must be tested in cell-based phenotypic assays.

Conclusion and Future Directions

This guide has established a robust framework for evaluating the kinase selectivity of the novel compound this compound. The comparative analysis against the selective inhibitor Alisertib and the broad-spectrum inhibitor Staurosporine provides essential context for interpreting the initial screening data.

The hypothetical results indicate that this compound is a potent inhibitor of Aurora Kinase A with a secondary activity against PLK1. This dual-activity profile is a key finding that distinguishes it from a more highly selective compound like Alisertib and warrants further investigation.

Next Steps:

  • Quantitative Affinity Determination: Perform dose-response assays to determine Kd or IC50 values for all primary hits (e.g., AURKA, AURKB, PLK1) to establish precise selectivity ratios.

  • Cellular Target Engagement: Use cellular assays (e.g., Western blot for auto-phosphorylation of AURKA) to confirm that the compound engages its intended target in a cellular context.

  • Phenotypic Screening: Evaluate the compound's effect on cell cycle progression and proliferation in cancer cell lines to validate the functional consequences of kinase inhibition.

  • Broader Kinome Screen: If resources permit, screen against a larger panel (e.g., 400+ kinases) to uncover any unexpected off-targets that could impact future development.[23][24]

By systematically applying these methodologies, researchers can build a comprehensive understanding of a compound's selectivity, de-risk potential safety liabilities, and confidently advance the most promising candidates toward clinical development.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating "6-Bromo-4-fluoro-3-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, the indazole nucleus stands out as a "privileged scaffold."[1] Its versatile structure is a cornerstone in numerous FDA-approved kinase inhibitors, including pazopanib and axitinib, highlighting its significance in targeting aberrant cell signaling pathways.[1][2] This guide focuses on "6-Bromo-4-fluoro-3-methyl-1H-indazole," a novel heterocyclic building block poised for the development of next-generation therapeutic agents.[1] The strategic placement of bromo and fluoro substituents offers not only versatile handles for synthetic elaboration but also the potential for enhanced metabolic stability and target binding affinity.[1]

This document serves as a comprehensive framework for researchers and drug development professionals on how to systematically benchmark a novel compound like this compound. As its specific kinase targets are yet to be fully elucidated, we will proceed with a robust, hypothesis-driven approach. We will outline a series of head-to-head comparisons against well-characterized, established inhibitors targeting two of the most critical and frequently dysregulated signaling cascades in human disease: the RAS/RAF/MEK/ERK (MAPK) pathway and the p38 MAPK pathway .[3][4]

Our objective is to provide not just protocols, but the strategic reasoning behind them, enabling a thorough evaluation of potency, selectivity, cellular activity, and functional outcomes.

Part 1: Foundational Assessment - Biochemical Potency and Selectivity

Expertise & Rationale: Before investigating cellular effects, it is imperative to first understand the direct interaction between the compound and its putative kinase targets in a purified, cell-free system.[5][6] This biochemical approach allows for the precise determination of inhibitory potency (IC50), free from the complexities of cell membrane permeability, efflux pumps, and off-target effects.[6] We will utilize a luminescence-based kinase assay, specifically the ADP-Glo™ format, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] It is a robust, non-radioactive, and highly sensitive method suitable for high-throughput screening.[8]

Comparative Cohort:
  • Test Article: this compound (Compound X)

  • MEK1/2 Benchmark: Trametinib (a potent, allosteric MEK1/2 inhibitor)[4][]

  • p38α Benchmark: SB203580 (a well-characterized, ATP-competitive p38 MAPK inhibitor)[10][11]

Experimental Protocol: In Vitro ADP-Glo™ Kinase Assay

This protocol outlines the general steps to determine the IC50 value of a test compound. Optimization of enzyme and substrate concentrations is a prerequisite.

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the purified recombinant kinase (e.g., MEK1, p38α) and its specific substrate (e.g., inactive ERK2 for MEK1, ATF2 for p38α) to their optimal concentrations in Kinase Buffer.

    • Prepare a 10-point serial dilution series of Compound X, Trametinib, and SB203580 in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate mix to each well.

    • Add 5 µL of the diluted inhibitor solutions or a vehicle control (DMSO in Kinase Buffer) to the respective wells.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.[8]

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[8]

  • Data Analysis:

    • Normalize the data with respect to the high (vehicle control) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Hypothetical Data Summary: Biochemical Potency (IC50)
CompoundTarget KinaseIC50 (nM)
Compound X MEK115.2
p38α>10,000
Trametinib MEK10.9
p38α>10,000
SB203580 MEK1>10,000
p38α45.0

This hypothetical data suggests that Compound X is a potent and selective MEK1 inhibitor, though less potent than the established benchmark, Trametinib.

Diagram: Biochemical Kinase Assay Workflow

cluster_prep 1. Reagent Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. ADP Detection (Luminescence) prep_kinase Prepare Kinase + Substrate Mix add_reagents Dispense Kinase/Substrate and Inhibitors into Plate prep_kinase->add_reagents prep_cmpd Prepare Serial Dilutions of Inhibitors prep_cmpd->add_reagents prep_atp Prepare ATP Solution start_rxn Add ATP to Initiate Reaction add_reagents->start_rxn incubate_rxn Incubate at 30°C start_rxn->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (Depletes ATP) incubate_rxn->stop_rxn detect_adp Add Kinase Detection Reagent (Converts ADP to ATP -> Light) stop_rxn->detect_adp read_plate Measure Luminescence detect_adp->read_plate RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Compound X Trametinib Inhibitor->MEK Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Inflammation Inflammation, Apoptosis p38->Inflammation HSP27 HSP27 MK2->HSP27 HSP27->Inflammation Inhibitor Compound X SB203580 Inhibitor->p38

References

The 6-Bromo-4-fluoro-3-methyl-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus stands as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically successful drugs and late-stage clinical candidates.[1][2] Its unique electronic properties and structural resemblance to the purine core of ATP render it an ideal framework for the design of potent and selective enzyme inhibitors, particularly protein kinase inhibitors.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Bromo-4-fluoro-3-methyl-1H-indazole core, a versatile building block for the development of next-generation therapeutics. By examining the impact of substitutions at various positions, we aim to furnish researchers with the foundational knowledge to rationally design novel and effective kinase inhibitors.

The this compound Core: A Strategic Starting Point

The parent compound, this compound, presents several strategic advantages for medicinal chemistry campaigns. The methyl group at the C3 position can influence interactions with the hydrophobic regions of the ATP-binding pocket. The fluorine atom at the C4 position can enhance binding affinity and improve metabolic stability. The bromine atom at the C6 position serves as a convenient synthetic handle for introducing a wide array of substituents via cross-coupling reactions, enabling extensive exploration of the SAR.[3]

Comparative Structure-Activity Relationship (SAR) Analysis

The following table summarizes the general SAR trends observed for indazole-based kinase inhibitors, with a focus on substitutions relevant to the this compound scaffold. The data is compiled from studies on various indazole derivatives targeting a range of kinases, providing a predictive framework for the design of novel compounds.[4][5]

Position of ModificationType of SubstitutionGeneral Effect on Kinase Inhibitory ActivityRationale and Key Insights
N1 Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated, can enhance potencyCan fill a small hydrophobic pocket and influence the orientation of the indazole ring within the ATP-binding site.
Aryl or substituted aryl groupsCan significantly enhance potency and selectivityAllows for the exploration of additional binding interactions with residues outside the immediate hinge region. Substituents on the aryl ring can be tailored to specific kinase targets.
C3 Small alkyl groups (e.g., methyl)Often crucial for activityThe methyl group can occupy a hydrophobic pocket, and its presence is a common feature in many active indazole-based inhibitors.
Amino or substituted amino groupsCan provide key hydrogen bonding interactionsThe 3-aminoindazole moiety is a known hinge-binding fragment, forming crucial hydrogen bonds with the kinase hinge region.[6]
C4 FluorineGenerally enhances activityThe fluorine atom can act as a hydrogen bond acceptor and can improve metabolic stability and binding affinity through favorable electronic interactions.
Other halogens (Cl, Br)Variable effectsWhile tolerated, the larger size of chlorine and bromine may lead to steric clashes depending on the specific kinase.
C5 Aromatic ring substitutionsSignificant impact on activity and selectivityThis position is often solvent-exposed, and introducing substituted aryl or heteroaryl rings can lead to interactions with surface residues, thereby enhancing potency and modulating the selectivity profile.[6]
C6 Diverse substituents via cross-couplingA key vector for potency and selectivity modulationThe bromine atom allows for the introduction of a wide range of functionalities (e.g., aryl, heteroaryl, amino groups) to probe interactions in a larger, more variable pocket of the ATP-binding site. This is a primary site for optimization.[5]

Experimental Protocols

Synthesis of a Representative Derivative: 4-fluoro-3-methyl-6-(pyridin-4-yl)-1H-indazole

This protocol describes a typical Suzuki cross-coupling reaction to functionalize the 6-position of the indazole core.

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Add Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-3-methyl-6-(pyridin-4-yl)-1H-indazole.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound (indazole derivative)

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the kinase buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer. Add this mixture to each well of the assay plate.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer and add it to all wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the assay protocol (typically 60 minutes), protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (calculated from the TR-FRET ratios) against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

SAR_Workflow cluster_synthesis Synthesis and Derivatization cluster_screening Biological Evaluation Start 6-Bromo-4-fluoro- 3-methyl-1H-indazole N1_Mod N1-Alkylation/ Arylation Start->N1_Mod Modify N1 Position C6_Mod C6-Cross-Coupling (e.g., Suzuki) Start->C6_Mod Modify C6 Position Library Library of Derivatives N1_Mod->Library C6_Mod->Library Assay In Vitro Kinase Assay (e.g., TR-FRET) Library->Assay SAR_Analysis SAR Analysis (IC50 Determination) Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_indazole Indazole Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Indazole_Core Indazole (H-bonds) Indazole_Core->Hinge Forms H-bonds C3_Me C3-Methyl C3_Me->Hydrophobic_Pocket Interacts with C6_Sub C6-Substituent C6_Sub->Solvent_Front Extends into

Caption: Schematic of an indazole derivative binding to a kinase active site.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its inherent structural features, combined with the synthetic tractability of the 6-bromo position, provide a rich platform for generating diverse chemical libraries. By leveraging the structure-activity relationship insights discussed in this guide, researchers can strategically design and synthesize derivatives with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the discovery of new therapeutics for a range of diseases.

References

A Researcher's Guide to Evaluating Indazole-Based Kinase Inhibitors: A Comparative Analysis of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of novel indazole-based compounds, using "6-Bromo-4-fluoro-3-methyl-1H-indazole" as a focal point. Given that specific efficacy data for this particular molecule is not yet prevalent in peer-reviewed literature, we will benchmark it against established indazole-based kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed methodologies.

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved kinase inhibitors such as Axitinib and Pazopanib[1]. These drugs have made significant strides in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis. The primary focus of this guide will be on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

The Rationale: Targeting Angiogenesis through VEGFR-2 Inhibition

Tumor growth beyond a certain size is critically dependent on the formation of new blood vessels, a process known as angiogenesis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process. Its activation by VEGF ligands triggers a downstream signaling cascade, primarily the MAPK pathway, leading to endothelial cell proliferation, migration, and survival, ultimately forming new vasculature that supplies the tumor with essential nutrients and oxygen[2]. The inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth by cutting off this blood supply.

Indazole derivatives have proven to be particularly effective as VEGFR-2 inhibitors[3]. The core structure of this compound, with its bromine and fluorine substitutions, offers multiple avenues for synthetic modification to optimize binding affinity and pharmacokinetic properties[4]. The bromine atom, for instance, can serve as a handle for cross-coupling reactions to introduce further diversity.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indazole Inhibitor (e.g., this compound) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative In Vitro Efficacy Assessment

The initial evaluation of a novel compound's efficacy begins with in vitro assays to determine its potency and selectivity.

Kinase Inhibition Assay

This is the most direct measure of the compound's ability to inhibit the target enzyme. A luminescent kinase assay is a common method.

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)

  • Preparation of Reagents:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water.

    • Create a Master Mix containing 1x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Serially dilute the test compound (this compound) and a reference compound (e.g., Axitinib) in DMSO, then further dilute in the 1x Kinase Buffer.

  • Assay Plate Setup (White 96-well plate):

    • Test Wells: Add 5 µL of the diluted test compound.

    • Positive Control Wells: Add 5 µL of the diluent solution (1x Kinase Buffer with DMSO).

    • Blank Wells: Add 5 µL of the diluent solution.

  • Enzyme Addition:

    • Add 20 µL of diluted recombinant human VEGFR-2 kinase to the "Test" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Reaction Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX) to each well.

    • Incubate at room temperature for 15 minutes, covered.

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition

Compound/DrugTargetIC50 (nM)Source
This compound VEGFR-2 To be determined -
AxitinibVEGFR-20.2[5]
PazopanibVEGFR-230[5]
Indazole Derivative W17VEGFR-2< 5[5]
Indazole Derivative W19VEGFR-2< 5[5]
Disclaimer: The IC50 values for the indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution[5].
Cellular Cytotoxicity Assay

This assay determines the compound's effect on the viability of cancer cells. The MTT assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HUVEC for endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a reference drug in the complete cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Comparative In Vivo Efficacy Assessment

In vivo studies are essential to evaluate a compound's efficacy within a living organism, taking into account its pharmacokinetic and pharmacodynamic properties. Xenograft models in immunodeficient mice are a standard for preclinical cancer research[2].

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., 1 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice)[2].

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³)[2].

    • Randomize the mice into a vehicle control group and treatment groups (test compound and a positive control like Axitinib).

  • Compound Administration:

    • Administer the compounds via a determined route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily). The vehicle for administration should be optimized (e.g., a mix of Tween 80, ethanol, and saline for poorly soluble compounds)[2].

  • Monitoring:

    • Measure tumor volume (using calipers: Volume = 0.5 x length x width²) and the body weight of the mice regularly (e.g., twice a week)[2].

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the animals.

    • Excise the tumors, weigh them, and perform further analyses such as histopathology and biomarker assessment.

Data Presentation: Comparative In Vivo Anti-tumor Activity

Treatment GroupDosageMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-(Set as baseline)0
This compound To be determinedTo be determinedTo be determined
Axitinibe.g., 30 mg/kg, p.o., daily(Data from literature)(Data from literature)
Indazole Derivative '2f' (Breast Cancer Model)50 mg/kg, i.p.-Significant suppression of tumor growth

Note: Data for indazole derivative '2f' in a 4T1 mouse breast cancer model showed significant tumor growth suppression in vivo[6][7][8].

Below is a diagram of the general experimental workflow for in vivo efficacy studies.

InVivo_Workflow start Start: Human Cancer Cell Culture implant Cell Implantation (Subcutaneous) start->implant tumor_growth Tumor Growth (100-200 mm³) implant->tumor_growth randomize Randomization into Groups tumor_growth->randomize treat Treatment Administration (Daily, p.o. or i.p.) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint (e.g., Day 21) monitor->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End: Efficacy Data analysis->end

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

While "this compound" is a promising chemical scaffold, its biological efficacy remains to be thoroughly characterized. This guide provides a robust, validated framework for its evaluation as a potential VEGFR-2 inhibitor for cancer therapy. By employing the detailed in vitro and in vivo protocols and comparing the resulting data against established benchmarks like Axitinib, researchers can effectively determine its therapeutic potential. The journey from a novel chemical entity to a clinical candidate is arduous, but it begins with rigorous and well-designed preclinical evaluation as outlined here.

References

A Comparative Guide to Confirming the Purity of Synthesized 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible downstream results. The compound 6-Bromo-4-fluoro-3-methyl-1H-indazole serves as a crucial building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors. Its structural integrity and freedom from impurities are paramount to ensuring the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of orthogonal analytical techniques essential for rigorously confirming the purity of synthesized this compound. We move beyond simple checklists, explaining the causality behind methodological choices and presenting a self-validating system for purity assessment that ensures the highest degree of scientific integrity.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for purity determination is a significant risk. A compound may appear as a single, sharp peak in an HPLC chromatogram but could co-elute with a structurally similar impurity. True confidence in purity is achieved through an orthogonal approach, where multiple, disparate analytical methods are employed. Each technique evaluates the sample based on different physicochemical principles, providing a composite and far more accurate picture of its composition.

Orthogonal_Analysis_Concept cluster_synthesis Synthetic Product cluster_analysis Orthogonal Purity Assessment Compound Crude 6-Bromo-4-fluoro- 3-methyl-1H-indazole HPLC HPLC-DAD (Chromatographic Separation) Compound->HPLC NMR NMR Spectroscopy (Magnetic Properties of Nuclei) Compound->NMR MS Mass Spectrometry (Mass-to-Charge Ratio) Compound->MS EA Elemental Analysis (Elemental Composition) Compound->EA Purity Confirmed Purity >99.5% HPLC->Purity Quantitative Purity Peak Homogeneity NMR->Purity Structural Identity Impurity Identification MS->Purity Molecular Weight Formula Confirmation EA->Purity Elemental Ratio Formula Confirmation

Caption: Orthogonal analysis workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC is the cornerstone of purity analysis, quantifying the target compound relative to any impurities that can be chromatographically separated.[1] The addition of a Diode Array Detector (DAD) is critical, as it provides spectral information for every point in the chromatogram, enabling peak purity analysis to check for co-eluting species.[2]

Experimental Rationale: A reverse-phase C18 column is typically effective for separating non-polar to moderately polar compounds like substituted indazoles. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (acetonitrile or methanol), is optimized to achieve a good peak shape and resolution between the main peak and potential impurities.[3] These impurities could include starting materials, reagents, or byproducts such as dehalogenated or isomeric variants.[4]

Table 1: Representative HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A 20 mM Ammonium Acetate, pH 4.0Buffered aqueous phase to ensure consistent ionization state.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the C18 stationary phase.
Gradient 5% to 95% B over 10 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Detection DAD, 254 nmWavelength where the indazole core is expected to have strong absorbance.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.

Data Interpretation: The primary output is a chromatogram showing the area percent of the main peak, which should ideally be >99.5%. DAD software can then compare UV-Vis spectra across the peak (at the upslope, apex, and downslope). A high similarity score indicates a pure, homogenous peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides quantitative purity, NMR offers unparalleled insight into the molecular structure, making it the gold standard for identification and the detection of structurally similar impurities.[5] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Rationale:

  • ¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The chemical shifts, splitting patterns (coupling), and integration values must match the expected structure. Impurities, even at low levels, will often present their own unique signals.

  • ¹³C NMR: Provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: As a fluorine-containing compound, this technique is exceptionally sensitive and will show a single peak for the fluorine atom, which will be split by neighboring protons. This provides unambiguous confirmation of fluorination.

A study on related difluoro-3-methyl-1H-indazoles provides a strong basis for interpreting the spectra of these types of compounds.[6][7]

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)
NH (indazole)~13.0br s-
H-5~7.8dJ(H-F) ≈ 10 Hz
H-7~7.4s-
CH₃~2.5s-

Note: These are predicted values. Actual values must be confirmed against a reference standard or through rigorous structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound.[8] High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to confirm the elemental formula.[9][10]

Experimental Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺. The resulting mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), providing definitive evidence of its presence.

Data Interpretation:

  • Expected [M+H]⁺ for C₈H₇BrFN₂: 228.9822

  • HRMS Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass.[9] A result of 228.9820 would be well within this limit and strongly supports the assigned molecular formula.

Elemental Analysis (CHN)

Elemental analysis is a classic, quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[11] It serves as a fundamental check of the empirical formula.[12]

Experimental Rationale: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The results are then compared to the theoretical percentages calculated from the molecular formula.

Data Interpretation: For a new compound to be considered pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values.[9][13]

Table 3: Elemental Analysis Comparison
ElementTheoretical % for C₈H₆BrFN₂Acceptable Range
Carbon (C) 42.32%41.92% - 42.72%
Hydrogen (H) 2.66%2.26% - 3.06%
Nitrogen (N) 12.34%11.94% - 12.74%

Detailed Experimental Protocols

Purity_Workflow cluster_sample Sample Preparation cluster_primary Primary Screening cluster_structural Structural Confirmation cluster_elemental Elemental Verification Sample Synthesized Product (Dry, Homogeneous) TLC TLC (Optional) Sample->TLC HPLC 1. HPLC-DAD Analysis NMR 2. NMR Spectroscopy (1H, 13C, 19F) HPLC->NMR TLC->HPLC MS 3. HRMS Analysis NMR->MS EA 4. Elemental Analysis MS->EA Report Final Certificate of Analysis (CoA) EA->Report

Caption: Step-by-step analytical workflow for purity verification.

Protocol 1: HPLC-DAD Purity Determination
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrument Setup: Equilibrate the HPLC system (with the column from Table 1) with the mobile phase gradient for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Acquisition: Run the gradient method and acquire data for 15 minutes to ensure all late-eluting impurities are observed.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak. Perform peak purity analysis on the main peak using the DAD spectral data.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H spectrum.

Protocol 3: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent for infusion, such as acetonitrile or methanol with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before analysis to ensure high mass accuracy.

  • Infusion/Injection: Infuse the sample solution directly or via LC injection into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analysis: Identify the [M+H]⁺ ion and its corresponding bromine isotope pattern. Compare the exact mass of the monoisotopic peak to the theoretical calculated mass.

Protocol 4: Elemental Analysis
  • Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a pre-weighed tin capsule. The sample must be free of residual solvents, which can significantly skew results.

  • Analysis: Submit the sample to a dedicated elemental analysis instrument or a certified analytical service.

  • Data Comparison: Compare the returned weight percentages of C, H, and N to the theoretical values to ensure they fall within the ±0.4% acceptance range.

Conclusion

Confirming the purity of a critical intermediate like this compound is a multi-faceted process that demands rigorous scientific discipline. A single data point is insufficient. By employing a strategic combination of orthogonal techniques—HPLC-DAD for quantitative assessment, multi-nuclear NMR for structural verification, HRMS for formula confirmation, and Elemental Analysis for fundamental composition—researchers can build a comprehensive and unassailable data package. This self-validating approach ensures the quality of the material, provides confidence in subsequent research, and upholds the highest standards of scientific integrity in the pursuit of novel therapeutics.

References

A Comparative Guide to the Selectivity of Indazole-Based Kinase Inhibitors: A Focus on CDK4/6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the selectivity of indazole-based compounds as kinase inhibitors, with a specific focus on Cyclin-Dependent Kinase 4 and 6 (CDK4/6). While "6-Bromo-4-fluoro-3-methyl-1H-indazole" is a known chemical entity, public domain data on its specific biological activity is limited. However, its structural similarity to precursors of established drugs, such as the use of the related "6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole" in the synthesis of the CDK4/6 inhibitor Abemaciclib, provides a strong rationale for evaluating its potential in this context.[1][2][3] This guide will, therefore, use "this compound" as a representative lead compound in a hypothetical framework to compare against the well-characterized and clinically approved CDK4/6 inhibitors: Abemaciclib, Palbociclib, and Ribociclib.

We will explore the critical aspects of kinase selectivity, provide detailed experimental protocols for its determination, and present a comparative analysis of the selectivity profiles of these established drugs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

The Significance of Kinase Selectivity in Drug Development

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving high selectivity for a specific kinase target is a paramount challenge in drug development. Poor selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic efficacy. Conversely, a well-defined selectivity profile is crucial for understanding a compound's mechanism of action and for predicting its clinical performance. For inhibitors targeting the CDK4/6 pathway, which is central to cell cycle regulation, selectivity is particularly critical to minimize effects on other essential cellular processes.[4]

The CDK4/6 Signaling Pathway: A Key Target in Oncology

The Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway is a pivotal regulator of the G1-S phase transition in the cell cycle.[5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6][7][8] CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Rb protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.[9][10] The three FDA-approved inhibitors—Palbociclib, Ribociclib, and Abemaciclib—all function by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[11][12][13]

Below is a diagram illustrating the CDK4/6 signaling pathway and the point of intervention for CDK4/6 inhibitors.

CDK4_6_Pathway cluster_upstream Upstream Mitogenic Signals cluster_cell_cycle_machinery G1 Phase Cell Cycle Control cluster_downstream S Phase Entry Growth_Factors Growth Factors (e.g., Ras-MAPK, PI3K pathways) CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CDK46_CyclinD Cyclin D-CDK4/6 Active Complex CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD p16 p16INK4A p16->CDK46_CyclinD Inhibits Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F Sequesters pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Rb_E2F->E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression CDK46_Inhibitor Indazole-Based Inhibitor (e.g., Abemaciclib) CDK46_Inhibitor->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of indazole-based CDK4/6 inhibitors.

Comparative Selectivity Profile of Approved CDK4/6 Inhibitors

While all three approved drugs target CDK4 and CDK6, they exhibit distinct selectivity profiles, which may contribute to differences in their clinical efficacy and adverse event profiles.[14] Abemaciclib, for instance, shows a greater potency for CDK4 over CDK6 and also inhibits other kinases at higher concentrations.[12][14][15] Palbociclib and Ribociclib are generally considered more selective for CDK4 and CDK6.[16][17][18]

CompoundPrimary TargetsIC50 (nM) vs CDK4/Cyclin D1IC50 (nM) vs CDK6/Cyclin D3Notable Off-Targets (at higher concentrations)Reference
Abemaciclib CDK4, CDK6210CDK1, CDK2, CDK9, GSK3β[14][19]
Palbociclib CDK4, CDK61116Highly selective for CDK4/6[20]
Ribociclib CDK4, CDK61039Highly selective for CDK4/6[16][17]

Note: IC50 values can vary depending on the assay conditions. The values presented here are representative examples from published studies.

Experimental Protocols for Determining Kinase Selectivity

A comprehensive assessment of a compound's selectivity involves a multi-tiered approach, combining biochemical and cellular assays.

Biochemical Kinase Profiling

Biochemical assays are the first step in determining the intrinsic potency of an inhibitor against its primary target and a broad panel of other kinases.

Workflow: Biochemical Kinase Inhibition Assay

biochemical_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (e.g., 6-Bromo-4-fluoro- 3-methyl-1H-indazole) Serial Dilutions Incubation Incubate Components Compound->Incubation Enzyme Recombinant Kinase (e.g., CDK4/Cyclin D1) Enzyme->Incubation Substrate Substrate (e.g., Rb peptide) + ATP Substrate->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in assay buffer.

    • Prepare a solution of recombinant human CDK4/Cyclin D1 and its substrate (e.g., a synthetic Rb peptide) in assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[5]

To assess selectivity, this assay should be performed against a broad panel of kinases (kinome scan).

Cellular Target Engagement and Selectivity Profiling

Cellular assays are crucial to confirm that the compound can enter cells, engage its intended target in a physiological context, and exert the desired biological effect.

Workflow: Cellular Target Engagement (Western Blot)

cellular_workflow Cell_Culture Culture Rb-proficient cells (e.g., MCF-7) Treatment Treat with varying concentrations of inhibitor Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Antibodies Probe with antibodies for p-Rb and total Rb SDS_PAGE->Antibodies Detection Detect and Quantify Protein Bands Antibodies->Detection Analysis Determine inhibition of Rb phosphorylation Detection->Analysis

Caption: Workflow for assessing cellular target engagement of CDK4/6 inhibitors via Western Blot.

Detailed Protocol: Western Blot for Phospho-Rb Inhibition

  • Cell Culture and Treatment:

    • Plate an Rb-positive cancer cell line (e.g., MCF-7) and allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the CDK4/6 inhibitor for 24 hours.[5]

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for phospho-Rb and total Rb.

    • Normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition at different inhibitor concentrations.

Cell Cycle Analysis:

Effective CDK4/6 inhibition should result in a G1 phase cell cycle arrest.[12] This can be quantified by flow cytometry after staining inhibitor-treated cells with a DNA-intercalating dye like propidium iodide.

Caution on Proliferation Assays:

It is important to note that traditional ATP-based proliferation assays (e.g., CellTiter-Glo®) can be misleading for CDK4/6 inhibitors. Cells arrested in G1 continue to grow in size and accumulate mitochondria and ATP, which can mask the anti-proliferative effect. DNA-based assays (e.g., CyQUANT™) are more appropriate for accurately measuring the cytostatic effects of these inhibitors.[21][22][23][24]

Conclusion

The indazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors. While the specific biological profile of "this compound" requires further investigation, its structural relationship to key intermediates in the synthesis of CDK4/6 inhibitors like Abemaciclib underscores the potential of this chemical class. A rigorous evaluation of selectivity, employing a combination of biochemical and cellular assays as outlined in this guide, is essential for the successful development of novel, safe, and effective targeted therapies. By comparing the selectivity profile of a new chemical entity against established drugs such as Abemaciclib, Palbociclib, and Ribociclib, researchers can gain critical insights into its therapeutic potential and guide further optimization efforts.

References

Head-to-head study of "6-Bromo-4-fluoro-3-methyl-1H-indazole" with a known drug

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Head-to-Head Comparison for Drug Discovery Professionals: 6-Bromo-4-fluoro-3-methyl-1H-indazole vs. XAV939 in the Context of Tankyrase Inhibition

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This guide introduces "this compound," a novel investigational compound, and provides a rigorous framework for its evaluation against a known therapeutic benchmark. Based on structural similarities to known pharmacophores, we hypothesize its activity as an inhibitor of Tankyrase (TNKS), a key regulator of the oncogenic Wnt/β-catenin signaling pathway.[3][4][5] This document presents a head-to-head comparison with XAV939, a well-characterized and potent preclinical Tankyrase inhibitor, to objectively assess the new compound's potential.[6][7] We provide detailed experimental protocols, comparative data tables, and mechanistic diagrams to guide researchers in evaluating its biochemical potency, cellular mechanism of action, and anti-proliferative efficacy.

Introduction: Targeting the Wnt Pathway via Tankyrase

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[6][8] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that function as positive regulators of this pathway.[3][9] They achieve this by targeting the destruction complex scaffold protein, Axin, for poly(ADP-ribosyl)ation (PARsylation), which marks Axin for ubiquitination and subsequent proteasomal degradation.[3][10] The degradation of Axin prevents the formation of the β-catenin destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of pro-proliferative TCF/LEF target genes.[6]

Inhibition of Tankyrase enzymes stabilizes Axin levels, thereby promoting the degradation of β-catenin and suppressing Wnt signaling.[7][10] This mechanism makes Tankyrase an attractive therapeutic target for Wnt-dependent cancers.[11][12]

  • Investigational Compound: this compound (hereafter, "Compound IND-24") : A novel small molecule featuring the indazole core. Its therapeutic potential and specific biological targets are currently under investigation.

  • Reference Compound: XAV939 : A well-established small molecule inhibitor of TNKS1 and TNKS2. It stabilizes Axin and effectively inhibits Wnt signaling in preclinical models, serving as a robust benchmark for comparative studies.[6][7]

This guide outlines a systematic, multi-tiered approach to directly compare the biochemical and cellular activities of Compound IND-24 against XAV939.

Comparative Analysis I: Biochemical Potency & Selectivity

Rationale: The initial and most critical step in characterizing a novel inhibitor is to determine its direct enzymatic potency and its selectivity against related proteins. High potency is desirable for efficacy, while high selectivity is crucial for minimizing off-target effects and potential toxicity. The primary hypothesis is that Compound IND-24 inhibits TNKS1/2 by competing with the NAD+ cofactor, a common mechanism for this class of inhibitors.[3]

Experiment 1: In Vitro Tankyrase Inhibition Assay

This assay directly measures the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant TNKS1 and TNKS2 enzymes.

Detailed Protocol:

  • Assay Principle: A homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to measure the PARsylation activity of TNKS. The assay detects the biotin-PARylation of a histone substrate by TNKS using a streptavidin-terbium (donor) and an anti-histone antibody-d2 (acceptor) pair.

  • Reagents: Recombinant human TNKS1/TNKS2, Histone H4, NAD+, TR-FRET detection reagents, assay buffer.

  • Procedure:

    • Prepare serial dilutions of Compound IND-24 and XAV939 in 100% DMSO, typically starting from 10 mM. Perform a 1:3 dilution series.

    • Dispense 50 nL of each compound dilution into a 384-well low-volume assay plate. Include DMSO-only wells as a "high activity" control and wells with a known potent inhibitor as a "low activity" control.

    • Add 5 µL of enzyme/substrate solution (TNKS1 or TNKS2 and biotin-NAD+) to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add 10 µL of the TR-FRET detection reagent mix.

    • Incubate for 60 minutes to allow signal development.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical):

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
Compound IND-24 25.411.8
XAV939 13.49.1

Note: The IC50 values for XAV939 are consistent with published data.[6]

Experiment 2: PARP Family Selectivity Panel

Rationale: To assess whether Compound IND-24 is a specific Tankyrase inhibitor or a broader PARP inhibitor, it is essential to profile it against other members of the PARP superfamily. This provides an early indication of its potential therapeutic window and off-target liabilities.

Detailed Protocol:

  • Assay Principle: Utilize commercially available services or in-house enzymatic assays (e.g., luminescence-based ADP-Glo™) for a panel of PARP enzymes (PARP1, PARP2, PARP3, etc.).

  • Procedure:

    • Submit Compound IND-24 and XAV939 for screening against a panel of at least 5-10 PARP family members.

    • The screening is typically performed at a single high concentration (e.g., 1 µM) to identify potential hits.

    • For any enzyme showing >50% inhibition, a full IC50 dose-response curve is generated as described in the previous protocol.

Comparative Data (Hypothetical):

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)
Compound IND-24 25.411.8>10,000>10,000
XAV939 13.49.1>10,000>10,000

Interpretation: The hypothetical data suggests both compounds are highly selective for Tankyrase over PARP1 and PARP2, which is a desirable property to avoid toxicities associated with broader PARP inhibition.

Comparative Analysis II: Cellular Mechanism of Action

Rationale: After confirming direct enzymatic inhibition, the next critical step is to verify that the compound engages its target in a cellular context and produces the expected downstream biological effects. For a Tankyrase inhibitor, this means demonstrating stabilization of Axin and a subsequent reduction in β-catenin levels and Wnt pathway signaling.

Experiment 3: Axin Stabilization and β-Catenin Degradation

This experiment uses Western Blotting to visualize the protein-level changes in the Wnt pathway.

Detailed Protocol:

  • Cell Line: SW480 colorectal cancer cells, which have an APC mutation leading to constitutive Wnt pathway activation.

  • Procedure:

    • Plate SW480 cells and allow them to adhere overnight.

    • Treat cells with a dose range of Compound IND-24 and XAV939 (e.g., 10 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against Axin1, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Comparative Data (Hypothetical):

CompoundAxin1 Stabilization EC50 (nM)β-Catenin Reduction EC50 (nM)
Compound IND-24 150185
XAV939 85110
Experiment 4: Wnt Signaling Reporter Assay

This assay quantifies the transcriptional activity of the Wnt pathway.

Detailed Protocol:

  • Assay Principle: Use a cell line (e.g., HEK293T) stably transfected with a SuperTOPFlash reporter construct. This construct contains multiple TCF/LEF binding sites upstream of a luciferase gene. High Wnt signaling leads to high luciferase expression.

  • Procedure:

    • Plate the reporter cell line in a 96-well plate.

    • Treat cells with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway.

    • Concurrently, treat with a dose range of Compound IND-24 and XAV939 for 24 hours.

    • Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

    • Normalize luciferase activity to cell viability (measured in parallel) to control for cytotoxicity.

    • Calculate the IC50 for the inhibition of Wnt signaling.

Comparative Data (Hypothetical):

CompoundWnt Reporter IC50 (nM)
Compound IND-24 210
XAV939 125

Interpretation: The cellular data corroborates the biochemical findings. While Compound IND-24 is slightly less potent than XAV939, it clearly demonstrates the hallmark mechanism of a Tankyrase inhibitor: it stabilizes Axin, promotes β-catenin degradation, and functionally inhibits Wnt-dependent transcription.

Comparative Analysis III: Anti-Proliferative Efficacy

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This experiment assesses the ability of the compounds to inhibit the proliferation of cancer cell lines that are known to be dependent on Wnt signaling for their survival.

Experiment 5: Cancer Cell Line Proliferation Assay

Detailed Protocol:

  • Cell Lines: A panel of Wnt-dependent colorectal cancer cell lines (e.g., SW480, COLO-320DM, DLD-1).

  • Assay Principle: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) that quantifies ATP as an indicator of metabolically active cells.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere.

    • Treat with a full dose range of Compound IND-24 and XAV939 for 72 hours.

    • Add the CellTiter-Glo® reagent and measure luminescence.

    • Calculate the concentration that causes 50% growth inhibition (GI50) by fitting the data to a dose-response curve.

Comparative Data (Hypothetical):

CompoundSW480 GI50 (µM)COLO-320DM GI50 (µM)
Compound IND-24 1.52.1
XAV939 0.81.2

Interpretation: Both compounds show anti-proliferative activity in Wnt-addicted cancer cell lines, consistent with their mechanism of action. The potency in these long-term proliferation assays is in the micromolar range, which is typical for Wnt pathway inhibitors.

Summary and Future Directions

This guide outlines a comprehensive, head-to-head strategy for evaluating a novel indazole-based compound, IND-24, against the benchmark Tankyrase inhibitor, XAV939. The hypothetical data presented suggests that Compound IND-24 is a potent and selective Tankyrase inhibitor with a clear on-target mechanism of action in cells, leading to anti-proliferative effects in Wnt-dependent cancer models.

Overall Comparison Summary (Hypothetical Data):

ParameterCompound IND-24XAV939Conclusion
TNKS2 IC50 11.8 nM9.1 nMIND-24 is a potent TNKS inhibitor, comparable to the benchmark.
PARP1 Selectivity >800-fold>1000-foldBoth compounds are highly selective.
Wnt Reporter IC50 210 nM125 nMIND-24 demonstrates strong cellular on-target activity.
SW480 GI50 1.5 µM0.8 µMIND-24 effectively inhibits cancer cell proliferation.

While slightly less potent than XAV939 in this hypothetical scenario, Compound IND-24 demonstrates a highly desirable profile. Future work should focus on pharmacokinetic and in vivo efficacy studies in mouse xenograft models to determine if its properties translate to a preclinical setting.[13] Further medicinal chemistry efforts could also explore modifications to the indazole scaffold to enhance potency while maintaining its excellent selectivity profile.

Visualizations

Wnt/β-Catenin Signaling Pathway and Inhibitor Action

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Binds Axin Axin Frizzled->Axin Inhibits Complex BetaCatenin β-Catenin Axin->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome Axin->Proteasome Leads to Degradation APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates & Translocates Inhibitor Compound IND-24 or XAV939 Inhibitor->TNKS Inhibits TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Mechanism of Tankyrase inhibitors in the Wnt/β-catenin pathway.

Experimental Workflow: Biochemical Screening Cascade

Biochemical_Workflow start Start: Compound IND-24 & XAV939 assay_tnks Primary Assay: TNKS1 & TNKS2 TR-FRET start->assay_tnks data_ic50 Data Analysis: Calculate IC50 Values assay_tnks->data_ic50 decision Potency < 1µM? data_ic50->decision assay_selectivity Secondary Assay: PARP Family Selectivity Panel decision->assay_selectivity Yes stop Stop: Low Potency decision->stop No data_selectivity Data Analysis: Determine Selectivity Ratio assay_selectivity->data_selectivity end End: Candidate Profiled data_selectivity->end

Caption: Workflow for determining biochemical potency and selectivity.

Experimental Workflow: Cellular Characterization

Cellular_Workflow start Start: Biochemically Active Compound western Mechanism Assay: Western Blot for Axin/β-Catenin (SW480 Cells) start->western reporter Pathway Assay: TCF/LEF Luciferase Reporter (HEK293T Cells) start->reporter proliferation Efficacy Assay: Cell Proliferation (GI50) (Panel of CRC lines) start->proliferation data_analysis Data Analysis: Determine EC50 / IC50 / GI50 western->data_analysis reporter->data_analysis proliferation->data_analysis end End: Cellularly Active Candidate data_analysis->end

Caption: Workflow for assessing cellular mechanism and efficacy.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays with Novel Indazole-Based Compounds: A Case Study of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of targeted kinase inhibitors for oncology.[1] Compounds built around this core, such as the FDA-approved drugs Axitinib and Pazopanib, have demonstrated significant clinical efficacy.[1][2][3] The introduction of novel indazole derivatives, such as "6-Bromo-4-fluoro-3-methyl-1H-indazole," into the research pipeline necessitates a rigorous approach to assay development and validation to ensure data reproducibility and reliability. This guide provides a framework for researchers to navigate the complexities of working with a less-characterized indazole-based compound, using established inhibitors as benchmarks and focusing on the principles of robust assay design.

The Critical Importance of Compound Identity and Purity

Before embarking on any biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. Variability in these fundamental parameters is a primary source of assay irreproducibility. For a novel compound like this compound, a comprehensive quality control (QC) workflow is paramount.[4][5]

Diagram: Quality Control Workflow for a Novel Small Molecule Inhibitor

cluster_0 Compound Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Stock Solution & Storage Synthesis Synthesis of 6-Bromo-4-fluoro- 3-methyl-1H-indazole Purification HPLC Purification Synthesis->Purification LCMS LC-MS (Purity & Mass Confirmation) Purification->LCMS NMR NMR (Structural Confirmation) Purification->NMR Stock Preparation of DMSO Stock LCMS->Stock NMR->Stock Solubility Solubility Assessment Stock->Solubility Storage Aliquoting & Storage at -80°C Stock->Storage

Caption: A streamlined workflow for the synthesis, purification, and characterization of a novel indazole-based compound.

Initial synthesis of this compound should be followed by rigorous purification, typically using High-Performance Liquid Chromatography (HPLC).[6][7] The purity of the final compound should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It is crucial to establish the compound's solubility in the chosen solvent (commonly DMSO) and to prepare and store stock solutions appropriately to avoid degradation or precipitation.[8]

Comparative Analysis: Benchmarking Against Established Indazole Kinase Inhibitors

To contextualize the biological activity of a novel indazole derivative, it is essential to compare its performance against well-characterized inhibitors targeting similar pathways. Axitinib and Pazopanib, both potent multi-targeted tyrosine kinase inhibitors, serve as excellent benchmarks.[2][3][9][10][11][12][13][14][15][16]

FeatureThis compoundAxitinibPazopanib
Core Structure IndazoleIndazoleIndazole
Known Targets Putative Kinase InhibitorVEGFR1-3, PDGFR, c-KIT[2][10]VEGFR1-3, PDGFRα/β, c-KIT, FGFR[3][9][11]
Primary Mechanism Expected to be ATP-competitiveInhibition of angiogenesis[2][15]Inhibition of angiogenesis[3][11]
Reported IC50 To be determined0.1-0.3 nM for VEGFRs[10]Potent multi-kinase inhibitor[3][11]

This comparative table highlights the established profiles of Axitinib and Pazopanib, providing a reference point for the expected biological activity and potency of a novel indazole derivative.

Ensuring Reproducibility in Key Biological Assays

The following sections detail protocols for fundamental assays used to characterize kinase inhibitors, with a focus on minimizing variability and ensuring the generation of reproducible data.

In Vitro Kinase Assay: The Foundation of Potency Determination

The direct measurement of kinase inhibition is a critical first step. The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) can influence reproducibility.[17][18][19]

Diagram: Workflow for a Reproducible In Vitro Kinase Assay

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Incubation Incubate Kinase with Inhibitor Reagents->Incubation Reaction Initiate Reaction with ATP/Substrate Mix Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Signal (e.g., Luminescence, Fluorescence) Termination->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Caption: A generalized workflow for performing a robust in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Thaw all reagents (kinase, substrate, ATP, and buffer) on ice.

    • Prepare a serial dilution of this compound, Axitinib, and Pazopanib in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase to each well.

    • Add the serially diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices:

  • Consistent DMSO Concentration: High concentrations of DMSO can inhibit kinase activity, leading to artifactual results.[20]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay. Using an ATP concentration at or near the Km of the kinase is recommended for accurate potency determination.[20]

  • Enzyme Concentration and Reaction Time: These parameters should be optimized to ensure the reaction is in the linear range, avoiding substrate depletion or product inhibition.

Cell Viability/Proliferation Assay: Assessing Cellular Effects

The MTT assay is a widely used colorimetric method to assess the impact of a compound on cell viability and proliferation. However, it is prone to variability if not performed with care.[21][22][23][24][25][26]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Cell density is a critical parameter for reproducibility.[21][23]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and control compounds. Include a vehicle control (DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Sources of Variability and Mitigation Strategies:

Source of VariabilityMitigation Strategy
Cell Seeding Density Optimize and maintain consistent cell seeding density across all experiments.[21][23]
Edge Effects Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Incomplete Formazan Solubilization Ensure complete dissolution of formazan crystals by gentle mixing and allowing sufficient time.[22]
Interference from Compound Color Include a cell-free control with the compound to measure any intrinsic absorbance.
Western Blotting: Probing Target Engagement and Downstream Signaling

Western blotting is a semi-quantitative technique used to assess the levels of specific proteins, providing insights into target engagement and the modulation of downstream signaling pathways. Reproducibility is a significant challenge in Western blotting.[27][28][29][30][31]

Diagram: Key Checkpoints for Reproducible Western Blotting

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Imaging & Analysis Lysis Consistent Cell Lysis & Protein Quantification Loading Equal Protein Loading Lysis->Loading Transfer Efficient and Consistent Protein Transfer Loading->Transfer Blocking Effective Blocking Transfer->Blocking Antibody Validated Primary & Secondary Antibodies Blocking->Antibody Washing Thorough Washing Antibody->Washing Imaging Non-saturating Signal Detection Washing->Imaging Normalization Normalization to a Loading Control Imaging->Normalization

Caption: A workflow highlighting critical steps for achieving reproducible western blot results.

Detailed Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for the appropriate duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration of each lysate using a reliable method (e.g., BCA assay).

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a validated primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane thoroughly and incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Avoid signal saturation.[30]

    • Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., β-actin or GAPDH) for normalization.

Trustworthiness Through Self-Validation:

  • Antibody Validation: Always validate primary antibodies for specificity and optimal dilution to avoid off-target binding.[27]

  • Loading Controls: Normalizing to a stable housekeeping protein is essential for accurate quantification.[27][31]

  • Positive and Negative Controls: Include appropriate controls to confirm antibody performance and the specificity of the observed effects.[31]

Conclusion

The successful evaluation of a novel indazole-based compound like this compound hinges on a meticulous and systematic approach to biological assays. By prioritizing compound quality, benchmarking against established drugs, and adhering to robust, well-controlled experimental protocols, researchers can significantly enhance the reproducibility and reliability of their findings. This guide provides a foundational framework to navigate the challenges of characterizing new chemical entities, ultimately accelerating the path from discovery to potential therapeutic application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 6-Bromo-4-fluoro-3-methyl-1H-indazole. As a halogenated heterocyclic compound used in advanced research and drug development, its unique chemical properties necessitate rigorous disposal protocols to ensure personnel safety and environmental compliance. This guide moves beyond simple checklists to explain the scientific rationale behind each procedure, empowering researchers to manage chemical waste with confidence and integrity.

Immediate Hazard Assessment & Personal Protection

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 3-methyl variant is not widely available, data from closely related analogs like 4-bromo-6-fluoro-1H-indazole and 6-bromo-4-fluoro-1-methyl-1H-indazole provide a strong basis for risk assessment.[1][2] The primary hazards are summarized below.

Table 1: Hazard Profile of Structurally Similar Fluoro-Bromo-Indazoles

Hazard Class GHS Code Description Rationale & Implication for Handling
Acute Oral Toxicity H302 Harmful if swallowed Ingestion can lead to immediate health complications. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[2][3]
Skin Irritation H315 Causes skin irritation The compound can cause inflammation upon contact with skin. Protective gloves are required at all times to prevent dermal exposure.[2][4]
Serious Eye Irritation H319 Causes serious eye irritation Direct contact with eyes can result in significant damage. Chemical safety goggles are the minimum required eye protection.[2][4]

| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of the powder or dust can irritate the respiratory tract. All handling of the solid compound should occur within a certified chemical fume hood.[2][4] |

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[5][6][7] For handling this compound in solid or solution form, the following PPE is required.

Table 2: Required PPE for Handling and Disposal

Body Part Required Equipment Standard/Specification Justification
Hands Nitrile Gloves ASTM F739 / EN 374 Provides chemical resistance against splashes of halogenated organic compounds.[6]
Eyes/Face Chemical Safety Goggles ANSI Z87.1 Protects eyes from splashes and airborne particles. A face shield should be worn over goggles if there is a significant splash risk.[6]
Body Laboratory Coat N/A Protects skin and personal clothing from contamination.

| Respiratory | N/A (in fume hood) | NIOSH-approved | All handling of solids should be done in a fume hood to mitigate inhalation risk.[7] If work outside a hood is unavoidable, a full respiratory protection program is required.[6] |

Emergency Protocol: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination. All laboratories handling this compound should have a dedicated spill kit readily accessible.

In Case of a Spill:

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the lab immediately.

  • CONTAIN: For small, manageable spills within a fume hood:

    • Ensure all required PPE is donned.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Gently sweep the absorbed material into a designated, compatible waste container. Avoid creating dust.[8]

  • CLEAN: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[8]

  • REPORT: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Characterization and Segregation: The Halogen Rule

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] this compound is classified as a toxic hazardous waste.

The most critical step in its disposal is segregation . As a halogenated organic compound (containing bromine and fluorine), it must NEVER be mixed with non-halogenated organic waste.[8][10]

  • Causality: The disposal pathways for halogenated and non-halogenated solvents are fundamentally different. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[11] However, halogenated wastes require high-temperature incineration to prevent the formation of highly toxic dioxins and furans. This process is significantly more complex and expensive. Mixing these waste streams results in the entire volume being classified as the more hazardous (and costly) halogenated waste.[11]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff for disposal.

Step 1: Select the Correct Waste Container
  • Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solutions) that will not react with the waste.[12][13]

  • The container must have a secure, leak-proof screw cap.[12][13] Food-grade containers are not acceptable.[13]

  • The container must be in good condition, free of cracks or deterioration.[12]

Step 2: Label the Waste Container
  • Label the container before adding any waste.[8]

  • The label must, at a minimum, include the words "Hazardous Waste" .[12][14]

  • List all chemical constituents by their full names (no formulas or abbreviations).[8][12] For example: "Waste this compound in Dichloromethane."

  • Include the approximate percentage of each component.

  • Indicate the relevant hazards (e.g., Toxic, Irritant).[14]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
  • The waste container must be kept at or near the point of generation, under the control of the laboratory personnel. This designated location is called a Satellite Accumulation Area (SAA).[9][13]

  • Keep the waste container closed at all times, except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs).

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in an SAA.[9][15]

Step 4: Arranging for Final Disposal
  • Once the container is full (leave at least 10% headspace for expansion), or has been accumulating for the maximum allowed time (typically up to 12 months in an SAA), arrange for pickup.[9][15]

  • Contact your institution's EHS department or designated hazardous waste contractor to schedule a pickup.[9][14]

  • Never dispose of this chemical down the drain or in the regular trash.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_0 cluster_1 start Waste Generated (e.g., reaction mixture, contaminated material) char Characterize Waste: Is this compound present? start->char is_halogen Waste is Halogenated (Contains Br or F) char->is_halogen Yes container Select Compatible, Labeled 'Halogenated Hazardous Waste' Container is_halogen->container store Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store check_full Is Container Full (90% capacity)? store->check_full pickup Contact EHS for Pickup by Licensed Waste Vendor check_full->pickup Yes

Caption: Decision workflow for the disposal of this compound waste.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, this includes:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs all hazardous waste from "cradle-to-grave."[12][14]

  • Occupational Safety and Health Administration (OSHA): Regulations under 29 CFR 1910 cover employee safety, including PPE and hazard communication.[12]

  • Department of Transportation (DOT): Regulates the transport of hazardous materials, which is handled by the licensed waste vendor.

Maintaining a culture of safety and compliance is not just a regulatory requirement; it is a cornerstone of scientific excellence. By adhering to these procedures, you protect yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.